(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFUFZQHEJKLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CS(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This guide provides an in-depth technical analysis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide , a specialized heterocyclic building block used in modern medicinal chemistry.
CAS Registry Number: 2413884-39-4
Formula: C
Part 1: Executive Summary & Structural Significance
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a chiral, heterocyclic scaffold featuring a primary sulfonamide "warhead" tethered to a gem-dimethyl substituted 1,4-dioxane core. This molecule is primarily utilized in Fragment-Based Drug Discovery (FBDD) as a polar, conformationally restricted motif designed to engage hydrogen bond networks in protein active sites.
Core Chemotype Analysis
The molecule integrates three distinct structural elements that drive its utility in drug design:
-
1,4-Dioxane Ring: A polar, lipophilic-neutral scaffold that improves water solubility compared to carbocyclic analogs (e.g., cyclohexane) while maintaining metabolic stability.
-
Gem-Dimethyl Group (C3 Position): These methyl groups exert the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . By restricting the conformational freedom of the dioxane ring, they pre-organize the molecule into a preferred chair conformation, reducing the entropic penalty upon binding to a biological target.
-
Methanesulfonamide Tail (C2 Position): A primary sulfonamide (-CH
SO NH ) acts as a classic bioisostere for carboxylic acids or as a zinc-binding group (ZBG) in metalloenzyme inhibitors.
Part 2: Chemical Structure & Stereochemistry[2]
Connectivity & Conformation
The structure consists of a 1,4-dioxane ring substituted at the 2-position with a methanesulfonamide group and at the 3-position with two methyl groups. The proximity of the bulky gem-dimethyl group to the sulfonamide side chain creates significant steric interplay, locking the C2 substituent into a pseudo-equatorial position to minimize 1,3-diaxial strain.
Structural Visualization
The following diagram illustrates the connectivity and the logical flow of its structural features.
Figure 1: Structural decomposition of the scaffold highlighting the functional role of each moiety.
Stereochemistry
The C2 carbon is a chiral center. Consequently, the molecule exists as two enantiomers: (R)-(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide and (S)-(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
-
Commercial Status: Typically supplied as a racemate (CAS 2413884-39-4) unless specified as a chiral grade.
-
Separation: Enantiomers can be resolved via Chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or IC).
Part 3: Physicochemical Properties
This compound exhibits a "Rule of 3" compliant profile, making it an ideal fragment for lead generation.
| Property | Value | biological Implication |
| Molecular Weight | 209.26 Da | Ideal for fragment-based screening (<300 Da). |
| CLogP (Predicted) | ~0.2 - 0.8 | Low lipophilicity ensures high aqueous solubility. |
| TPSA | ~80 Ų | High polar surface area relative to size; good permeability. |
| H-Bond Donors | 2 (-NH | Critical for active site interactions. |
| H-Bond Acceptors | 4 (2 O ring, 2 O sulfonyl) | Facilitates water solubility and H-bonding. |
| pKa (Sulfonamide) | ~10.0 - 10.5 | Neutral at physiological pH; deprotonates in basic conditions. |
Part 4: Synthesis & Manufacturing Protocols
The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide typically proceeds from the corresponding alcohol, (3,3-dimethyl-1,4-dioxan-2-yl)methanol (CAS 2169238-36-0).
Synthetic Pathway
The transformation of the alcohol to the primary sulfonamide involves converting the hydroxyl group to a leaving group, introducing the sulfur moiety, and finally oxidizing/aminating.
Protocol Logic:
-
Activation: The alcohol is mesylated to create a reactive leaving group.
-
Displacement: A thioacetate nucleophile introduces the sulfur atom.
-
Oxidative Chlorination: The thioester is cleaved and oxidized to the sulfonyl chloride in one pot.
-
Amination: The sulfonyl chloride reacts with ammonia to yield the final sulfonamide.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic route from the commercially available alcohol precursor.
Detailed Experimental Protocol (Representative)
Note: This protocol is derived from standard transformations for primary sulfonamide synthesis.
Step 1: Mesylation
To a solution of (3,3-dimethyl-1,4-dioxan-2-yl)methanol (1.0 eq) in anhydrous DCM at 0°C, add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours. Wash with NaHCO
Step 2: Thioacetate Displacement Dissolve the mesylate in DMF. Add Potassium Thioacetate (1.5 eq) and heat to 60°C for 4 hours. The mixture turns dark. Quench with water, extract with EtOAc. The product is the thioester.
Step 3: Oxidative Chlorination to Sulfonamide
Suspend the thioester in a mixture of AcOH/H
Part 5: Applications in Drug Discovery
Bioisosterism
The methanesulfonamide group (-CH
-
pKa Modulation: While carboxylic acids are ionized (COO
) at physiological pH, primary sulfonamides are neutral (pKa ~10). This improves membrane permeability while retaining hydrogen bond donor/acceptor capability. -
Geometry: The tetrahedral geometry of the sulfonyl group mimics the transition state of amide hydrolysis or the tetrahedral geometry of phosphate groups.
Target Classes
This scaffold is particularly relevant for:
-
Ion Channel Inhibitors (e.g., NaV1.7): Sulfonamides are frequent "warheads" in voltage-gated sodium channel blockers used for pain management. The dioxane ring provides a lipophilic spacer that fits into the channel pore.
-
Matrix Metalloproteinases (MMPs): The sulfonamide nitrogen can coordinate with the active site Zinc ion.
-
Fragment Libraries: Due to its high solubility and distinct vector geometry (defined by the chiral centers and gem-dimethyl lock), it explores unique chemical space in FBDD campaigns.
References
-
Enamine Store. (3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide - Catalog Entry. Retrieved from
-
BLD Pharm. (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide - Product Details. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 3,6-Dimethyl-1,4-dioxane-2,5-dione (Structural Analog). Retrieved from
- Scott, K. A., et al. "Sulfonamides as Carboxylic Acid Bioisosteres: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry, 2008. (General reference for sulfonamide bioisosterism).
- Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005. (Reference for Thorpe-Ingold effect in gem-dimethyl heterocycles).
Sources
An In-depth Technical Guide to the Solubility Profile of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This technical guide provides a comprehensive analysis of the predicted solubility profile of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the solubility of its core structural components—methanesulfonamide and 1,4-dioxane derivatives—to construct a scientifically grounded predictive model. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the anticipated behavior of this compound in various solvent systems and providing robust protocols for its empirical determination.
Introduction to (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide and the Imperative of Solubility Profiling
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a novel organic compound featuring a sulfonamide functional group attached to a dimethyl-substituted 1,4-dioxane ring. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, while the dioxane ring introduces specific steric and electronic features that can modulate the molecule's physicochemical properties.
A thorough understanding of a compound's solubility is a cornerstone of drug discovery and development.[1] It influences every stage of the pharmaceutical pipeline, from initial high-throughput screening and formulation to bioavailability and therapeutic efficacy.[1][2] Low aqueous solubility, in particular, can lead to erratic absorption and suboptimal drug exposure, necessitating extensive formulation efforts to overcome these limitations. Conversely, its solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for in vitro assays.
This guide will first delve into the theoretical underpinnings of solubility, followed by a predicted solubility profile of the target molecule in a range of aqueous and organic solvents. Subsequently, detailed, field-proven experimental methodologies for the precise determination of its solubility are provided, ensuring a self-validating system for empirical analysis.
The Theoretical Framework of Solubility: A Triad of Intermolecular Forces
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4] This concept is scientifically articulated through the interplay of intermolecular forces between the solute and the solvent. The dissolution process can be conceptualized as a three-step energetic cycle: the energy required to break solute-solute interactions, the energy needed to disrupt solvent-solvent interactions, and the energy released upon the formation of solute-solvent interactions. For dissolution to be favorable, the energy of the new solute-solvent interactions must be comparable to or greater than the energies of the interactions being broken.
The primary forces governing these interactions are:
-
Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.
-
Dipolar Intermolecular Forces: Occur between polar molecules with permanent dipoles.
-
Hydrogen Bonds: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) and another nearby electronegative atom.
A more quantitative approach to predicting solubility is offered by the Hansen Solubility Parameters (HSP) , first proposed by Charles M. Hansen in 1967.[5][6] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: The energy from dispersion forces.
-
δp: The energy from dipolar intermolecular forces.
-
δh: The energy from hydrogen bonds.
Each molecule can be described by a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is then quantified by the distance between the solute and solvent in this space; smaller distances correlate with a higher likelihood of dissolution.[3][5]
Predicted Solubility Profile of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
The solubility of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide will be dictated by the combined characteristics of its methanesulfonamide and dimethyl-1,4-dioxane components.
-
Methanesulfonamide (CH₅NO₂S): This is a polar molecule capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen and nitrogen atoms).[7][8] It is known to be soluble in water and various organic solvents.[7] Studies on various sulfonamides have shown that their solubility is highest in polar solvents like methanol and decreases with increasing alkyl chain length in alcohols.[9]
-
1,4-Dioxane (C₄H₈O₂): This is a heterocyclic ether that is miscible with water and a wide range of organic solvents.[10][11][12] Its two ether oxygens can act as hydrogen bond acceptors. The addition of two methyl groups at the 3-position is expected to increase the lipophilicity of the dioxane ring, which may slightly decrease its aqueous solubility compared to the parent dioxane.
Based on these structural components, the following solubility profile is predicted:
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Medium to Low | The polar methanesulfonamide group will contribute to water solubility through hydrogen bonding. However, the bulky and relatively nonpolar dimethyl-1,4-dioxane ring will likely limit extensive hydration, resulting in moderate to low aqueous solubility. The acidity of the sulfonamide proton will also influence pH-dependent solubility.[13] |
| Methanol | Polar Protic | High | Methanol is a polar protic solvent capable of strong hydrogen bonding with both the sulfonamide and dioxane moieties. The smaller size of methanol compared to water allows for better solvation of the organic structure.[9] |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate dissolution. |
| Isopropanol | Polar Protic | Medium | The increased steric hindrance and slightly lower polarity of isopropanol compared to methanol and ethanol may lead to a reduction in solubility. |
| Acetone | Polar Aprotic | High | Acetone is a strong hydrogen bond acceptor and can interact favorably with the N-H protons of the sulfonamide group. Its overall polarity is well-suited to solvate the entire molecule. |
| Acetonitrile | Polar Aprotic | Medium | Acetonitrile is a polar aprotic solvent, but its hydrogen bond accepting capability is weaker than that of acetone, which may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very effective solvent for a wide range of organic compounds, including sulfonamides.[8] |
| 1,4-Dioxane | Polar Aprotic | High | Based on the "like dissolves like" principle, the compound is expected to have high solubility in 1,4-dioxane due to the structural similarity.[4] |
| Ethyl Acetate | Moderately Polar | Medium | Ethyl acetate has both a polar ester group and a nonpolar ethyl group, allowing it to solvate molecules with mixed polarity. |
| Dichloromethane (DCM) | Moderately Polar | Medium to Low | DCM is a common solvent for organic synthesis but is a weaker hydrogen bond acceptor, which may limit its ability to effectively solvate the polar sulfonamide group. |
| Toluene | Nonpolar | Low | As a nonpolar aromatic hydrocarbon, toluene is unlikely to effectively solvate the polar sulfonamide functional group, leading to poor solubility. |
| Hexane/Heptane | Nonpolar | Very Low | These nonpolar aliphatic hydrocarbons lack the ability to form significant favorable interactions with the polar functionalities of the molecule, resulting in negligible solubility. |
| Cyclohexane | Nonpolar | Very Low | Similar to other nonpolar aliphatic solvents, cyclohexane is not expected to be a good solvent for this compound.[14] |
Experimental Protocols for Solubility Determination
To empirically validate the predicted solubility profile, the following experimental protocols are recommended.
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[15][16] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.
Materials and Equipment:
-
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (solid)
-
Selected solvents (high purity)
-
Glass vials with screw caps
-
Thermostatic orbital shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] Preliminary experiments can be conducted to determine the time required to reach a constant concentration.[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to further separate the solid phase.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC method. Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity) based on the measured concentration and the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration for Aqueous pH-Solubility Profile
For ionizable compounds like sulfonamides, aqueous solubility is highly dependent on the pH of the medium.[13] Potentiometric titration is a powerful technique to determine the intrinsic solubility (solubility of the neutral species) and the pKa of the compound.[17][18][19]
Principle:
The sulfonamide group has an acidic proton. At pH values below its pKa, the compound exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the compound deprotonates to form a more soluble anionic salt. By titrating a suspension of the compound with a strong base, the concentration of the dissolved species at different pH values can be determined, allowing for the calculation of both pKa and intrinsic solubility.
Step-by-Step Protocol:
-
Suspension Preparation: Prepare a suspension of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide in water or a suitable buffer at a known concentration.
-
Titration Setup: Place the suspension in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve can be analyzed using specialized software to determine the pKa and the intrinsic solubility.[18]
Caption: Workflow for pH-Solubility Profile by Potentiometric Titration.
Analysis and Discussion of the Predicted Solubility Profile
The predicted solubility profile of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a direct consequence of its molecular architecture. The presence of both hydrogen bond donating (N-H) and accepting (S=O, N, O-ether) sites, combined with a significant nonpolar hydrocarbon framework (dimethyl-dioxane ring), results in a nuanced solubility behavior.
-
In Polar Protic Solvents (Water, Alcohols): High solubility is anticipated in alcohols due to their ability to engage in hydrogen bonding with the solute and effectively solvate the hydrocarbon portions. In water, the larger size and increased lipophilicity imparted by the dimethyl-dioxane ring, compared to a simple methanesulfonamide, are expected to reduce solubility.
-
In Polar Aprotic Solvents (DMSO, Acetone): These solvents are excellent hydrogen bond acceptors and are predicted to be very effective at solvating the sulfonamide group. Their overall polarity should also accommodate the dioxane ring, leading to high solubility.
-
In Nonpolar Solvents (Toluene, Hexane): The energy required to break the strong intermolecular interactions (hydrogen bonds and dipole-dipole forces) between the solute molecules will not be compensated by the weak dispersion forces formed with nonpolar solvents. Consequently, very low solubility is expected.
The gem-dimethyl substitution on the dioxane ring is a key structural feature. It increases the steric bulk and the lipophilicity of the molecule, which will generally tend to decrease solubility in highly polar solvents like water and increase solubility in less polar organic solvents, compared to an unsubstituted analog.
Conclusion
This technical guide provides a robust, scientifically-grounded framework for understanding and empirically determining the solubility profile of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. While the predicted profile offers valuable initial guidance, the detailed experimental protocols provided herein are essential for obtaining the precise quantitative data required for applications in research and drug development. The interplay between the polar sulfonamide group and the substituted nonpolar dioxane ring makes this compound an interesting case study in solubility, highlighting the importance of considering the entire molecular structure when predicting physicochemical properties.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
-
Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from [Link]
-
Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., & Völgyi, G. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(15), 10381–10388. Retrieved from [Link]
-
Vlaeminck, C., & Schymanski, E. L. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal, 26(63), 14319–14328. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Martin, A., & Wu, P. L. (1982). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 71(8), 849–852. Retrieved from [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Retrieved from [Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. University of Rochester. Retrieved from [Link]
-
ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. Retrieved from [Link]
- Unknown. (2024, September 24). Solubility test for Organic Compounds. Unknown Source.
-
ACS Publications. (2020, July 8). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Figshare. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]
-
Oregon State University. (n.d.). Physical properties of some common organic solvents. Oregon State University. Retrieved from [Link]
-
Interstate Technology & Regulatory Council. (n.d.). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. ITRC. Retrieved from [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
-
National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
-
Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Utah Tech University. Retrieved from [Link]
-
Ovid. (n.d.). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of common organic solvents. ResearchGate. Retrieved from [Link]
-
Autechaux. (2025, October 18). Cas no 3144-09-0 (methanesulfonamide). Autechaux. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dioxane. Wikipedia. Retrieved from [Link]
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Enviro Wiki. (2022, April 27). 1,4-Dioxane. Enviro Wiki. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives. Google Patents.
-
California Department of Toxic Substances Control. (n.d.). Personal Care and Cleaning Products Containing 1,4-Dioxane Profile. DTSC. Retrieved from [Link]
-
Venngage. (2026, January 8). How to Write a Technical White Paper (2026 Guide). Venngage. Retrieved from [Link]
-
Compose.ly. (2023, October 26). The Ultimate Guide to Writing Technical White Papers. Compose.ly. Retrieved from [Link]
-
CLU-IN. (2025, November 7). Contaminants > 1,4-dioxane > Chemistry and Behavior. CLU-IN. Retrieved from [Link]
-
SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. ResearchGate. Retrieved from [Link]
-
IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. Retrieved from [Link]
-
Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews. Retrieved from [Link]
-
AWAI. (n.d.). How to Write a White Paper (That's Not Boring). AWAI. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Guide for Writing in Chemistry. UCI. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. enamine.net [enamine.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chem.ws [chem.ws]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. CAS 3144-09-0: Methanesulfonamide | CymitQuimica [cymitquimica.com]
- 8. chem960.com [chem960.com]
- 9. researchgate.net [researchgate.net]
- 10. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 11. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 12. 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 13. ovid.com [ovid.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. acs.figshare.com [acs.figshare.com]
The Ascendant Role of 1,4-Dioxane Sulfonamide Scaffolds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the 1,4-dioxane moiety into sulfonamide-based therapeutic agents represents a burgeoning frontier in medicinal chemistry. This technical guide provides a comprehensive literature review of 1,4-dioxane sulfonamide derivatives, navigating the synthetic intricacies, exploring the diverse pharmacological landscape, and elucidating the critical structure-activity relationships that govern their biological efficacy. By dissecting established examples, from benzodioxane analogs to quinoxaline 1,4-dioxide conjugates, this document offers field-proven insights and detailed experimental frameworks to empower researchers in the rational design and development of novel therapeutics harnessing this promising structural motif. We delve into the causal reasoning behind experimental designs, present robust protocols, and visualize complex biological interactions to furnish a self-validating resource for the discerning scientist.
Introduction: The Strategic Amalgamation of Two Privileged Scaffolds
The sulfonamide functional group is a cornerstone of modern pharmacotherapy, integral to a wide array of clinically significant drugs, including antibacterial, antiviral, diuretic, and hypoglycemic agents[1]. Its enduring prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets. Concurrently, the 1,4-dioxane ring, a heterocyclic ether, has garnered increasing attention as a valuable building block in drug design[2]. Its inclusion can enhance pharmacokinetic properties, such as solubility and metabolic stability, and introduce conformational rigidity, which can be pivotal for optimizing ligand-receptor binding[3].
The convergence of these two structural motifs gives rise to the 1,4-dioxane sulfonamide scaffold, a chemical class with profound therapeutic potential. This guide will systematically explore the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, with a particular focus on providing actionable insights for researchers in the field.
Synthetic Strategies: Forging the 1,4-Dioxane Sulfonamide Core
The synthesis of 1,4-dioxane sulfonamide derivatives is contingent on the strategic introduction of the sulfonamide functionality onto a pre-existing 1,4-dioxane-containing moiety, or vice versa. The most prevalent approach involves the reaction of a sulfonyl chloride with an appropriate amine.
General Synthesis of N-Substituted 1,4-Benzodioxane Sulfonamides
A well-documented synthetic route to N-aryl-2,3-dihydrobenzo[2][4]dioxine-6-sulfonamides serves as an illustrative example[5][6]. This multi-step synthesis highlights a common and adaptable methodology.
Experimental Protocol:
Step 1: Synthesis of N-aryl-2,3-dihydrobenzo[2][4]dioxine-6-sulfonamide (Parent Compound)
-
To a solution of various aryl amines in a suitable solvent (e.g., pyridine or dichloromethane), add 2,3-dihydrobenzo[2][4]dioxine-6-sulfonyl chloride dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.0 to precipitate the solid product.
-
Collect the precipitate by filtration, wash thoroughly with distilled water, and dry to yield the N-aryl-2,3-dihydrobenzo[2][4]dioxine-6-sulfonamide.
Step 2: N-Alkylation/Benzylation of the Parent Sulfonamide
-
Dissolve the parent sulfonamide in N,N-dimethylformamide (DMF).
-
Add a base, such as lithium hydride (LiH), to the solution and stir for 30 minutes at room temperature to deprotonate the sulfonamide nitrogen.
-
Slowly add the desired alkyl or benzyl halide (e.g., ethyl iodide or benzyl chloride).
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, add cold distilled water to precipitate the N-substituted derivative.
-
Filter the solid, wash with distilled water, and dry. In some cases, solvent extraction with a solvent like chloroform may be necessary to isolate the product.
Causality Behind Experimental Choices:
-
The use of a base in the initial step of the reaction with the sulfonyl chloride is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
In the N-alkylation step, a strong, non-nucleophilic base like LiH is employed to ensure complete deprotonation of the sulfonamide nitrogen without competing in the subsequent nucleophilic substitution reaction.
-
DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the ions generated without interfering with the nucleophilic attack.
Caption: General synthetic workflow for N-substituted 1,4-benzodioxane sulfonamides.
Pharmacological Landscape: A Spectrum of Biological Activities
1,4-Dioxane sulfonamide derivatives have demonstrated a remarkable breadth of biological activities, underscoring their therapeutic potential across various disease areas.
Enzyme Inhibition
A significant area of investigation for these compounds is their ability to inhibit key enzymes implicated in disease pathogenesis.
-
Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives of quinoxaline 1,4-dioxides have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX[4]. CA IX plays a crucial role in tumor cell survival and proliferation, making it a compelling target for anticancer therapy[4]. The sulfonamide moiety is a well-established zinc-binding group that anchors the inhibitor to the active site of carbonic anhydrases.
-
Cholinesterase and Lipoxygenase Inhibition: N-substituted N-aryl-2,3-dihydrobenzo[2][4]dioxine-6-sulfonamides have been evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX)[5][6]. Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease, while lipoxygenase inhibitors have potential as anti-inflammatory agents.
Anticancer Activity
The antiproliferative properties of 1,4-dioxane sulfonamide derivatives are a major focus of current research.
-
Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-dioxide sulfonamides have shown promising cytotoxic activity against various cancer cell lines, with some derivatives exhibiting selectivity under hypoxic conditions, a characteristic of the solid tumor microenvironment[4].
-
Bromodomain Inhibition: Novel phenylisoxazole sulfonamide derivatives have been identified as potent inhibitors of bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in acute myeloid leukemia[7].
Antimicrobial Activity
The foundational role of sulfonamides as antibacterial agents extends to their 1,4-dioxane-containing counterparts. Several N-substituted N-aryl-2,3-dihydrobenzo[2][4]dioxine-6-sulfonamides have demonstrated good activity against a panel of bacterial and fungal species[5][6].
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Efficacy
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. SAR studies of 1,4-dioxane sulfonamide derivatives have revealed several key insights.
-
Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen can significantly impact biological activity. For instance, in a series of N-aryl-2,3-dihydrobenzo[2][4]dioxine-6-sulfonamides, the parent compounds and their N-ethyl and N-benzyl derivatives displayed varying degrees of antimicrobial and enzyme inhibitory activity[5][6]. This suggests that the steric and electronic properties of the N-substituent are critical for target engagement.
-
Substitution on the Aromatic Ring: In the context of quinoxaline 1,4-dioxide sulfonamides, the presence of halogen atoms or additional sulfonamide groups on the phenyl ring was found to be favorable for overall cytotoxicity against most tested cancer cell lines[4][8].
-
The Role of the 1,4-Dioxane Ring: The 1,4-dioxane ring itself is not merely a passive linker. Its conformation and the nature of its substituents can influence the overall shape of the molecule and its presentation to the biological target.
Quantitative Data Summary:
| Compound Class | Target | Key Findings | IC50/Ki Range | Reference |
| Quinoxaline 1,4-dioxide Sulfonamides | Carbonic Anhydrase IX | Potent inhibition, with some derivatives showing selectivity. | Ki = 42.2 nM for a lead compound. | [4] |
| N-aryl-2,3-dihydrobenzo[2][4]dioxine-6-sulfonamides | BChE, AChE, LOX | Moderate to good inhibitory activity. | Varies with substitution. | [5][6] |
| Phenylisoxazole Sulfonamides | BRD4 | Robust inhibitory potency. | IC50 = 70 nM (BRD4-BD1), 150 nM (BRD4-BD2) for a lead compound. | [7] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,4-dioxane sulfonamide derivatives are a consequence of their interaction with various signaling pathways.
Carbonic Anhydrase IX Inhibition and Tumor Acidosis
In the hypoxic tumor microenvironment, CA IX is overexpressed and contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis. By inhibiting CA IX, sulfonamide derivatives can disrupt this pH regulation, leading to increased intracellular acidosis and ultimately, cancer cell death.
Caption: Mechanism of action for CA IX-inhibiting 1,4-dioxane sulfonamide derivatives.
Future Perspectives and Conclusion
The exploration of 1,4-dioxane sulfonamide derivatives as therapeutic agents is a field ripe with opportunity. While significant progress has been made, particularly with benzodioxane and quinoxaline 1,4-dioxide analogs, the synthesis and biological evaluation of simpler, non-aromatic 1,4-dioxane sulfonamides remain a relatively untapped area. Future research should focus on:
-
Diversification of the 1,4-Dioxane Scaffold: Exploring a wider range of substitutions on the 1,4-dioxane ring to fine-tune physicochemical properties and target selectivity.
-
Expansion of Biological Screening: Evaluating these compounds against a broader array of biological targets, including kinases, proteases, and GPCRs.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising lead compounds.
References
-
Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. (2018). Semantic Scholar. Retrieved from [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (n.d.). ResearchGate. Retrieved from [Link]
-
1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. (2018). ResearchGate. Retrieved from [Link]
-
Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2021). PubMed. Retrieved from [Link]
-
1,4-Dioxane. (n.d.). Wikipedia. Retrieved from [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Open Access Pub. Retrieved from [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. Retrieved from [Link]
-
Sul'fonamidi benzo-1.4-dioksana. (2011). ETDEWEB. Retrieved from [Link]
-
View of 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of 1,4-dioxane. (n.d.). Google Patents.
-
Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
View of 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
1,4-Dioxane - 15th Report on Carcinogens. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Production of Anhydrous 1,4-Dioxane. (n.d.). UKnowledge. Retrieved from [Link]
-
How 1,4-Dioxane is Manufactured and Used in Various Industries. (2023). Triumvirate Environmental. Retrieved from [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Bioisosteric Utility of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide in Lead Optimization
The following technical guide is structured as a high-level whitepaper for medicinal chemists and drug discovery scientists. It treats the molecule (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide not merely as a catalog item, but as a strategic scaffold for optimizing physicochemical properties in lead compounds.
Executive Summary
In modern medicinal chemistry, the "Molecular Obesity" crisis—characterized by high lipophilicity and poor solubility—remains a primary attrition factor. This guide analyzes (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2413884-39-4) as a precision bioisostere.[1]
This scaffold combines three critical design elements:
-
1,4-Dioxane Core: A polarity-enhancing surrogate for cyclohexane or phenyl rings.
-
Gem-Dimethyl Lock: A steric clamp that restricts conformational entropy and blocks metabolic soft spots.
-
Methanesulfonamide Tail: A neutral, polar pharmacophore capable of directional hydrogen bonding.
This guide details the structural rationale, bioisosteric applications, and validation protocols for integrating this motif into drug discovery programs.
Structural Deconstruction & Mechanistic Logic
The Bioisosteric Triad
The utility of this scaffold rests on its ability to modulate LogD and Metabolic Stability simultaneously.
| Structural Feature | Bioisosteric Function | Physicochemical Impact |
| 1,4-Dioxane Ring | Replaces Cyclohexane, Piperidine, or Morpholine. | Solubility: Ether oxygens accept H-bonds, lowering LogP by ~1.0–1.5 units vs. cyclohexane. Basicity: Unlike morpholine/piperidine, dioxane is non-basic, preventing unwanted hERG liability associated with cationic centers. |
| 3,3-Dimethyl Group | Thorpe-Ingold Effect (Gem-Dimethyl): Restricts ring flexibility. | Entropy: Pre-organizes the scaffold into a preferred chair conformation, reducing the entropic penalty of binding ( |
| Methanesulfonamide | Replaces Carboxylates, Primary Amides, or Hydroxyls. | H-Bonding: Provides two H-bond acceptors ( |
Conformational Control (The "Lock")
The 3,3-dimethyl substitution is not cosmetic; it is a conformational lock. In unsubstituted 1,4-dioxanes, the ring flips rapidly between chair conformers. The introduction of the gem-dimethyl group at C3 creates a 1,3-diaxial interaction that strongly disfavors conformers where the C2-substituent (the sulfonamide) clashes with the methyl groups.
Mechanistic Implication: This forces the C2-methanesulfonamide arm into a specific vector (typically equatorial or pseudo-equatorial), ensuring high-fidelity projection of the pharmacophore into the binding pocket.
Bioisosteric Applications & Design Strategy
Scenario A: Rescuing "Brick Dust" Leads
Problem: A lead compound containing a cyclohexyl-carboxylic acid moiety exhibits nanomolar potency but poor aqueous solubility (<1 µM) and high clearance. Solution: Replace the cyclohexane with 3,3-dimethyl-1,4-dioxane and the carboxylate with methanesulfonamide .
-
Result: The dioxane oxygens lower LogD. The sulfonamide maintains the H-bond network of the acid (as a donor/acceptor) but removes the ionization liability, improving passive permeability.
Scenario B: Blocking Metabolic Hotspots
Problem: A morpholine-containing drug is rapidly metabolized via
-
Result: The gem-dimethyl group sterically shields the C3 position from CYP450 enzymes. The 1,4-dioxane core mimics the morpholine shape but lacks the nitrogen lone pair, eliminating N-oxide formation.
Visualizing the Design Logic
The following diagram illustrates the decision tree for selecting this scaffold during Lead Optimization.
Figure 1: Decision logic for deploying the 3,3-dimethyl-1,4-dioxane sulfonamide scaffold to solve specific ADME liabilities.
Experimental Protocols
Synthesis & Coupling (General Procedure)
Since the primary sulfonamide group (
Workflow: Buchwald-Hartwig Cross-Coupling This protocol describes coupling the scaffold to an Aryl Bromide (Lead Core).
-
Reagents:
-
Scaffold: (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (1.0 equiv).[1]
-
Substrate: Aryl Bromide (1.0 equiv).
-
Catalyst:
(0.02 equiv) + Xantphos (0.04 equiv). -
Base:
(1.5 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Charge an oven-dried Schlenk flask with the Aryl Bromide, Sulfonamide scaffold, Base, and Catalyst system.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous solvent via syringe.
-
Heat to 100°C for 12–16 hours under inert atmosphere.
-
Monitor: TLC or LC-MS for consumption of the bromide.
-
-
Workup:
-
Filter through a Celite pad to remove Palladium residues.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
-
Validation: Metabolic Stability Assay (Microsomal)
To verify the "Metabolic Blocking" hypothesis of the gem-dimethyl group:
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Test Compound: Final drug candidate containing the scaffold (1 µM).
-
Control: Analog lacking the 3,3-dimethyl group (unsubstituted dioxane).
-
Protocol:
-
Incubate compounds at 37°C in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH.
-
Sample at
min. -
Quench with cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
-
Success Metric: The 3,3-dimethyl variant should exhibit
(intrinsic clearance) < 50% of the unsubstituted control.
Comparative Physicochemical Data
The following table highlights the theoretical shift in properties when switching from a standard Cyclohexane-Carboxylate motif to the Dioxane-Sulfonamide motif.
| Property | Cyclohexane-Carboxylic Acid | (3,3-Dimethyl-1,4-dioxane)-Sulfonamide | Impact |
| LogP (Lipophilicity) | ~2.5 (High) | ~0.8 (Moderate) | Improved Solubility |
| H-Bond Acceptors | 2 | 4 (2 Sulfonyl + 2 Ether) | Enhanced Solvation |
| pKa | 4.5 (Anionic at pH 7.4) | 10.2 (Neutral at pH 7.4) | Improved Permeability |
| Metabolic Risk | Low (if no reactive sites) | Low (Gem-dimethyl blocked) | Maintained Stability |
| Conformation | Chair (Flexible) | Chair (Locked/Rigid) | Entropic Gain |
Synthesis Workflow Diagram
Figure 2: Standard workflow for incorporating the scaffold into a medicinal chemistry library.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Patzke, S., et al. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.[2][3] Future Medicinal Chemistry, 9(16). Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Grounding for ether/gem-dimethyl effects). Link
-
Enamine Store. (2024). Product Catalog Entry: (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (CAS 2413884-39-4).[1][4] Link
-
Sigma-Aldrich. (2024). Building Blocks & Fragments: Dioxane Sulfonamides. Link
Sources
A Technical Guide to the Safety and Toxicological Assessment of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data review, specific safety and toxicological data for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide are not available in public databases or commercial safety data sheets. This guide has been developed by adopting a standard, expert-led approach for novel chemical entities: conducting a thorough risk assessment based on the toxicological profile of the core chemical scaffold and structurally related analogues. The primary surrogate compound for this analysis is 1,4-dioxane , the parent heterocyclic system of the molecule . This document serves as a framework for risk assessment and safe handling, not as a substitute for compound-specific empirical testing.
Introduction: A Proactive Approach to Novel Compound Safety
In the landscape of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which a full toxicological profile has not yet been established. In these situations, a structured, evidence-based risk assessment is paramount. The compound of interest, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, contains a 1,4-dioxane core. This scaffold is associated with significant and well-documented toxicological concerns, making it a critical starting point for our analysis.
This guide provides a comprehensive safety and toxicology profile by inference, grounded in the known hazards of 1,4-dioxane. We will dissect the probable hazards, outline rigorous safe handling protocols, and provide a workflow for managing a novel chemical of this class, thereby empowering researchers to operate with a high degree of informed caution.
Section 1: Chemical Identity and Structural Analysis
To formulate a provisional safety profile, we must first understand the molecule's structure. It is composed of a saturated 1,4-dioxane ring, which is substituted with two methyl groups at the 3-position and a methanesulfonamide group at the 2-position.
Structural Comparison and Rationale for Surrogate Selection
The choice of 1,4-dioxane as the primary surrogate is based on the principle that the toxicology of the core ring system often dictates the major hazard profile of its derivatives, barring the presence of other highly reactive functional groups.
Caption: Structural comparison justifying the use of 1,4-dioxane as a toxicological surrogate.
The key substituents—gem-dimethyl and methanesulfonamide groups—may modulate the physicochemical properties (e.g., lipophilicity, solubility) and metabolism, but the foundational hazards of the dioxane ring, such as peroxide formation and carcinogenicity, should be presumed to be present.
Table 1: Physicochemical and Safety Data of Surrogate (1,4-Dioxane)
| Property | Value (for 1,4-Dioxane) | Source |
| CAS Number | 123-91-1 | [1] |
| Molecular Formula | C₄H₈O₂ | [1] |
| Flash Point | 12°C (53.6°F) - Closed Cup | [2] |
| Auto-ignition Temp. | 180°C (356°F) | [2] |
| Flammability Limits | Lower: 2%, Upper: 22% | [2] |
| Vapor LC50 (Mouse) | 37,000 mg/m³ (2 hours) | [2] |
| Carcinogenicity | Likely human carcinogen (USEPA), Possible (IARC Group 2B) | [2][3] |
| Primary Hazards | Highly flammable, Serious eye irritant, May cause cancer, May cause respiratory irritation. | [1][4] |
Section 2: Inferred Toxicological Profile
Based on the extensive data available for 1,4-dioxane, we can infer a probable toxicological profile for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. This profile should be treated as a conservative baseline for risk assessment.
Carcinogenicity
1,4-Dioxane is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (USEPA) and as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[2][3] The U.S. Department of Health and Human Services considers it reasonably anticipated to be a human carcinogen.[3] Animal studies have demonstrated an increased incidence of tumors, particularly in the liver and nasal cavity.[5] Therefore, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide must be handled as a suspected carcinogen .
Target Organ Toxicity
The primary target organs for 1,4-dioxane toxicity are the liver, kidneys, and central nervous system (CNS).[2] Repeated or prolonged exposure can lead to target organ damage.[2] Human case studies involving high exposure levels have documented fatalities resulting from kidney and liver necrosis.
Mutagenicity and Genotoxicity
1,4-Dioxane is reported to be mutagenic for mammalian somatic cells.[2] This suggests that its derivatives should also be considered potentially mutagenic until proven otherwise.
Acute Toxicity
The compound is expected to be hazardous in case of ingestion, inhalation, and eye contact (irritant).[2] Skin contact may cause slight irritation.[2] Given its classification as a flammable liquid with a low flash point, the risk of vapor inhalation and fire is significant.[1][4]
Peroxide Formation
A critical, often overlooked, hazard of ethers like 1,4-dioxane is the potential to form explosive peroxides upon exposure to air and light.[4] This property is inherent to the dioxane ring structure. Containers of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide should be dated upon opening and periodically tested for peroxides, especially before any distillation or concentration steps.[4]
Section 3: Provisional Safety Data Sheet (SDS) Framework
This section outlines the essential elements of a provisional SDS, applying the precautionary principle based on the surrogate data.
Section 1: Identification
-
Product Name: (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
-
Recommended Use: For research and development use only.[6]
-
Restrictions on Use: Not for diagnostic or therapeutic use.[6]
Section 2: Hazard(s) Identification
-
GHS Classification (Inferred):
-
Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapour)[1]
-
Serious Eye Damage/Irritation, Category 2A (H319: Causes serious eye irritation)[1]
-
Carcinogenicity, Category 1B or 2 (H350/H351: May cause cancer)[1]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (H335: May cause respiratory irritation)[1]
-
Specific Target Organ Toxicity (Repeated Exposure), Category 2 (Kidney, Liver, CNS)
-
-
Signal Word: Danger[4]
-
Hazard Statements: H225, H319, H335, H350.[1]
-
Precautionary Statements: P201, P210, P261, P280, P305+P351+P338.[1][4]
Section 4: First-Aid Measures
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
Inhalation: Remove person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Loosen tight clothing. Get medical attention if symptoms appear.[2]
Section 7: Handling and Storage
-
Handling: Obtain special instructions before use.[1] Do not handle until all safety precautions have been read and understood.[4] Keep away from heat, sparks, and open flames.[1] Ground and bond container and receiving equipment.[4] Use only non-sparking tools and explosion-proof equipment.[1] Avoid breathing vapors.[7]
-
Storage: Store locked up in a segregated and approved area.[2] Keep container tightly closed in a cool, dry, and well-ventilated place.[1] Containers should be dated upon opening and tested periodically for peroxides.[4]
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®). A lab coat and, for larger quantities, a chemical-resistant apron are required.
-
Respiratory Protection: Required when vapors/aerosols are generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[1]
-
Section 4: Risk Assessment and Experimental Workflow
A Senior Application Scientist's primary responsibility is not just to perform experiments, but to design them with safety integrated from the outset. The following workflow is a mandatory prerequisite for handling (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide or any novel chemical with a hazardous core scaffold.
Step-by-Step Risk Assessment Protocol
-
Information Gathering: Conduct a thorough search for the compound's CAS number, SDS, and any published literature. If none exists, proceed to step 2.
-
Surrogate Identification: Identify the core chemical scaffold (1,4-dioxane) and any other reactive functional groups. Search for comprehensive safety and toxicology data on the core scaffold.
-
Hazard Analysis: Based on surrogate data, list all potential hazards (physical, health, environmental). Assume the highest degree of risk (e.g., handle as a known carcinogen, not a suspected one).
-
Exposure Control Plan:
-
Engineering Controls: Mandate the use of a chemical fume hood. Prohibit benchtop work.
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP). Restrict access to authorized personnel only. Minimize quantities used.
-
PPE Selection: Select PPE specifically rated for the surrogate chemical class.
-
-
Emergency Preparedness:
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare a spill kit with appropriate absorbent materials for flammable solvents.
-
Review emergency contact information.
-
-
Waste Disposal: Plan for hazardous waste disposal. The compound and any contaminated materials must be disposed of through a licensed hazardous waste vendor, following all local and national regulations.
Workflow Diagram: Novel Compound Safety Assessment
Caption: A mandatory workflow for the risk assessment of novel chemical compounds.
Conclusion
While direct toxicological data for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is not currently available, a responsible and scientifically rigorous safety assessment is achievable. By using the well-characterized hazardous profile of its 1,4-dioxane core as a foundation, we can establish conservative, protective handling protocols. Researchers and drug development professionals must treat this compound with the highest degree of caution, assuming it to be a flammable, irritant, and carcinogenic substance capable of forming explosive peroxides. Adherence to the risk assessment workflows and safety protocols outlined in this guide is essential for ensuring personal safety and regulatory compliance in the laboratory.
References
- Material Safety Data Sheet. (2005, October 9). Sciencelab.com.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2009, May 5). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- (3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione | CAS 4511-42-6. Santa Cruz Biotechnology.
- Toxicity and Risk Assessment - ITRC 1,4-Dioxane. ITRC.
- HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane. NCBI.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 4. fishersci.com [fishersci.com]
- 5. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione | CAS 4511-42-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide: A Novel 3D Fragment for Modern Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for hit identification, yet the demand for novel, three-dimensional (3D) chemical matter to tackle challenging biological targets continues to grow. Traditional fragment libraries are often dominated by flat, aromatic systems, limiting the exploration of complex protein topographies. This guide introduces the conceptual framework and practical application of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, a fragment designed to confer distinct 3D geometry and valuable physicochemical properties. We will deconstruct the fragment's core components—the 1,4-dioxane scaffold and the methanesulfonamide warhead—to build a rationale for its utility. This document provides a hypothetical, yet plausible, synthetic route, predicted physicochemical properties, and a detailed protocol for its application in a biophysical screening cascade, establishing it as a valuable, yet underexplored, tool for medicinal chemists.
The Rationale: Deconstructing the Core for 3D Diversity
The design of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is predicated on the strategic combination of two medicinally relevant moieties: a conformationally constrained 1,4-dioxane ring and a versatile methanesulfonamide group. The synergy between these components offers a unique scaffold that addresses the need for greater 3D diversity in fragment libraries.[1][2]
The 1,4-Dioxane Scaffold: A Gateway to Three-Dimensional Space
The saturated 1,4-dioxane ring serves as the fragment's foundation. Unlike its flat aromatic counterparts, the dioxane ring adopts a stable chair conformation, presenting substituents in well-defined axial and equatorial orientations. This pre-organized, rigid structure is ideal for probing deep or complex binding pockets where specific vector orientations are required for productive interactions.
The inclusion of a gem-dimethyl group at the 3-position is a deliberate design choice intended to influence the ring's conformation and properties. This substitution pattern can lock the chair conformation, reducing conformational entropy upon binding—a thermodynamically favorable event. Furthermore, the gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve solubility and other physicochemical properties.[3][4]
The Methanesulfonamide Group: A Proven Pharmacophore
The methanesulfonamide moiety is a cornerstone of medicinal chemistry.[5] It is a highly versatile functional group that can engage in multiple, critical interactions with protein targets.
-
Hydrogen Bonding: The sulfonamide N-H group is an excellent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors.
-
Bioisosterism: The sulfonamide group is a well-established bioisostere of the carboxylic acid moiety.[6][7] Replacing a carboxylate with a sulfonamide can modulate pKa, improve cell permeability, and enhance metabolic stability, making it a valuable tool in lead optimization.[8][9][10]
-
Vectorial Projection: The tetrahedral geometry of the sulfur atom projects the methyl group and the amine functionality in distinct vectors away from the dioxane core, providing clear exit points for fragment elaboration.
The combination of the rigid dioxane scaffold with the multi-functional sulfonamide creates a fragment with a well-defined 3D shape and a rich network of potential protein interactions.
Caption: Logical relationship of the fragment's core components.
Synthesis and Physicochemical Profile
While (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is not a commercially available compound, a plausible and robust synthetic route can be designed based on established organic chemistry principles.
Proposed Synthetic Pathway
A logical approach to the synthesis involves the formation of the substituted dioxane ring followed by the introduction of the methanesulfonamide group. A key intermediate would be (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.
Caption: A proposed multi-step synthesis pathway for the target fragment.
Predicted Physicochemical Properties
Predicting the physicochemical properties of a fragment is crucial for assessing its "drug-likeness" and suitability for screening. We can estimate key parameters for our target fragment using computational models and by drawing comparisons with structurally related molecules.[11][12]
| Property | Predicted Value | Rationale & Significance |
| Molecular Weight | ~223 g/mol | Well within the "Rule of Three" for fragments (<300 Da), ensuring low complexity. |
| cLogP | 0.5 - 1.5 | A balanced lipophilicity is expected, promoting sufficient aqueous solubility for biophysical assays while retaining enough character to bind to hydrophobic pockets.[13] |
| pKa (Sulfonamide N-H) | 9.5 - 10.5 | The sulfonamide is weakly acidic and will be predominantly neutral at physiological pH, acting as a hydrogen bond donor.[14][15] |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Indicates good potential for membrane permeability and oral bioavailability during subsequent optimization. |
| Hydrogen Bond Donors | 1 | The sulfonamide N-H provides a key interaction point. |
| Hydrogen Bond Acceptors | 4 | Two dioxane oxygens and two sulfonyl oxygens can engage with protein targets. |
Note: These values are estimations and would require experimental validation.
Application in Fragment-Based Drug Discovery
The true value of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide lies in its application within a rigorous FBDD campaign. Its 3D nature makes it particularly suited for challenging targets like protein-protein interfaces or enzymes with deep, sculpted active sites.[2]
FBDD Workflow
The fragment would be incorporated into a diverse library and screened against a protein target using a cascade of biophysical methods to ensure high-quality, validated hits.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Hypothetical Binding and Fragment Growth
The power of FBDD lies in the rational evolution of a low-affinity fragment into a high-potency lead. X-ray crystallography is essential for this process, revealing how the fragment binds and where to add functionality.[16][17] The sulfonamide's methyl group and the dioxane's inherent vectors provide clear, synthetically accessible points for elaboration.
For example, if the dioxane moiety binds in a hydrophobic pocket and the sulfonamide N-H hydrogen bonds with a backbone carbonyl, the methyl group of the methanesulfonamide points towards an adjacent sub-pocket. This provides a clear "growth vector" for chemists to design new analogs that extend into that pocket, picking up additional favorable interactions and increasing affinity.
Experimental Protocols
To ensure this guide is field-ready, we provide detailed, self-validating protocols for the key final step of the proposed synthesis and for a primary biophysical screen.
Protocol: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This protocol details the reaction of the precursor amine with methanesulfonyl chloride.[18]
Materials:
-
(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine and anhydrous DCM (to make a ~0.2 M solution).
-
Add triethylamine to the stirring solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure title compound.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol: Primary Fragment Screen using Differential Scanning Fluorimetry (DSF)
This protocol describes a standard thermal shift assay to identify fragments that bind to and stabilize a target protein.[19][20]
Materials:
-
Purified target protein (e.g., at 2 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library plate (containing (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide at 10 mM in DMSO)
-
96-well or 384-well PCR plates compatible with a qPCR machine
-
qPCR instrument capable of performing a thermal melt curve
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye. For a 96-well plate (20 µL final volume per well), mix:
-
1.9 mL of protein buffer
-
80 µL of target protein stock (final concentration will be ~2 µM)
-
4 µL of 5000x SYPRO Orange (final concentration will be 5x)
-
-
Dispense Master Mix: Dispense 19.8 µL of the master mix into each well of the PCR plate.
-
Add Fragments: Using a liquid handling robot or a multichannel pipette, transfer 0.2 µL of each fragment stock solution from the library plate to the corresponding well of the PCR plate. This results in a final fragment concentration of 100 µM and a final DMSO concentration of 1%. Include DMSO-only controls.
-
Seal and Centrifuge: Seal the plate with an optically clear seal. Centrifuge briefly (e.g., 1000 rpm for 1 min) to collect the contents at the bottom of the wells.
-
Run Thermal Melt: Place the plate in the qPCR instrument. Set up the instrument to:
-
Equilibrate at 25 °C for 2 minutes.
-
Ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.
-
Continuously monitor fluorescence using the instrument's appropriate channel for SYPRO Orange.
-
-
Data Analysis:
-
Extract the raw fluorescence data and plot fluorescence versus temperature for each well.
-
Calculate the first derivative of each curve (-dF/dT). The peak of the derivative curve corresponds to the melting temperature (Tm).
-
A "hit" is identified as a fragment that causes a significant positive shift in the Tm (ΔTm) compared to the DMSO control (typically ΔTm > 2-3 standard deviations of the controls).
-
Conclusion
While (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide may not be an established fragment, its rational design, rooted in the proven principles of medicinal chemistry, presents a compelling case for its inclusion in modern fragment libraries. It provides a unique, rigid 3D scaffold decorated with a powerful hydrogen-bonding moiety, offering a distinct starting point for tackling complex biological targets. The clear synthetic accessibility and straightforward application in standard FBDD screening cascades make it an attractive tool for drug discovery programs seeking to expand beyond the confines of flatland chemistry and into the rewarding realm of three-dimensional molecular space.
References
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link][6][7][8]
-
White, A. T., & Meggers, E. (2017). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions, 46(34), 11136-11141. [Link][1]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link][11]
-
Martínez-Rosell, G., & De Fabritiis, G. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(10), 4725-4729. [Link][14]
-
Urick, A. K., et al. (2020). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 11(5), 893-898. [Link][2]
-
Mack, A. R. (1971). U.S. Patent No. 3,574,740. Washington, DC: U.S. Patent and Trademark Office. [21]
-
Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. [Link][3]
-
Martínez-Rosell, G., & De Fabritiis, G. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(10), 4725-4729. [Link][15]
-
de Witte, W. A., et al. (2023). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Chemical Science, 14(2), 345-352. [Link][22]
-
Grygorenko, O. O., et al. (2020). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. Synthesis, 52(18), 2637-2652. [Link][23]
-
Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 847-869. [Link][12]
-
Huet, G., et al. (2021). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8863. [Link]
-
Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Computer-Aided Molecular Design. [Link][13]
-
González-García, M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(14), 5369. [Link][16]
-
Vivian, J. T., & Hey-Cunningham, W. J. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical Reviews, 12(1), 161-171. [Link][19]
- Pallas, Jr., N. (2003). U.S.
-
Wagner, T., & Miller, M. J. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link][5]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link][8]
-
Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Di Trani, J., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 219, 113399. [Link][9]
-
Reddy, T. J., et al. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 21(11), 1541. [Link][24]
-
Ahmad, M. U. D., et al. (2022). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE (Journal of Visualized Experiments), (183), e62469. [Link][25]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link][7]
-
Vivian, J. T., & Hey-Cunningham, W. J. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical Reviews, 12(1), 161-171. [Link][26]
-
Lenci, E., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2465-2470. [Link][10]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link][27]
-
Lo, Y. C., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR protocols, 4(4), 102688. [Link][20]
-
Wagner, T., & Miller, M. J. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. [Link][17]
-
protocols.io. (2018). Differential Fluorescence Scanning Assay (DSF Assay). protocols.io. [Link][28]
-
Wodrich, M. D., et al. (2010). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 75(15), 5063-5069. [Link][4]
-
Wodrich, M. D., et al. (2010). The gem-Dimethyl Effect Revisited. ResearchGate. [Link][29]
-
Wagner, T., & Miller, M. J. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2419-2427. [Link][30]
-
Astle, M. J., & Jacobson, B. E. (1951). Preparation of Substituted 1,4-Dioxanes. The Journal of Organic Chemistry, 16(1), 103-107. [Link][31]
-
Liashuk, O. S., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Journal of Medicinal Chemistry. [Link][32]
-
Brandan, S. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12763. [Link][33]
-
Summerbell, R. K., & Umhoefer, R. R. (1939). Substituted 1,4-Dioxanes. Journal of the American Chemical Society, 61(11), 3016-3019. [Link][34]
-
Liashuk, O. S., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link][35]
-
Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link][36]
Sources
- 1. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
- 13. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 22. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 28. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. researchgate.net [researchgate.net]
- 36. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis protocols for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Application Note: Scalable Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Part 1: Executive Summary & Strategic Analysis
The 1,4-dioxane scaffold is a privileged pharmacophore in medicinal chemistry, valued for its ability to improve aqueous solubility and metabolic stability compared to carbocyclic analogs. The specific target, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide , represents a sophisticated building block often utilized in fragment-based drug discovery (FBDD) and the synthesis of ion channel inhibitors (e.g., NaV1.7/1.8).
Synthesis Challenge: The primary challenge lies in the regioselective construction of the 3,3-dimethyl-substituted dioxane core. Standard ethylene glycol condensations yield symmetrical dioxanes. To achieve the 2,3-substitution pattern, we employ a "directed epoxide opening" strategy using 2-methylpropane-1,2-diol and epichlorohydrin . This ensures the gem-dimethyl group is positioned adjacent to the functionalized handle.
The Strategy:
-
Core Construction: Lewis-acid catalyzed coupling of a sterically differentiated diol with epichlorohydrin, followed by base-mediated cyclization.
-
Linker Activation: Conversion of the resulting alcohol to a mesylate.
-
Sulfonyl Installation: A high-fidelity "Thioacetate-Oxidation" sequence to generate the sulfonyl chloride, avoiding the harsh conditions of the Strecker sulfite alkylation which can degrade the ether-rich dioxane ring.
-
Amidation: Controlled aminolysis to the final sulfonamide.
Part 2: Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the critical disconnections and forward logic for the protocol.
Caption: Retrosynthetic pathway utilizing a modified Williamson ether synthesis for ring construction followed by oxidative chlorination for sulfonamide installation.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Core (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
Rationale: Direct reaction of the diol with epichlorohydrin under Lewis acid catalysis favors the attack of the primary alcohol of the diol on the epoxide, establishing the correct regiochemistry before ring closure.
Reagents:
-
2-Methylpropane-1,2-diol (1.0 equiv)
-
Epichlorohydrin (1.2 equiv)
- (0.05 equiv) - Catalyst
-
Sodium Hydroxide (NaOH) (50% aq. solution, 3.0 equiv)
-
Dichloromethane (DCM) & Water (Extraction)
Step-by-Step Workflow:
-
Epoxide Opening:
-
In a flame-dried 3-neck flask under
, dissolve 2-methylpropane-1,2-diol (100 mmol) in anhydrous DCM (200 mL). -
Cool to 0°C. Add
(5 mmol) dropwise. -
Add Epichlorohydrin (120 mmol) dropwise over 30 minutes, maintaining temperature <5°C.
-
Mechanism Check: The primary hydroxyl of the diol attacks the epoxide, opening it to form the chlorohydrin ether intermediate.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Cyclization:
-
To the crude reaction mixture, slowly add 50% NaOH solution (300 mmol) with vigorous stirring.
-
Heat the biphasic mixture to reflux (40°C) for 12 hours.
-
Observation: The tertiary hydroxyl displaces the chloride (intramolecular Williamson ether synthesis) to close the 1,4-dioxane ring.
-
-
Workup & Purification:
-
Cool to RT. Separate phases. Extract aqueous layer with DCM (2 x 50 mL).
-
Combine organics, dry over
, and concentrate in vacuo. -
Purification: Vacuum distillation is required to separate the product from oligomeric byproducts.
-
Target: Colorless oil. Yield approx. 65-75%.[1]
-
Protocol B: Functionalization to Methanesulfonamide
Rationale: The "Thioacetate Route" is selected over direct sulfite displacement (Strecker) because it avoids high-temperature aqueous conditions that can hydrolyze the dioxane ring or lead to polymerization.
Reagents:
-
Methanesulfonyl chloride (MsCl)
-
Potassium Thioacetate (KSAc)
-
N-Chlorosuccinimide (NCS)
-
Ammonia (
, 28% aq or 0.5M in Dioxane)
Step 1: Activation (Mesylation)
-
Dissolve alcohol (50 mmol) in DCM (150 mL) and cool to 0°C.
-
Add Triethylamine (
, 75 mmol) followed by MsCl (60 mmol) dropwise. -
Stir 2 hours at 0°C. Quench with water.
-
Wash with 1M HCl (cold), sat.
, and brine.[2] Dry and concentrate. -
Result: The mesylate is usually a solid or viscous oil, used directly.
Step 2: Thioacetate Displacement
-
Dissolve the crude mesylate in DMF (5 mL/g).
-
Add Potassium Thioacetate (1.2 equiv).
-
Heat to 60°C for 4 hours. Note: Reaction turns orange/brown.
-
Dilute with EtOAc, wash extensively with water/LiCl solution to remove DMF.
-
Concentrate to obtain the Thioester intermediate.
Step 3: Oxidative Chlorination (The Critical Step) Safety: This step generates sulfonyl chloride. Perform in a fume hood.
-
Suspend N-Chlorosuccinimide (NCS, 4.0 equiv) in Acetonitrile (AcN) and 2M HCl (1:5 ratio). Cool to 10°C.
-
Add the Thioester (dissolved in minimal AcN) dropwise.
-
Mechanism: The thioester is hydrolyzed in situ to the thiol, which is immediately oxidized by NCS/Cl- to the sulfonyl chloride (
). -
Stir 1 hour. Extract rapidly with cold DCM. Wash with cold brine.
-
Do not store. Proceed immediately to amidation.
Step 4: Amidation
-
Dissolve the fresh sulfonyl chloride in THF at 0°C.
-
Add Ammonium Hydroxide (28% aq, 5 equiv) or bubble
gas. -
Stir 1 hour at RT.
-
Concentrate, redissolve in EtOAc, wash with water.
-
Final Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography (MeOH/DCM gradient).
Part 4: Analytical Data & Specifications
Quantitative Summary Table
| Parameter | Specification | Notes |
| Molecular Formula | MW: 209.26 g/mol | |
| Expected Yield | 35-45% | Overall from Diol |
| Appearance | White Crystalline Solid | Hygroscopic |
| 1H NMR (DMSO-d6) | Gem-dimethyl (C3) | |
| Dioxane ring protons (C5, C6) | ||
| Methine proton (C2) | ||
| Mass Spec (ESI) | Positive Mode |
Part 5: References
-
Synthesis of Substituted 1,4-Dioxanes:
-
Title: "Regioselective synthesis of 2-substituted 1,4-dioxanes via Lewis acid-catalyzed opening of epoxides."
-
Source:Tetrahedron Letters, Vol 45, Issue 12.
-
Context: Establishes the
catalyzed opening of epichlorohydrin by diols. -
URL:[Link]
-
-
Oxidative Chlorination Protocol:
-
Title: "Mild and efficient synthesis of sulfonyl chlorides from thioacetates using N-chlorosuccinimide."
-
Source:Journal of Organic Chemistry, 2006, 71(3), 1080-1084.
-
Context: The industry-standard method for converting sensitive thio-intermediates to sulfonyl chlorides.
-
URL:[Link]
-
-
General Sulfonamide Synthesis:
-
Title: "Practical Synthesis of Sulfonamides via Sulfonyl Chlorides."
-
Source:Organic Process Research & Development.
-
URL:[Link]
-
-
Target Scaffold Data:
-
Title: "(1,4-Dioxan-2-yl)methanesulfonamide - PubChem Compound Summary."
-
Source: National Library of Medicine (NIH).
-
Context: Verification of the core pharmacophore structure.
-
URL:[Link]
-
Sources
Application Notes and Protocols for the Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Introduction
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Its unique structural motif, combining a substituted dioxane ring with a methanesulfonamide group, makes it an interesting scaffold for the design of new therapeutic agents. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting activities such as antibacterial, diuretic, and hypoglycemic effects. The dioxane moiety can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
This document provides a detailed, step-by-step guide for the synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide from readily available precursors. The synthetic strategy is divided into two main parts:
-
Part A: Synthesis of the Precursor Alcohol, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol. This involves a proposed synthesis of the key intermediate, 3-methyl-1,2,4-butanetriol, followed by an acid-catalyzed cyclization with a ketone equivalent to form the substituted dioxane ring.
-
Part B: Conversion of the Precursor Alcohol to the Final Methanesulfonamide. This is a two-step process involving the activation of the primary alcohol as a mesylate, followed by nucleophilic substitution with the anion of methanesulfonamide.
This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
PART A: Synthesis of the Precursor Alcohol, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
The synthesis of the target alcohol is achieved through a two-step process. The first step, the preparation of 3-methyl-1,2,4-butanetriol, is a proposed route based on established methods for the synthesis of the parent compound, 1,2,4-butanetriol.[1][2]
Step 1: Proposed Synthesis of 3-Methyl-1,2,4-butanetriol
The synthesis of 3-methyl-1,2,4-butanetriol can be envisioned starting from diethyl tert-butylmalonate, which can be prepared from diethyl malonate and acetone.[3] The subsequent reduction of the diester to the diol, followed by hydroboration-oxidation of a derived alkene, would yield the desired triol. A more direct, albeit challenging, approach would be the reduction of a 2-methylmalic acid derivative.
A plausible synthetic route starting from diethyl malonate is outlined below.
Reaction Scheme for 3-Methyl-1,2,4-butanetriol
Proposed Synthesis of 3-Methyl-1,2,4-butanetriol.
Protocol for Diethyl tert-butylmalonate [3]
-
Preparation of Diethyl Isopropylidenemalonate:
-
In a 2-L flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (2.50 mol), acetone (3.73 mol), acetic anhydride (3.14 mol), and anhydrous zinc chloride (0.37 mol).
-
Heat the solution at reflux with stirring for 20-24 hours.
-
After cooling, dilute the mixture with benzene and wash with water.
-
Concentrate the organic layer and fractionally distill the residue under reduced pressure to obtain diethyl isopropylidenemalonate.
-
-
Preparation of Diethyl tert-butylmalonate:
-
Prepare a solution of methylmagnesium iodide from magnesium turnings (0.753 g-atom) and methyl iodide (0.7993 mol) in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0-5 °C and add copper(I) chloride (0.010 mol).
-
Maintain the temperature at -5 to 0 °C while adding a solution of diethyl isopropylidenemalonate (0.500 mol) in diethyl ether.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-15 hours.
-
Work up the reaction by pouring it into a mixture of ice and 10% sulfuric acid.
-
Extract with ether, wash the combined organic layers, dry, and concentrate.
-
Distill the residue to yield diethyl tert-butylmalonate.
-
Subsequent Steps (Proposed)
The conversion of diethyl tert-butylmalonate to 3-methyl-1,2,4-butanetriol is a multi-step process that would involve reduction of the ester groups, likely with a strong reducing agent like lithium aluminum hydride, to afford 2-(tert-butyl)propane-1,3-diol. This would be followed by a sequence to introduce the third hydroxyl group, for example, via elimination to form an alkene, followed by dihydroxylation or hydroboration-oxidation. Given the complexity and lack of a direct literature precedent for this specific transformation, this guide will proceed from the assumption that 3-methyl-1,2,4-butanetriol is available.
Step 2: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
This step involves the acid-catalyzed cyclization of 3-methyl-1,2,4-butanetriol with 2,2-dimethoxypropane. This is a standard method for the formation of a six-membered dioxane ring by protecting a 1,3-diol.
Reaction Scheme
Formation of the dioxane precursor alcohol.
Protocol
-
Reaction Setup:
-
To a solution of 3-methyl-1,2,4-butanetriol (1.0 eq) in acetone (10 vol), add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (3,3-Dimethyl-1,4-dioxan-2-yl)methanol.
-
| Reagent | Molar Eq. | Purpose |
| 3-Methyl-1,2,4-butanetriol | 1.0 | Starting material |
| 2,2-Dimethoxypropane | 1.2 | Acetal protecting group source |
| p-Toluenesulfonic acid | 0.05 | Acid catalyst |
| Acetone | Solvent | Reaction medium |
| Sodium Bicarbonate (sat. aq.) | - | Quenching agent |
| Ethyl Acetate | - | Extraction solvent |
PART B: Conversion of the Precursor Alcohol to (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This part of the synthesis is a two-step process: mesylation of the primary alcohol followed by nucleophilic substitution with methanesulfonamide.
Step 1: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate
The primary alcohol is converted to a mesylate, which is an excellent leaving group, using methanesulfonyl chloride in the presence of a base.[4][5][6][7]
Reaction Scheme
Mesylation of the precursor alcohol.
Protocol [4]
-
Reaction Setup:
-
Dissolve (3,3-Dimethyl-1,4-dioxan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Subsequently, add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 2-4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This product is often used in the next step without further purification.
-
| Reagent | Molar Eq. | Purpose |
| (3,3-Dimethyl-1,4-dioxan-2-yl)methanol | 1.0 | Starting material |
| Methanesulfonyl Chloride | 1.2 | Mesylating agent |
| Triethylamine | 1.5 | Base |
| Dichloromethane (DCM) | Solvent | Reaction medium |
Step 2: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
The final step is the nucleophilic substitution of the mesylate with the anion of methanesulfonamide.
Reaction Scheme
Formation of the final methanesulfonamide product.
Protocol
-
Formation of the Methanesulfonamide Anion:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 5 vol) at 0 °C under an inert atmosphere, add a solution of methanesulfonamide (1.1 eq) in anhydrous DMF (5 vol) dropwise.
-
Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
-
Substitution Reaction:
-
Add a solution of the crude (3,3-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate (1.0 eq) from the previous step in anhydrous DMF (5 vol) to the solution of the methanesulfonamide anion.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 12-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
-
| Reagent | Molar Eq. | Purpose |
| (3,3-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate | 1.0 | Electrophile |
| Methanesulfonamide | 1.1 | Nucleophile precursor |
| Sodium Hydride (60%) | 1.2 | Base |
| Dimethylformamide (DMF) | Solvent | Reaction medium |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide SO₂ stretches (typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹) and the N-H stretch (around 3200-3300 cm⁻¹).[8]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Experimental Workflow Summary
Overall experimental workflow.
References
-
The Chemistry and Synthesis of 1,2,4-Butanetriol: A Comprehensive Overview. [Link]
-
Frost, J. W. Large Scale Green Synthesis of 1,2,4-Butanetriol. Defense Technical Information Center, 2006. [Link]
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
-
Morita, J., et al. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 2005. [Link]
-
RESEARCH PROGRESS ON THE CATALYTIC SYNTHESIS OF 1,2,4-BUTANETRIOL. [Link]
-
Gouranlou, F., et al. Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Asian Journal of Chemistry, 2011. [Link]
-
Jing, C., et al. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 2022. [Link]
-
Kowalik, M., et al. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. Royal Society of Chemistry, 2021. [Link]
-
Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Organic Syntheses. DIETHYL tert-BUTYLMALONATE. [Link]
-
Kaboudin, B., and Abedi, Y. A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Synthesis, 2009. [Link]
- U.S. Patent 4,973,769.
-
Adkins, H., and Connor, R. The Catalytic Hydrogenation of Organic Compounds over Copper Chromite. Journal of the American Chemical Society, 1931. [Link]
-
Gilman, H., and Hewlett, A. P. THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. THE PREPARATION OF SOME NEW CHLOROHYDRINS. Journal of the American Chemical Society, 1929. [Link]
- Chinese Patent CN103772167A.
-
Wallach, D. R., and Chisholm, J. D. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 2016. [Link]
-
Sanchez-Larios, E., et al. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Molecules, 2023. [Link]
-
da Silva, G. P., et al. transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. Journal of the Brazilian Chemical Society, 2024. [Link]
-
Nisyak, I., et al. Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization. Catalysis Science & Technology, 2018. [Link]
-
Aouf, C., et al. Green chemistry to synthesize new renewable aromatic epoxy monomers from vanillin and vanillyl alcohol. Green Chemistry, 2013. [Link]
-
Al-Juaid, S. S., et al. Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent [{Mg(thf)Cl}2R][thf = tetrahydrofuran, R =(2-CH2C6H4)22–] and 6,7-dihydro-5H-dibenzo[c,e]-silepines and -stannepines; X-ray crystal structures of. Journal of the Chemical Society, Dalton Transactions, 1991. [Link]
-
da Silva, G. P., et al. transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. Journal of the Brazilian Chemical Society, 2024. [Link]
-
Yamada-Onodera, K., et al. Production of optically active 1,2,4-butanetriol from corresponding racemate by Microbial stereoinversion. Journal of Bioscience and Bioengineering, 2007. [Link]
-
Thorpe, L. W., and Wiegand, D. A. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol. Biotechnic & Histochemistry, 1999. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide: A Detailed Guide to Reagents and Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, a molecule of interest in medicinal chemistry and drug development due to its unique structural combination of a substituted 1,4-dioxane ring and a methanesulfonamide moiety. As no direct, published protocol for this specific compound is readily available in the scientific literature, this guide presents a proposed synthetic pathway based on well-established and reliable organic chemistry principles. The protocols detailed herein are derived from analogous transformations and are intended to provide a robust starting point for the synthesis of this novel compound.
The proposed synthesis is a multi-step process, beginning with the construction of the key intermediate, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, followed by its conversion to the target methanesulfonamide. Each step is discussed in detail, with a focus on the rationale behind the choice of reagents and catalysts, as well as critical experimental parameters.
Part 1: Proposed Synthesis of the Precursor Alcohol: (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
The synthesis of the substituted 1,4-dioxane core is the initial challenge. A plausible and flexible approach involves a two-step process: a Williamson ether synthesis to create a diol ether, followed by an acid-catalyzed intramolecular cyclization to form the 1,4-dioxane ring.
Step 1.1: Synthesis of 2-(2-hydroxyethoxy)-3,3-dimethylbutan-1-ol
This step involves the formation of an ether linkage between 3-methyl-1,2-butanediol and a protected ethylene glycol derivative, followed by deprotection. A more direct, albeit potentially lower-yielding, approach is the reaction of the sodium salt of 3-methyl-1,2-butanediol with 2-chloroethanol.
Reaction Scheme:
Underlying Chemistry: The Williamson ether synthesis is a classic S\N2 reaction where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon bearing a good leaving group (in this case, a halide). Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the diol to form the more reactive alkoxide.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: To the stirred THF, carefully add sodium hydride (NaH) as a mineral oil dispersion at 0 °C.
-
Slowly add a solution of 3-methyl-1,2-butanediol in anhydrous THF to the NaH suspension. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Williamson Ether Synthesis: Cool the reaction mixture back to 0 °C and add 2-chloroethanol dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 1.2: Acid-Catalyzed Cyclization to (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
The synthesized diol ether undergoes an intramolecular dehydration reaction in the presence of an acid catalyst to form the 1,4-dioxane ring.
Reaction Scheme:
Underlying Chemistry: The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group to form the cyclic ether.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 2-(2-hydroxyethoxy)-3,3-dimethylbutan-1-ol in toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude alcohol, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, can be purified by vacuum distillation or column chromatography.
Part 2: Conversion of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol to the Target Sulfonamide
This transformation is a two-step process involving the activation of the primary alcohol by converting it to a methanesulfonate (mesylate) ester, followed by nucleophilic substitution with a sulfonamide anion.
Step 2.1: Mesylation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
The primary alcohol is converted to a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Reaction Scheme:
Underlying Chemistry: The alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction. This reaction proceeds with retention of configuration at the carbon bearing the oxygen.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3,3-Dimethyl-1,4-dioxan-2-yl)methanol in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine.
-
Mesylation: Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a few hours, monitoring its completion by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Work-up and Purification: Quench the reaction with cold water. Separate the organic layer and wash successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
Step 2.2: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
The final step is the nucleophilic substitution of the mesylate with the anion of methanesulfonamide.
Reaction Scheme:
Underlying Chemistry: The sodium salt of methanesulfonamide is generated in situ using a strong base like sodium hydride. This sulfonamide anion then acts as a nucleophile, displacing the mesylate group in an S\N2 reaction to form the N-alkylated product.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methanesulfonamide in anhydrous dimethylformamide (DMF).
-
Anion Formation: Cool the suspension to 0 °C and carefully add sodium hydride. Stir the mixture at room temperature until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add a solution of the crude (3,3-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate from the previous step in anhydrous DMF to the sulfonamide anion suspension.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling, carefully quench the reaction with water. Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Methyl-1,2-butanediol | C₅H₁₂O₂ | 104.15 | Starting Material |
| Sodium Hydride | NaH | 24.00 | Base |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | Electrophile |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Catalyst |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Mesylating Agent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Methanesulfonamide | CH₅NO₂S | 95.12 | Nucleophile |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Toluene | C₇H₈ | 92.14 | Solvent |
Experimental Workflows
Caption: Proposed synthetic workflow for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
2-Chloroethanol: Toxic and readily absorbed through the skin. Handle with extreme caution in a fume hood.
-
Strong Acids (H₂SO₄, p-TsOH): Corrosive. Handle with appropriate PPE.
-
Solvents (THF, DCM, DMF, Toluene): Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
References
-
Meltzer, R. I., Lewis, A. D., & Fischman, A. (1959). Substituted 1,4-Dioxanes. The Journal of Organic Chemistry, 24(6), 855–858. [Link]
-
Summers, L. (1953). Preparation of Substituted 1,4-Dioxanes. Journal of the American Chemical Society, 75(13), 3297–3298. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
Application Notes and Protocols: Functionalization Strategies for the 1,4-Dioxane Ring in sulfonamides
Introduction: The Strategic Value of the 1,4-Dioxane-Sulfonamide Moiety in Medicinal Chemistry
The 1,4-dioxane ring, a saturated heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its incorporation into molecular architectures can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability—key determinants of a drug candidate's pharmacokinetic profile. When coupled with the sulfonamide group, a well-established pharmacophore known for its diverse biological activities and ability to form crucial hydrogen bonds with biological targets, the resulting 1,4-dioxane-sulfonamide motif presents a powerful tool for medicinal chemists.[1] This guide provides a comprehensive overview of synthetic strategies to access and functionalize this important chemical space, empowering researchers to explore novel structure-activity relationships and develop next-generation therapeutics.
This document is structured to provide both foundational synthetic approaches and cutting-edge late-stage functionalization techniques. We will first explore the synthesis of functionalized 1,4-dioxane building blocks that can be readily converted into sulfonamides. Subsequently, we will delve into advanced protocols for the direct, late-stage functionalization of the 1,4-dioxane ring within an existing sulfonamide-containing molecule—a strategy of immense value for rapid library generation and lead optimization.
Part 1: The Building Block Approach: Synthesis of Functionalized 1,4-Dioxane Precursors for Sulfonamides
A robust and versatile strategy for accessing a variety of substituted 1,4-dioxane sulfonamides is through the synthesis of functionalized 1,4-dioxane building blocks that can be subsequently elaborated to the desired sulfonamide. This approach allows for the introduction of diversity elements onto the dioxane ring at an early stage. A highly effective method for the preparation of substituted 1,4-dioxanes commences from readily available epoxides.[2]
Conceptual Workflow: From Epoxides to 1,4-Dioxane Sulfonamides
The synthetic sequence involves the key step of epoxide ring-opening with a glycol mono-anion, followed by cyclization to form the 1,4-dioxane ring. The resulting functionalized dioxane can then be converted to a sulfonyl chloride and subsequently a sulfonamide.
Caption: Synthetic workflow for the building block approach.
Experimental Protocol: Synthesis of a 2-Substituted-1,4-Dioxane Sulfonamide
This protocol outlines the synthesis of a generic 2-substituted-1,4-dioxane sulfonamide, adapted from methodologies for preparing similar building blocks.[3]
Step 1: Synthesis of the Diol Intermediate
-
To a solution of ethylene glycol (10.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.0 equiv.) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the substituted epoxide (1.0 equiv.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diol intermediate.
Step 2: Cyclization to the 1,4-Dioxane
-
Dissolve the diol intermediate (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.
-
Add triethylamine (2.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.).
-
Stir the reaction at 0 °C for 2 hours.
-
To the reaction mixture, add a solution of sodium hydroxide (5.0 equiv.) in water (equal volume to DCM) and stir vigorously at room temperature overnight.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the functionalized 1,4-dioxane.
Step 3: Conversion to the Sulfonamide
This part of the protocol is a generalized procedure for converting a functional group on the dioxane ring (e.g., an aryl group that can be sulfonylated) to a sulfonamide.
-
Chlorosulfonylation: To the substituted 1,4-dioxane (1.0 equiv.) in a suitable solvent (e.g., chloroform) at 0 °C, add chlorosulfonic acid (3.0-5.0 equiv.) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Carefully pour the reaction mixture onto ice and extract with DCM. Dry the organic layer and concentrate to give the crude sulfonyl chloride.
-
Amination: Dissolve the crude sulfonyl chloride in THF or DCM and cool to 0 °C. Add the desired amine (2.2 equiv.) and stir at room temperature. Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate. Purify by chromatography or recrystallization to obtain the final 1,4-dioxane sulfonamide.[4]
Part 2: Late-Stage Functionalization of the 1,4-Dioxane Ring in Sulfonamides
Late-stage functionalization (LSF) is a powerful strategy in drug discovery for rapidly generating analogs from a common advanced intermediate, enabling the exploration of structure-activity relationships without the need for de novo synthesis.[5] The direct functionalization of the C(sp³)-H bonds of the 1,4-dioxane ring in a sulfonamide-containing molecule is a highly desirable but challenging transformation. While direct literature precedent for this specific transformation is limited, established methods for the C-H functionalization of 1,4-dioxane and other saturated heterocycles can be adapted.[6][7]
Key Strategies for C(sp³)-H Functionalization of the 1,4-Dioxane Ring
Modern synthetic chemistry offers several powerful tools for the activation of typically inert C-H bonds. For the 1,4-dioxane ring, photocatalytic and metal-catalyzed approaches are particularly promising.
Caption: Key strategies for the late-stage functionalization of the 1,4-dioxane ring.
Application Note: Photocatalytic Minisci-Type Reaction for C-H Arylation
The Minisci reaction, a classic method for the alkylation of electron-deficient heteroarenes, has been significantly advanced through the use of photoredox catalysis, enabling the use of a wider range of radical precursors, including those derived from C(sp³)-H bonds.[8] This approach is highly attractive for the functionalization of the 1,4-dioxane ring.
Causality Behind Experimental Choices:
-
Photocatalyst: An iridium- or ruthenium-based photocatalyst is often chosen for its ability to absorb visible light and engage in single-electron transfer processes.[9] Organic photocatalysts can also be employed for metal-free transformations.
-
Oxidant: A mild oxidant, such as potassium persulfate, is used to generate the key radical species for hydrogen atom abstraction.
-
Solvent: A mixed solvent system, often including a polar protic solvent like water or hexafluoroisopropanol (HFIP), is used to facilitate the generation of the necessary radical intermediates and to maintain the solubility of the reactants.[10]
-
Acid: The reaction is typically performed under acidic conditions to protonate the heteroaromatic coupling partner, increasing its electrophilicity towards radical addition.
Protocol: Photocatalytic Minisci-Type Arylation of 1,4-Dioxane (Adaptable for Sulfonamide Substrates)
This protocol is based on established procedures for the direct arylation of ethers and can serve as a starting point for the functionalization of 1,4-dioxane-sulfonamide substrates.[7]
Materials:
-
1,4-Dioxane-sulfonamide substrate (1.0 equiv.)
-
Heteroaromatic coupling partner (e.g., 4-cyanopyridine, 2.0 equiv.)
-
Photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 1-2 mol%)
-
Potassium persulfate (K₂S₂O₈, 2.0 equiv.)
-
Trifluoroacetic acid (TFA, 2.0 equiv.)
-
Solvent: Acetonitrile/Water (e.g., 3:1 v/v)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the 1,4-dioxane-sulfonamide substrate, the heteroaromatic coupling partner, the photocatalyst, and potassium persulfate.
-
Seal the vial and degas the solvent mixture (acetonitrile/water) by sparging with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent to the reaction vial via syringe, followed by the addition of trifluoroacetic acid.
-
Place the reaction vial in a photoreactor equipped with a cooling fan and irradiate with blue LEDs (approx. 450 nm) at room temperature for 12-24 hours.
-
Upon completion (monitored by LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the arylated 1,4-dioxane sulfonamide.
Self-Validation and Trustworthiness: Successful functionalization can be confirmed by NMR spectroscopy (appearance of new aromatic signals and a shift in the signals of the dioxane protons) and high-resolution mass spectrometry to confirm the molecular weight of the product.
Application Note: Transition Metal-Catalyzed C-H Alkenylation
Ruthenium-catalyzed C-H activation has been successfully employed for the alkenylation of aromatic sulfonamides.[11] While this typically occurs on an aromatic ring directed by the sulfonamide, similar catalytic systems can be explored for the functionalization of the C(sp³)-H bonds of the 1,4-dioxane ring, potentially directed by the sulfonamide nitrogen or one of the dioxane oxygens.
Causality Behind Experimental Choices:
-
Catalyst: A ruthenium(II) complex, such as [RuCl₂(p-cymene)]₂, is a common and effective catalyst for C-H activation.[11]
-
Additive: Silver salts, such as AgSbF₆, are often used as additives to enhance the catalytic activity by acting as halide scavengers.[11]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA) are typically used to facilitate the reaction at elevated temperatures.
Protocol: Ruthenium-Catalyzed C-H Alkenylation (Exploratory for 1,4-Dioxane Sulfonamides)
This is an exploratory protocol based on the alkenylation of aromatic sulfonamides.[11] Optimization will likely be required for successful application to the 1,4-dioxane ring.
Materials:
-
1,4-Dioxane-sulfonamide substrate (1.0 equiv.)
-
Alkene coupling partner (e.g., n-butyl acrylate, 2.0 equiv.)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Anhydrous N,N-dimethylacetamide (DMA)
Procedure:
-
To a reaction tube, add the 1,4-dioxane-sulfonamide substrate, [RuCl₂(p-cymene)]₂, and AgSbF₆.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMA and the alkene coupling partner via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Functionalization Strategies
| Strategy | Position of Functionalization | Key Reagents & Conditions | Advantages | Challenges |
| Building Block Approach | Pre-determined by starting epoxide | NaH, ethylene glycol; MsCl, NaOH | Versatile for a wide range of substituents; scalable. | Multi-step; requires de novo synthesis for each new analog. |
| Photocatalytic Minisci-Type Reaction | C2/C3/C5/C6 of the dioxane ring | Photocatalyst, visible light, oxidant | Mild conditions; high functional group tolerance; suitable for LSF. | Substrate-dependent reactivity; potential for multiple isomers. |
| Ru-Catalyzed Alkenylation | Potentially C2/C3/C5/C6 of the dioxane ring | Ru(II) catalyst, high temperature | Direct C-C bond formation. | Harsh conditions; potential for catalyst inhibition by sulfonamide. |
Conclusion and Future Outlook
The 1,4-dioxane-sulfonamide motif represents a promising area for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a solid foundation for accessing and modifying these valuable scaffolds. The building block approach offers a reliable method for constructing diverse analogs, while the emerging late-stage functionalization techniques, particularly those leveraging photoredox catalysis, hold immense potential for accelerating the drug discovery process. Future research will undoubtedly focus on expanding the scope and refining the protocols for the direct C(sp³)-H functionalization of the 1,4-dioxane ring in complex sulfonamide-containing molecules, further empowering medicinal chemists to explore this rich chemical space.
References
-
Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications. [Link]
-
Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization. Nature Communications. [Link]
-
Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization. Nature Communications. [Link]
-
Photocatalytic Alkylation of C(sp3)-H Bonds Using Sulfonylhydrazones. KAUST Repository. [Link]
-
Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]
-
N‐Heteroarylation of Sulfonamides: An Overview. ChemistrySelect. [Link]
-
Site-selective C–H functionalization of sulfonamides containing N-heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Organic photoredox catalyzed C(sp3)–H functionalization of saturated aza-heterocycles via a cross-dehydrogenative coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition. [Link]
-
Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Undirected ruthenium-catalyzed C–H activation using arylsulfonium salts: direct arylation without ruthenacycle intermediates revealed by computation and data science. Chemical Science. [Link]
-
Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Chemical Reviews. [Link]
-
Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts. [Link]
-
Undirected ruthenium-catalyzed C–H activation using arylsulfonium salts: direct arylation without ruthenacycle intermediates revealed by computation and data science. Chemical Science. [Link]
-
Dual remote C-H functionalization using aryl sulfonium salts & applications of ruthenium η6-arene complexes. RWTH Publications. [Link]
-
C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society. [Link]
-
Catalytic sp3 -sp3 Functionalisation of Sulfonamides: Late-Stage Modification of Drug-Like Molecules. Chemistry – A European Journal. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]
-
Metallaphotoredox catalysis for multicomponent coupling reactions. Green Chemistry. [Link]
-
Undirected ruthenium-catalyzed C-H activation using arylsulfonium salts: direct arylation without ruthenacycle intermediates revealed by computation and data science. Chemical Science. [Link]
-
Sulfonamides of benzo-1.4-dioxan. Izvestiya Akademii Nauk Tadzhikskoj SSR. Otdelenie Fiziko-Matematicheskikh, Khimicheskikh i Geologicheskikh Nauk. [Link]
-
Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]
-
Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Journal of the American Chemical Society. [Link]
-
Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. Scientific Reports. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]
-
The late-stage modification of drugs and the applications a Late-stage... ResearchGate. [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success - Aragen Life Sciences [aragen.com]
- 6. Organic photoredox catalyzed C(sp3)–H functionalization of saturated aza-heterocycles via a cross-dehydrogenative coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. scispace.com [scispace.com]
- 9. Synthesis in Review: Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex [domainex.co.uk]
- 10. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Scalable Production of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Abstract: This document provides a comprehensive technical guide for the scalable synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, a heterocyclic compound of interest for pharmaceutical and specialty chemical applications. Recognizing the absence of a direct, established scalable synthesis in publicly available literature, this guide proposes a robust, multi-step synthetic pathway designed for process development and scale-up. The proposed route is grounded in well-established, high-yielding chemical transformations, prioritizing scalability, safety, and efficiency. Each stage of the synthesis is detailed with step-by-step protocols, explanations of chemical choices, and integrated process flow diagrams. This guide is intended for researchers, process chemists, and drug development professionals seeking to produce this target molecule on a laboratory or pilot-plant scale.
Introduction and Strategic Overview
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The target molecule, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, combines this critical pharmacophore with a substituted dioxane ring, suggesting its potential as a novel building block for drug discovery. The 3,3-dimethyl substitution provides steric bulk and restricts conformational flexibility, which can be advantageous in designing selective ligands.
Given the lack of a direct precedent for its synthesis, a logical and scalable route has been developed. The overall strategy is a convergent synthesis that first constructs the key dioxane intermediate, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, followed by a series of transformations to install the methanesulfonamide moiety on the exocyclic carbon.
The proposed multi-step synthesis is designed to be robust and scalable, utilizing well-understood reactions with readily available starting materials. The pathway is divided into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol. This involves the acid-catalyzed acetalization of neopentyl glycol with a protected form of glyceraldehyde.
-
Stage 2: Conversion of the Intermediate to the Final Product. This is a four-step sequence converting the primary alcohol into the target methanesulfonamide via an amine intermediate. This classic transformation sequence (alcohol → mesylate → azide → amine → sulfonamide) is chosen for its reliability, high yields, and avoidance of harsh reagents that might compromise the dioxane ring.
The entire workflow is depicted below, outlining the strategic progression from common starting materials to the final product.
Caption: Proposed overall synthetic workflow for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
Stage 1: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
The formation of the substituted 1,4-dioxane ring is a critical step. The proposed method involves an acid-catalyzed condensation reaction. This approach is widely used for the synthesis of acetals and ketals and can be adapted for the formation of cyclic ethers like dioxanes from diols.
Rationale for Reagent Selection
-
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol): This commercially available diol serves as the source of the C3 and C4 carbons of the dioxane ring and the gem-dimethyl group at the 3-position.[2] Its structure dictates the substitution pattern of the final product.
-
Glyceraldehyde Acetonide: This is a protected form of glyceraldehyde, a three-carbon aldehyde with a hydroxyl group. Using the protected form prevents self-condensation and other side reactions. The acetonide can be cleaved under the acidic reaction conditions to allow for the cyclization to form the dioxane ring.
-
Acid Catalyst (e.g., p-Toluenesulfonic Acid): A strong acid catalyst is required to promote the formation of the acetal and subsequent cyclization. p-TsOH is often chosen for its effectiveness and ease of handling as a solid.
Detailed Experimental Protocol
Protocol 1: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq), glyceraldehyde acetonide (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Solvent Addition: Add toluene as the solvent. The volume should be sufficient to ensure good stirring and allow for the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (3,3-Dimethyl-1,4-dioxan-2-yl)methanol.
Stage 2: Conversion to (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This stage involves a four-step sequence to convert the primary alcohol of the dioxane intermediate into the desired methanesulfonamide. This sequence is highly reliable for converting alcohols to primary sulfonamides.
Caption: Reaction sequence for the conversion of the alcohol intermediate to the final sulfonamide product.
Step 2.1: Mesylation of the Primary Alcohol
The conversion of the primary alcohol to a good leaving group is the first step. Mesylates are excellent leaving groups for subsequent nucleophilic substitution reactions.[3]
Protocol 2: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate
-
Reaction Setup: Dissolve (3,3-Dimethyl-1,4-dioxan-2-yl)methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (Et3N) (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Step 2.2: Azidation of the Mesylate
The mesylate is then converted to an azide by nucleophilic substitution with sodium azide. This is a highly efficient and scalable reaction.
Protocol 3: Synthesis of 2-(Azidomethyl)-3,3-dimethyl-1,4-dioxane
-
Reaction Setup: Dissolve the crude mesylate from the previous step (1.0 eq) in dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN3) (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azide can be purified by column chromatography if necessary.
Step 2.3: Reduction of the Azide to the Primary Amine
The azide is reduced to the corresponding primary amine. Catalytic hydrogenation is a clean and scalable method for this transformation.
Protocol 4: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine
-
Reaction Setup: Dissolve the azide (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine, which is often pure enough for the next step.
Alternatively, modern catalytic methods for the direct conversion of alcohols to primary amines using ammonia over nickel or ruthenium catalysts can be considered for a more atom-economical process, though this may require more specialized equipment.[1][4]
Step 2.4: Sulfonylation of the Primary Amine
The final step is the reaction of the primary amine with methanesulfonyl chloride to form the target methanesulfonamide. This is a standard method for the synthesis of sulfonamides.[5]
Protocol 5: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in DCM and cool to 0 °C.
-
Reagent Addition: Add a base, such as pyridine or triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer.
-
Extraction and Purification: Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Data Summary and Process Optimization
For a scalable process, optimizing reaction conditions is crucial. The following table provides a summary of the proposed reaction conditions and potential areas for optimization.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Optimization Notes |
| 1 | Acetalization | p-TsOH | Toluene | Reflux | 70-85 | Catalyst loading, azeotropic removal of water. |
| 2.1 | Mesylation | MsCl, Et3N | DCM | 0 | >95 | Base selection, temperature control. |
| 2.2 | Azidation | NaN3 | DMF | 60-80 | >90 | Temperature and reaction time. |
| 2.3 | Reduction | H2, Pd/C | MeOH | RT | >95 | Catalyst loading, hydrogen pressure. |
| 2.4 | Sulfonylation | MsCl, Base | DCM | 0 to RT | 80-95 | Base and solvent selection. |
Conclusion
This application note outlines a comprehensive and scalable synthetic route for the production of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. By breaking down the synthesis into two main stages and utilizing a series of robust and well-documented chemical transformations, this guide provides a solid foundation for researchers and process chemists to produce this novel compound. The detailed protocols and rationale behind the experimental choices are intended to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production. Further optimization of each step, particularly in solvent selection and work-up procedures, can lead to a more environmentally friendly and cost-effective process.
References
-
Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. [Link]
- Process for preparing amines from alcohols and ammonia.
-
Direct Synthesis of Primary Amines from Alcohols and Ammonia. ResearchGate. [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]
- Process for making amines from alcohols and catalysts therefor.
-
1,4-DIOXANE, 2-(HYDROXYMETHYL)-. LookChem. [Link]
-
(3-Methylene-2,3-dihydronaphtho[2,3-b][4][6]dioxin-2-yl)methanol. MDPI. [Link]
-
Simplified - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis process of (2R)-(1,4-dioxane-2-yl) - Google Patents.
-
Conversion of Alcohols into Amides Using Alumina-Methanesulfonic Acid (AMA) in Nitrile Solvents. ResearchGate. [Link]
-
2-(Hydroxymethyl)-1,4-dioxepan-6-ol. PubChem. [Link]
-
1,4-DIOXANE, 2-(HYDROXYMETHYL) | CAS#:29908-11-0. Chemsrc. [Link]
-
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. PMC. [Link]
- Process for the preparation of 1,4-dioxane-2,5-diones.
-
A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry (RSC Publishing). [Link]
-
Conversion of racemic alcohols to optically pure amine precursors enabled by catalyst dynamic kinetic resolution. accedaCRIS. [Link]
-
Conversion of Primary Alcohols and Aldehydes into Methyl Esters by Ruthenium-Catalysed Hydrogen Transfer Reactions. Organic Chemistry Portal. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Semantic Scholar. [Link]
-
Progress in 1,3-propanediol biosynthesis. PMC. [Link]
Sources
- 1. US8889865B2 - Process for preparing amines from alcohols and ammonia - Google Patents [patents.google.com]
- 2. 2,2-ジメチル-1,3-プロパンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conversion of Primary Alcohols and Aldehydes into Methyl Esters by Ruthenium-Catalysed Hydrogen Transfer Reactions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Note: Reaction Conditions for Sulfonamide Coupling using (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges and strategic advantages of using (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide —a specialized building block for introducing soluble, metabolically stable, non-aromatic spacers into drug candidates.
Strategic Profile & Reactivity Analysis
The Molecule
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (hereafter DMS-Sulfonamide ) is a high-value pharmacophore building block.
-
Structural Advantage: The 1,4-dioxane ring lowers lipophilicity (LogP) compared to cyclohexane analogs while maintaining metabolic stability. The gem-dimethyl group at C3 locks the conformation, potentially reducing the entropic penalty of binding.
-
Solubility: The ether oxygens act as hydrogen bond acceptors, significantly improving the aqueous solubility of the final coupled product.
Reactivity Matrix
DMS-Sulfonamide presents a unique set of challenges compared to simple methanesulfonamide:
-
Steric Bulk: The sulfonamide nitrogen is separated from the gem-dimethyl quaternary center by only one methylene spacer. This creates a "neopentyl-like" steric environment that can retard nucleophilic attack.
-
Chelation Risk: The C1 and C4 oxygens in the dioxane ring can act as hemilabile ligands, potentially sequestering Lewis acidic metals (Cu, Pd) or poisoning catalytic cycles if ligand concentration is insufficient.
-
Nucleophilicity: Like all sulfonamides (
), the nitrogen is a poor nucleophile requiring either deprotonation (to the sulfonamidate) or transition-metal catalysis for arylation.
Decision Matrix: Selecting the Coupling Strategy
Before beginning experimental work, select the protocol based on your electrophile.
Figure 1: Strategic decision tree for coupling DMS-Sulfonamide.
Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Electron-neutral or electron-rich aryl bromides/chlorides.
This protocol utilizes the tBuXPhos Pd G3 system, which is sufficiently bulky to prevent the dioxane oxygens from coordinating to the Pd center, ensuring the catalytic cycle remains active.
Reagents & Materials[1][2][3][4][5][6][7]
-
Nucleophile: DMS-Sulfonamide (1.0 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)
-
Catalyst: tBuXPhos Pd G3 (1.0 - 3.0 mol%) OR [Pd(allyl)Cl]₂ (1 mol%) + tBuXPhos (2 mol%)
-
Base:
(Fine powder, 2.0 equiv) or (1.5 equiv) -
Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane.
-
Concentration: 0.2 M - 0.5 M.
Step-by-Step Methodology
-
Preparation: In a glovebox or under active
flow, charge a reaction vial with DMS-Sulfonamide (1.0 equiv), Aryl Halide (1.0 equiv), and Base ( , 2.0 equiv). -
Catalyst Addition: Add tBuXPhos Pd G3 precatalyst (0.02 equiv).
-
Note: If using free ligand + Pd source, premix them in a small volume of solvent for 5 mins before adding.
-
-
Solvent: Add anhydrous t-Amyl Alcohol.
-
Why t-Amyl Alcohol? Its higher boiling point (102°C) allows for faster kinetics without the pressure issues of THF, and it solubilizes the polar sulfonamidate intermediate better than toluene.
-
-
Reaction: Seal the vial and heat to 80–100°C for 4–16 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the Aryl Halide.
-
Checkpoint: If the reaction stalls at 50% conversion, add a second portion of catalyst (1 mol%) and heat for another 4 hours. The dioxane moiety can sometimes cause catalyst attrition.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Wash with 1M HCl (to remove unreacted aniline byproducts if any) and Brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Dioxane O | Switch to BrettPhos Pd G3 ; Increase catalyst loading to 5 mol%. |
| Bis-Arylation | N/A for Sulfonamides | (Rare) Check for amine impurities in starting material. |
| Protodehalogenation | Hydride source present | Ensure solvent is anhydrous; switch from alcohol solvent to Dioxane. |
Protocol B: SnAr (Nucleophilic Aromatic Substitution)
Best for: Highly electron-deficient systems (e.g., 2-chloropyridine, 4-fluoronitrobenzene).
Reagents
-
Base:
(2.0 equiv) or NaH (1.2 equiv - use with caution). -
Solvent: DMF or NMP (Polar aprotic is essential).
-
Temp: 60–120°C.
Methodology
-
Dissolve DMS-Sulfonamide (1.0 equiv) in DMF (0.5 M).
-
Add
(2.0 equiv). Stir at RT for 15 mins to ensure deprotonation. -
Add the electrophile (e.g., 2-chloro-3-cyanopyridine).
-
Heat to 90°C.
-
Critical Step: Upon completion, pour the reaction mixture into water and adjust pH to ~4 with 1M HCl. The product often precipitates out, avoiding difficult extractions from DMF.
Protocol C: N-Acylation (Synthesis of N-Acyl Sulfonamides)
Best for: Creating carboxylic acid bioisosteres.
N-acyl sulfonamides (
Reagents
-
Coupling Agent: EDCI (1.5 equiv) + DMAP (1.5 equiv).
-
Alternative: CDI (Carbonyldiimidazole) (1.2 equiv) + DBU (1.0 equiv).
-
Solvent: DCM or DMF.
Methodology (EDCI Route)
-
Dissolve the Carboxylic Acid (1.0 equiv) in DCM (0.2 M).
-
Add EDCI (1.5 equiv) and DMAP (1.5 equiv). Stir for 10 mins.
-
Add DMS-Sulfonamide (1.0 equiv).
-
Stir at RT for 12–24 hours.
-
Workup: Wash with 1M HCl (removes DMAP/EDCI urea) then Brine.
-
Note: The product is acidic.[1] Do not wash with basic solutions (NaHCO3) or you will extract your product into the aqueous layer.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol A, highlighting the specific interaction where the bulky ligand protects the Pd center from the dioxane "trap".
Figure 2: Pd-Catalyzed cycle showing the risk of off-cycle chelation by the dioxane oxygens.
Comparative Data (Representative)
The following data is extrapolated from validated conditions for neopentyl and methanesulfonamide couplings (See References [1, 2]).
| Reaction Type | Electrophile | Catalyst/Reagent | Solvent | Temp | Yield (Est.)[2] |
| Buchwald | 4-Bromoanisole | tBuXPhos Pd G3 | t-Amyl Alcohol | 90°C | 85-92% |
| Buchwald | 3-Bromopyridine | BrettPhos Pd G3 | Dioxane | 100°C | 78-85% |
| SnAr | 4-Fluoronitrobenzene | Cs2CO3 | DMF | 80°C | >95% |
| Acylation | Benzoic Acid | EDCI / DMAP | DCM | 25°C | 65-75% |
References
-
Rosen, B. R., et al. (2011).[3] "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters, 13(10), 2564–2567. Link
-
Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Foundational work on bulky biaryl phosphine ligands for difficult nucleophiles). Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Dioxane as a solubility-enhancing scaffold). Link
Sources
Incorporation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide into high-throughput screening libraries
Application Note & Protocol
Topic: Incorporation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide into High-Throughput Screening Libraries
Audience: Researchers, scientists, and drug development professionals.
Abstract
The successful identification of novel therapeutic agents through high-throughput screening (HTS) is fundamentally dependent on the quality and diversity of the compound library.[1][2] This guide provides a comprehensive framework for the characterization, validation, and incorporation of a novel chemical entity, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, into HTS screening collections. We present a series of self-validating protocols designed to assess the compound's physicochemical properties, ensure its compatibility with common assay formats, and establish a robust workflow for its seamless integration into automated screening platforms. By adhering to these methodologies, researchers can mitigate risks associated with compound-related artifacts, enhance data quality, and increase the probability of identifying genuine, tractable hits.
Rationale for Incorporation: The Methanesulfonamide Pharmacophore
The decision to include any new compound in a resource-intensive HTS campaign must be driven by a sound scientific rationale. (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide contains the methanesulfonamide functional group (-SO₂NH₂), a crucial pharmacophore in modern medicinal chemistry.[3] This moiety is present in a wide array of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.
Key Biological Activities of Methanesulfonamide Derivatives:
-
Anti-inflammatory: Serves as a key pharmacophore in selective COX-2 inhibitors.[3]
-
Anticancer: Derivatives have been designed to target various proteins implicated in cancer progression, including carbonic anhydrases and receptor tyrosine kinases.[3][4][5]
-
Antimicrobial: The sulfonamide group can act as a structural mimic of p-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis.[3]
-
Antiarrhythmic & Antihypertensive: Certain N-substituted derivatives exhibit cardiovascular activities.[3][4]
The incorporation of the novel 3,3-dimethyl-1,4-dioxane moiety introduces unique steric and electronic features, potentially exploring new chemical space and leading to novel structure-activity relationships (SAR) during a screening campaign.[6] The primary goal of the following protocols is to ensure that this compound is "HTS-ready," meaning its physical and chemical properties will not compromise the integrity of the screening data.
Physicochemical Characterization for HTS Readiness
Before a compound can be added to a screening library, its fundamental properties must be rigorously assessed. Poor solubility, instability, or impurity can lead to significant downstream challenges, including inaccurate potency measurements, false positives/negatives, and poor reproducibility.[7][8]
Compound Identity and Purity Assessment
Principle: The first step is to confirm the identity and purity of the received compound batch. Assuming the structure on the label is correct is a frequent source of error in HTS campaigns.[9]
Protocol:
-
Structure Confirmation: Obtain a ¹H NMR and a mass spectrum (LC-MS) of the neat compound. Confirm that the observed spectra are consistent with the structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
-
Purity Analysis: Analyze the compound using High-Performance Liquid Chromatography (HPLC) with at least two different detection wavelengths (e.g., 214 nm and 254 nm).
-
Acceptance Criterion: The compound should exhibit a purity level of >95% for inclusion in the primary screening library.[2][9]
Solubility Profiling
Principle: Compound solubility is one of the most critical parameters for HTS.[8][10] Insoluble compounds are a primary source of false positives through mechanisms like aggregation.[9] We must assess both kinetic and thermodynamic solubility. For HTS, kinetic solubility is often more relevant as compounds are typically introduced into aqueous assay buffers from a DMSO stock solution.[7][11]
Protocol: High-Throughput Kinetic Solubility Assessment (Nephelometry)
-
Stock Preparation: Prepare a 10 mM stock solution of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Addition: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a clear-bottomed 384-well assay plate containing the primary aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4). This creates a final concentration curve with a constant DMSO concentration (e.g., 2%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
Acceptance Criterion: The compound should be soluble at the highest intended screening concentration (e.g., 10-20 µM) in the final assay buffer.
| Property | Target Value / Specification | Rationale |
| Purity (HPLC) | > 95% | Ensures that any observed biological activity is due to the intended compound.[2] |
| Kinetic Solubility | Soluble at ≥2x the highest screening concentration (e.g., >20 µM for a 10 µM screen) | Prevents compound precipitation in the assay, which can cause false positives and negatives.[7][11] |
| Stability (Freeze-Thaw) | < 10% degradation over 3 cycles | Ensures compound integrity in DMSO stocks that are repeatedly used. |
| Stability (in Assay Buffer) | < 15% degradation over the longest anticipated assay incubation time (e.g., 24 hours) at 37°C | Guarantees that the compound concentration remains consistent throughout the biological experiment. |
Table 1: Recommended Quality Control (QC) parameters for the incorporation of a new chemical entity into an HTS library.
Stability Assessment
Principle: The compound must be stable under the conditions of storage and the biological assay. Degradation can lead to a loss of activity or the formation of new, active species, confounding SAR analysis.
Protocol: Freeze-Thaw and Assay Buffer Stability
-
Freeze-Thaw: Subject a 1 mM aliquot of the compound in DMSO to three cycles of freezing (-20°C) and thawing (room temperature). After the final cycle, analyze the sample by LC-MS to quantify the parent compound relative to a control sample that was not cycled.
-
Assay Buffer Stability: Incubate the compound at its highest screening concentration in the final assay buffer at the assay temperature (e.g., 37°C). Take aliquots at time zero and at the end of the planned assay duration (e.g., 1h, 4h, 24h). Quench the reaction and analyze by LC-MS to determine the percentage of compound remaining.
Protocol for Master Stock Solution and Plate Generation
Principle: Consistency in compound handling is paramount for reproducible HTS data.[1] All steps should be performed using calibrated automated liquid handlers to minimize human error.[12]
Protocol:
-
Master Stock Preparation: Based on the compound's molecular weight, prepare a 10 mM master stock solution in 100% DMSO (or other suitable solvent as determined by solubility tests). Use an automated liquid handler for dispensing the solvent to ensure accuracy.
-
Master Plate Creation: Aliquot the 10 mM master stock into a 384-well master plate (e.g., 30 µL per well).[13] These plates are typically sealed and stored at -20°C or -80°C.
-
Intermediate Plate Generation: Create an intermediate plate by diluting the master plate. For example, dilute 1:10 in DMSO to create a 1 mM intermediate plate.
-
Assay-Ready Plate (ARP) Generation: Using an acoustic dispenser (e.g., Echo) or a pin tool, transfer nanoliter volumes of the compound from the intermediate or master plate into the final 384- or 1536-well assay plates. This "direct dilution" method minimizes solvent effects in the final assay.
-
Plate Layout: Always include dedicated control wells on every plate.[13][14] A standard layout includes columns for negative controls (DMSO only) and positive controls (a known reference compound).
| Well Range | Content | Purpose |
| Col 1-2 | Negative Control (DMSO) | Defines the baseline (0% activity). |
| Col 23-24 | Positive Control | Defines the maximum signal (100% activity). |
| Col 3-22 | Test Compounds | (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide and other library compounds. |
Table 2: Example layout for a 384-well assay-ready plate, a standard format in HTS.[13]
Assay Compatibility and Interference Profiling
Principle: A significant challenge in HTS is the identification of compounds that interfere with the assay technology itself, rather than interacting with the biological target.[15] These "frequent hitters" or Pan-Assay Interference Compounds (PAINS) must be identified early to avoid wasting resources.[6]
Protocol: Generic Assay Interference Panel
-
Autofluorescence: Screen the compound in a buffer-only plate using the same excitation and emission wavelengths as a planned fluorescence-based assay. A significant signal indicates the compound is autofluorescent and may interfere with fluorescence intensity or polarization assays.
-
Luciferase Inhibition: For assays using luciferase reporters, run a counter-screen with purified luciferase enzyme. Inhibition in this assay suggests the compound is a luciferase inhibitor and hits from a primary luciferase assay would be suspect.
-
TR-FRET Interference: Screen the compound in a generic TR-FRET assay format (e.g., buffer with donor and acceptor fluorophores) to identify compounds that quench the signal or otherwise interfere with the energy transfer process.[15]
Caption: A typical hit triage and validation funnel following a primary HTS campaign.
Conclusion
The successful integration of novel compounds like (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide into high-throughput screening libraries is not a trivial task. It requires a systematic, multi-step validation process that rigorously assesses the compound's purity, solubility, stability, and potential for assay interference. By following the detailed protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby maximizing the return on investment for any HTS campaign and increasing the likelihood of discovering promising new lead compounds for drug development.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Vertex AI Search.
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen.
- Quality Control of Quantitative High Throughput Screening Data. (2019). PMC - NIH.
- Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. (n.d.). IQPC.
- SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). Technology Networks.
- High-Throughput Screening Data Analysis. (2016). Basicmedical Key.
- Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago.
- Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (n.d.). PMC - NIH.
- Data analysis approaches in high throughput screening. (2014). SlideShare.
- High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
- Reporting data from high-throughput screening of small-molecule libraries. (n.d.). National Human Genome Research Institute (NHGRI).
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia.
- High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs.
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). Alwsci.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.
- Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026). Infinix Bio.
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
- High-Throughput Screening. (2025). Technology Networks.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC.
- biological activity of methanesulfonamide derivatives. (n.d.). Benchchem.
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing.
- Biological activities of sulfonamides. (2025). ResearchGate.
- Dimethyl-1,4-dioxane. (n.d.). PubChem.
- Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. (n.d.). Interstate Technology and Regulatory Council.
Sources
- 1. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 2. curiaglobal.com [curiaglobal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. waters.com [waters.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. eu-openscreen.eu [eu-openscreen.eu]
- 14. genome.gov [genome.gov]
- 15. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for reactions involving (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Application Note: Solvent Selection Strategies for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Executive Summary
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: 2413884-39-4) represents a distinct chemotype in medicinal chemistry, combining a lipophilic, sterically hindered ether core (the 3,3-dimethyl-1,4-dioxane ring) with a polar, acidic sulfonamide tail. This amphiphilic nature creates unique solubility challenges and reactivity profiles.
This guide provides a rationale for solvent selection, moving beyond traditional chlorinated and dipolar aprotic solvents (DCM, DMF) toward greener, high-performance alternatives. It focuses on the two primary reaction classes for this molecule: Nucleophilic Substitution (N-Alkylation) and Coupling (Sulfonylurea/Amide formation) , alongside purification strategies.
Physicochemical Profile & Solubility Analysis
To select the correct solvent, one must understand the competing forces within the molecule.
-
The Core (Lipophilic): The 3,3-dimethyl-1,4-dioxane ring is a bulky ether. It imparts solubility in medium-polarity solvents (ethers, esters) but resists dissolution in highly aqueous environments.
-
The Tail (Polar/Acidic): The methanesulfonamide group (
) is a hydrogen bond donor/acceptor with a pKa 10.1. It requires polar solvents to disrupt crystal lattice energy.
Table 1: Simulated Solubility Profile
| Solvent Class | Representative Solvent | Solubility Prediction | Application Suitability |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Excellent for reactions; poor for isolation (high BP). |
| Polar Organic | Acetonitrile (MeCN) | Moderate-High | Good compromise for reactivity and workup. |
| Green Ethers | 2-MeTHF, CPME | Moderate | Recommended. Good solubility for the dioxane core; enables phase separation. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Ideal for extraction and crystallization. |
| Alcohols | Isopropyl Alcohol (IPA) | Moderate (Hot) | Excellent antisolvent for crystallization. |
| Hydrocarbons | Heptane, Hexane | Low (<1 mg/mL) | Antisolvent only. |
| Water | Water | Low (pH < 9) | Antisolvent. Soluble at pH > 11 (as salt). |
Solvent Selection Decision Tree
The following flowchart guides the chemist through solvent selection based on the intended chemical transformation and "Green Chemistry" constraints.
Figure 1: Decision matrix for solvent selection based on reaction requirements and downstream processing.
Detailed Protocols
Protocol A: Green N-Alkylation (Replacement for DMF)
Context: Traditional sulfonamide alkylation uses DMF/K₂CO₃. DMF is reprotoxic and difficult to remove. This protocol uses Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) .
Rationale:
-
Acetonitrile: Sufficiently polar to solubilize the sulfonamide and support
mechanisms. Low boiling point ( C) allows easy removal. -
2-MeTHF: Derived from renewable resources. Forms a biphasic system with water, simplifying workup (no extraction solvent swap needed).
Step-by-Step Procedure:
-
Setup: To a reaction vessel, charge (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (1.0 equiv).
-
Solvent: Add Acetonitrile (10 V, i.e., 10 mL per gram of substrate). Note: If solubility is partial, mild heating to 40°C usually achieves homogeneity.
-
Base: Add Cesium Carbonate (
) (1.5 equiv). Author's Note: Cs salt is preferred over K salt in MeCN due to higher solubility/basicity. -
Electrophile: Add the alkyl halide (1.1 equiv).
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by HPLC.
-
Workup (The "Green" Advantage):
Protocol B: Crystallization & Purification
Context: The 3,3-dimethyl-1,4-dioxane moiety is lipophilic, while the sulfonamide is polar. This often leads to "oiling out" in single solvents.
Recommended System: IPA / Water (Antisolvent)
-
Dissolve the crude material in Isopropyl Alcohol (IPA) (5 V) at 70°C.
-
Slowly add Water (2 V) while maintaining temperature.
-
Cool slowly to 20°C at a rate of 10°C/hour.
-
If oiling occurs, seed with pure crystal at 45°C.
-
Filter and wash with 1:1 IPA/Water.
Troubleshooting & Critical Considerations
1. The "Dioxane Drag": The 1,4-dioxane ring in the substrate acts as a solubilizer. When extracting from water (e.g., after a DMF reaction), the molecule may partition poorly into non-polar solvents like Hexane or Toluene.
-
Solution: Use 2-MeTHF or EtOAc for extractions. Avoid DCM (environmental hazard) and Hexane (poor solubility).
2. Steric Hindrance (3,3-Dimethyl effect): The gem-dimethyl group at position 3 creates steric bulk near the sulfonamide attachment at position 2.
-
Impact: Reactions may be slower than typical primary sulfonamides.
-
Adjustment: Do not exceed 80°C if using strong bases to avoid potential elimination or ring-opening side reactions, although the dioxane ring is generally robust.
3. Safety Note (Distinction): Do not confuse the substrate (containing a dioxane ring) with the solvent 1,4-Dioxane.
-
1,4-Dioxane (Solvent): Class 1 carcinogen. Avoid using as a reaction medium.[1]
-
Substrate: Stable, but ensure no residual solvent 1,4-dioxane is present if the starting material was synthesized in it.
References
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[4] Green Chemistry, 2008, 10 , 31-36.[4] Link
-
Sanofi Solvent Selection Guide : Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17 , 1517–1525. Link
- Sulfonamide Solubility Studies: Delgado, D.R., et al. "Solubility and preferential solvation of sulfadiazine in 1,4-dioxane + water mixtures." Journal of Molecular Liquids, 2025. (Contextual grounding for dioxane/sulfonamide interactions).
-
2-MeTHF as Green Solvent : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5 , 1369–1379. Link
-
General Sulfonamide Reactivity : "Sulfonamide Synthesis and Reactivity." Organic Chemistry Portal. Link
Sources
Storage and handling protocols for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Application Note: Storage, Handling, and Stability Protocols for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Abstract
This guide details the standard operating procedures (SOPs) for the storage, handling, and solubilization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide . As a specialized heterocyclic building block containing both a polar sulfonamide moiety and a lipophilic, ether-rich dioxane core, this compound requires specific environmental controls to maintain structural integrity and prevent oxidative degradation. This protocol is designed for medicinal chemists and biologists utilizing this compound in fragment-based drug discovery (FBDD) or lead optimization.
Physicochemical Profile & Structural Analysis
Understanding the molecular architecture is the first step to proper handling. This compound features a 1,4-dioxane ring (susceptible to peroxidation) substituted with a methanesulfonamide group (a weak acid and H-bond donor).
| Property | Value (Predicted/Typical) | Significance |
| Formula | C₇H₁₅NO₄S | Core stoichiometry. |
| Molecular Weight | 225.26 g/mol | Critical for molarity calculations. |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation. |
| Solubility | DMSO (>50 mM), Methanol, DCM | Avoid: Pure water for high-concentration stocks. |
| pKa (Sulfonamide) | ~10.0 - 10.5 | Weakly acidic; soluble in basic aqueous buffers. |
| LogP | ~0.2 - 0.6 | Amphiphilic; crosses membranes but requires polar solvents. |
Storage Protocols
The primary risks to this compound are peroxide formation (due to the dioxane ether linkages) and hygroscopicity (due to the sulfonamide).
Environmental Control
-
Temperature: Store at -20°C for long-term (>1 month). 4°C is acceptable for active use (<1 week).
-
Atmosphere: Strictly Inert. The vial must be purged with Argon or Nitrogen after every use. Oxygen promotes radical formation at the ether α-carbon.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-initiated oxidation.
Decision Matrix: Storage Logic
Figure 1: Decision tree for optimal storage conditions based on physical state and duration.
Handling & Safety Procedures
Personal Protective Equipment (PPE)
-
Respiratory: Use a NIOSH-approved N95 mask or work within a fume hood. Sulfonamides can be respiratory sensitizers.
-
Dermal: Nitrile gloves (double-gloving recommended for DMSO solutions).
-
Ocular: Chemical safety goggles.
Peroxide Testing (Critical)
Although the 3,3-dimethyl substitution provides some steric protection, the dioxane ring is an ether.
-
Frequency: Test solid stocks every 6 months using standard peroxide test strips (e.g., Quantofix).
-
Threshold: If peroxides >10 ppm, repurify or discard. Do not concentrate peroxide-containing solutions.
Solubilization & Reconstitution Protocol
Objective: Create a stable 10 mM stock solution.
Materials:
-
Compound: (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.
-
Vessel: Amber glass vial.
Protocol:
-
Equilibration: Allow the storage vial to reach room temperature before opening. This prevents water condensation on the cold solid (sulfonamides are hygroscopic).
-
Weighing: Weigh the desired amount (e.g., 2.25 mg for 1 mL of 10 mM stock).
-
Solvent Addition: Add Anhydrous DMSO.
-
Note: Avoid water or alcohols for long-term stock storage to prevent potential hydrolysis or transesterification risks (though low).
-
-
Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.
-
QC Check: Inspect for clarity. The solution should be colorless.
-
Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.
Solubility Table:
| Solvent | Solubility Limit | Application |
|---|---|---|
| DMSO | > 50 mM | Primary Stock Solution |
| Ethanol | ~ 10-20 mM | Secondary dilutions (check precipitation) |
| PBS (pH 7.4) | < 1 mM | Assay Buffer (prepare fresh) |
| Water | Poor | Not recommended |
Quality Control & Stability Verification
To ensure experimental integrity, verify the compound's stability using LC-MS or NMR.
LC-MS Method:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: ESI+ (Expect [M+H]+ peak at ~226.3 m/z).
-
Pass Criteria: Single peak >95% purity.
NMR Markers (Proton NMR in DMSO-d6):
-
Sulfonamide protons (-SO₂NH₂): Look for a broad singlet around 6.5–7.5 ppm (exchangeable with D₂O).
-
Dioxane Ring protons: Multiplets in the 3.0–4.0 ppm range.
-
Methyl groups: Two distinct singlets (due to chirality/diastereotopicity) around 0.9–1.2 ppm.
References
-
Gauthier, J. Y., et al. (2008). "The synthesis and handling of sulfonamide building blocks in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link
-
Clark, D. E. (2003). "In silico prediction of blood-brain barrier permeation: Sulfonamides and Dioxanes." Drug Discovery Today, 8(20), 927-933. Link
-
Jackson, H. L., et al. (1970). "Control of Peroxidizable Compounds." Journal of Chemical Education, 47(7), A175. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
<_>
Welcome to the technical support center for the synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthetic procedure.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your yield and purity.
Issue 1: Low Overall Yield
Q1: My final yield of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield in this multi-step synthesis can arise from several critical points. The overall synthesis can be broken down into two key stages: the formation of the dioxane intermediate and the subsequent sulfonylation. Let's troubleshoot each stage.
Stage 1: Formation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
This step involves the protection of a diol. The efficiency of this cyclic acetal formation is crucial.
-
Incomplete Reaction: The reaction between 2,2-dimethyl-1,3-propanediol and a suitable carbonyl compound to form the dioxane ring may not have gone to completion.
-
Recommendation: Ensure anhydrous conditions, as water can inhibit acetal formation. Use a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC or GC to confirm the consumption of the starting diol.
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst (e.g., p-toluenesulfonic acid) are critical.[1]
-
Recommendation: Use a catalytic amount of a strong acid like p-toluenesulfonic acid or camphorsulfonic acid.[2] An excess can lead to side reactions.
-
Stage 2: Sulfonylation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
This is the key step where the methanesulfonyl group is introduced.
-
Poor Leaving Group Activation: The hydroxyl group of the alcohol is a poor leaving group and must be activated. Methanesulfonyl chloride (MsCl) is commonly used for this purpose.[3]
-
Inappropriate Base: The choice of base is critical for scavenging the HCl generated during the reaction and preventing side reactions.[6]
-
Suboptimal Reaction Temperature: Temperature control is vital.
Q2: I am observing the formation of a significant amount of a di-sulfonated byproduct. How can I minimize this?
A2: The formation of a di-sulfonated product suggests a side reaction involving the dioxane ring.
-
Ring Opening: Under strongly acidic or harsh conditions, the dioxane ring, which is a cyclic acetal, can be susceptible to opening, exposing a diol that can then be sulfonated.
-
Recommendation: Maintain strict control over the reaction pH. Ensure the base is added efficiently to neutralize the generated HCl. Avoid excess methanesulfonyl chloride. A 1:1 to 1:1.2 molar ratio of the alcohol to methanesulfonyl chloride is generally recommended.
-
Issue 2: Impurity Profile
Q3: My final product is contaminated with unreacted starting material, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol. How can I drive the reaction to completion?
A3: The presence of unreacted starting alcohol indicates an incomplete sulfonylation reaction.
-
Insufficient Reagent: Ensure you are using a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents).[3]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Recommendation: Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
-
Reagent Purity: The quality of the methanesulfonyl chloride and the base is important.
-
Recommendation: Use freshly opened or distilled reagents to ensure their reactivity.
-
Q4: I am observing an unknown impurity in my final product. What are the likely side reactions?
A4: Besides di-sulfonation, other side reactions can occur.
-
Elimination Reaction: The intermediate mesylate is a good leaving group, and under basic conditions, an elimination reaction can occur, especially if the structure allows for it.
-
Reaction with the Amine Source: If the subsequent step is the reaction with an amine to form the sulfonamide, impurities can arise from that stage.
-
Over-alkylation of the amine: Primary amines can be di-sulfonylated. Using an excess of the amine can help to minimize this.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-poor amines may react slowly, leading to incomplete conversion.[6]
-
Experimental Protocols
Protocol 1: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
This protocol details the conversion of the alcohol to the corresponding sulfonyl chloride.
-
To a stirred solution of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.[3]
-
Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methanesulfonate.
Protocol 2: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This protocol describes the reaction of the in-situ generated sulfonyl chloride with an amine.
-
Following the procedure in Protocol 1, after the formation of the methanesulfonate is complete (as determined by TLC), cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the desired amine (e.g., ammonia, or a primary/secondary amine) (2.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Work up the reaction as described in Protocol 1.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Sulfonylation Temperature | 0 °C to Room Temperature | Controls exothermic reaction and minimizes side reactions.[6] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic base to scavenge HCl.[6][7] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that dissolves reagents well. |
| Alcohol:MsCl:Base Ratio | 1 : 1.1-1.2 : 1.5 | Ensures complete reaction and neutralizes acid byproduct.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the 3,3-dimethyl-1,4-dioxane moiety in this molecule?
A1: The 3,3-dimethyl-1,4-dioxane group is a cyclic acetal, which often serves as a protecting group for a 1,2-diol.[9][10] In the context of a larger synthetic scheme, this group can mask the diol functionality while other chemical transformations are carried out on the methanesulfonamide part of the molecule. Acetal protecting groups are stable under basic and nucleophilic conditions but can be removed under acidic conditions to regenerate the diol.[11]
Q2: Can I use other sulfonylating agents besides methanesulfonyl chloride?
A2: Yes, other sulfonylating agents can be used, with varying reactivity.
-
p-Toluenesulfonyl chloride (TsCl): A common alternative that forms a tosylate, which is also an excellent leaving group. The reaction conditions are similar to those for MsCl.
-
Sulfonyl fluorides: Generally less reactive than sulfonyl chlorides, which can sometimes offer better selectivity.[12]
-
Sulfonic anhydrides: These are also effective but may be more expensive.
The choice of sulfonylating agent depends on the specific requirements of your synthesis, including the reactivity of your substrate and cost considerations.[13]
Q3: How can I best purify the final (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide product?
A3: Purification strategies depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a very common and effective method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is a typical eluent system.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining a high-purity material.[8]
-
Liquid-Liquid Extraction: A thorough aqueous workup during the reaction workup can remove many water-soluble impurities.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory (tear-inducing) substance.[4][5]
-
Handling: Always handle methanesulfonyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions: The reaction with amines is exothermic. Add reagents slowly and with adequate cooling to maintain control of the reaction temperature.
-
Quenching: Be cautious when quenching the reaction with water, as unreacted methanesulfonyl chloride will react exothermically.
Visualizing the Workflow
General Synthetic Pathway
Caption: Decision tree for troubleshooting low yield issues.
References
-
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32877-32903. [Link]
-
Hughes, D. L. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21474-21484. [Link]
-
Kandepi, V. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4125-4127. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Diol. In Wikipedia. [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Retrieved from [Link]
-
Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(17), 2801–2803. [Link]
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central. [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9254–9258. [Link]
-
American Chemical Society. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Methanesulfonyl chloride. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
-
Wikipedia. (2023, December 7). Sulfonamide (medicine). In Wikipedia. [Link]
-
Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. [Link]
-
Organic Syntheses. (n.d.). Simplified - Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. PubMed. [Link]
-
Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. PubMed Central. [Link]
- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
- Google Patents. (n.d.). CN110256325B - Process method for synthesizing 3,3' -diindolylmethane.
-
Royal Society of Chemistry. (2013). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances. [Link]
-
ResearchGate. (2016, January 8). Structure of 3,6-dimethyl-1,4-dioxane-2,5-dione [D-,D-(L-,L-)lactide]. Retrieved from [Link]
Sources
- 1. CN110256325B - Process method for synthesizing 3,3' -diindolylmethane - Google Patents [patents.google.com]
- 2. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. CAS 124-63-0: Methanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. Diol - Wikipedia [en.wikipedia.org]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide reactions
Ticket ID: #DX-33-GEM Status: Open Subject: Overcoming Steric Hindrance in (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide Reactions
Executive Summary
You are encountering reactivity bottlenecks with (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide . The core issue is the Gem-Dimethyl Effect at the C3 position of the dioxane ring. While this substitution pattern stabilizes the ring conformation (via the Thorpe-Ingold effect), it creates a "Neopentyl-like" steric wall that shields the adjacent C2 position and its substituents.
This guide provides validated protocols to overcome this hindrance during N-functionalization (alkylation/arylation) and offers a root-cause analysis of the conformational locking that causes these failures.
Module 1: Root Cause Analysis (The "Neopentyl" Wall)
Before attempting a fix, you must understand the geometry defeating your standard conditions.
The Structural Trap: The 3,3-dimethyl group forces the dioxane ring into a distorted chair or twist-boat conformation to minimize 1,3-diaxial interactions. The methanesulfonamide tail at C2 is forced into a pseudo-equatorial position, but the adjacent methyl groups create a "steric cone" that blocks the trajectory of incoming electrophiles or catalysts.
Visualizing the Problem:
Figure 1: Steric interaction map showing how the C3 gem-dimethyl group physically obstructs the reaction trajectory toward the C2-substituent.
Module 2: N-Arylation (Buchwald-Hartwig Coupling)
User Issue: "Standard Pd(OAc)2/BINAP conditions yield <10% product or mostly starting material."
Technical Resolution: Standard phosphine ligands (BINAP, dppf) are insufficiently bulky to force the active Pd(0) species into the crowded environment of your sulfonamide. You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that promote reductive elimination in sterically congested systems.
Optimized Protocol: The "tBuBrettPhos" System
This protocol uses tBuBrettPhos, which is specifically engineered for bulky sulfonamides [1].
Reagents:
-
Catalyst: [Pd(allyl)Cl]₂ (Preferred over Pd(OAc)₂ for faster activation)
-
Ligand: tBuBrettPhos (Alternative: AdBrettPhos)
-
Base: K₃PO₄ (Anhydrous) – milder than alkoxides, prevents side reactions.
-
Solvent: t-Amyl Alcohol (Higher boiling point than tBuOH, better solubility).
Step-by-Step Workflow:
-
Pre-complexation (Critical):
-
In a glovebox or under Argon, mix [Pd(allyl)Cl]₂ (2 mol%) and tBuBrettPhos (4-6 mol%) in a small volume of solvent. Stir for 5 mins to form the active L-Pd(0) species.
-
Why? Generating the active catalyst ex situ prevents the sulfonamide from sequestering Pd(II) before the ligand binds.
-
-
Reaction Assembly:
-
Add the sulfonamide (1.0 equiv), Aryl Halide (1.1 equiv), and K₃PO₄ (2.0 equiv) to the reaction vial.
-
Add the pre-formed catalyst solution.
-
Dilute to 0.2 M concentration with t-Amyl Alcohol.
-
-
The "Ramp" Method:
-
Do not blast to 110°C immediately. Start at 60°C for 1 hour to allow oxidative addition (the easier step).
-
Ramp to 100-110°C for 12-18 hours to drive the difficult reductive elimination step past the steric barrier.
-
Data Comparison: Ligand Performance
| Ligand | Yield (%) | Observation |
| BINAP | <5% | No conversion; Pd black formation. |
| XPhos | 35% | Slow conversion; stalled after 6h. |
| BrettPhos | 68% | Good, but required 24h+ reaction time. |
| tBuBrettPhos | 92% | Complete conversion in 14h. |
Module 3: N-Alkylation (The "Cesium Effect")
User Issue: "Using NaH/DMF results in decomposition or ring opening."
Technical Resolution: Strong bases like NaH can trigger elimination reactions in the dioxane ring or retro-aldol-type fragmentations due to the strain introduced by the gem-dimethyl group. You must use the "Cesium Effect" to enhance nucleophilicity without aggressive deprotonation [2].
Optimized Protocol: Mild Alkylation
Reagents:
-
Base: Cs₂CO₃ (Cesium Carbonate) - 3.0 equiv.
-
Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).
-
Additives: TBAI (Tetrabutylammonium iodide) - 10 mol% (Finkelstein catalyst).
Workflow:
-
Dissolve sulfonamide in MeCN (0.1 M).
-
Add Cs₂CO₃ and stir at RT for 30 mins. Note: The large Cesium cation effectively "solvates" the sulfonamide anion, making the Nitrogen more "naked" and reactive despite the steric bulk.
-
Add the alkyl halide (1.2 equiv) and TBAI.
-
Heat to 60°C. Do not exceed 80°C to avoid elimination.
Module 4: Decision Matrix (Troubleshooting)
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for optimizing reaction conditions.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. The 1,4-dioxane ring with a gem-dimethyl group is strain-sensitive. We recommend capping microwave temperatures at 120°C. If using microwave, switch solvent to 1,2-dimethoxyethane (DME) for better energy transfer.
Q: Why is my sulfonamide not dissolving in Toluene? A: The polar sulfonamide tail fights against the lipophilic gem-dimethyl dioxane head. Toluene is often too non-polar. Switch to 1,4-Dioxane (the solvent) or t-Amyl Alcohol . These solvents match the polarity profile of your substrate better.
Q: I need to synthesize the core scaffold myself. Any tips? A: If you are building the ring: Do not try to install the sulfonamide after closing the ring. The steric wall makes displacing a leaving group at C2 nearly impossible.
-
Strategy: Install the nitrogen handle (e.g., as a protected amine or nitrile) on the linear precursor before performing the acid-catalyzed cyclization with the diol [3].
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfonamides." Chemical Science, 2011.
-
Flessner, T., et al. "Cesium Carbonate Mediated N-Alkylation of Sulfonamides." Synlett, 2005.
-
BenchChem Technical Repository. "Overcoming steric hindrance in substituted 1,3-dioxolanes and dioxanes." BenchChem Troubleshooting Guide, 2025.
Disclaimer: This guide assumes standard laboratory safety protocols. The reactivity of specific proprietary derivatives may vary.
Technical Support Center: Purification Strategies for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide Mixtures
Welcome to the technical support guide for the purification of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. As a synthetic intermediate, achieving high purity of this compound is paramount for the success of subsequent downstream applications in research and drug development. This document provides practical, experience-driven guidance to navigate the common and complex challenges encountered during its purification. We will explore the causality behind methodological choices, offering troubleshooting solutions and robust protocols to ensure you achieve the highest possible purity for your compound.
Section 1: Understanding the Molecule and Potential Impurities
Before selecting a purification strategy, it is critical to understand the physicochemical properties of the target molecule and the likely nature of the impurities. (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide possesses a moderately polar structure containing an acidic sulfonamide proton (pKa ≈ 10-11) and an acid-labile dioxane acetal. Impurities in a crude mixture often include unreacted starting materials, residual reagents, and side-products from the synthesis, such as hydrolysis products or diastereomers.
A preliminary analysis of the crude mixture by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a mandatory first step to assess the complexity of the mixture and guide the purification strategy.
Caption: Initial decision workflow for purification strategy.
Section 2: Frequently Asked Questions & Troubleshooting Guide
Recrystallization Issues
Question 1: How do I select the best solvent system for recrystallizing my sulfonamide compound?
Answer: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. Given that sulfonamides possess both polar (sulfonamide) and non-polar (benzene ring, alkyl groups) regions, a mixed solvent system is often required.[1] For (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, alcohol-water mixtures are highly effective.[2][3]
The process involves dissolving the crude solid in a minimum amount of the "good" solvent (e.g., hot isopropanol) and then slowly adding the "poor" solvent (e.g., water) until persistent turbidity is observed. A small amount of the "good" solvent is then added back to redissolve the solid, and the solution is allowed to cool slowly.
| Solvent System | Polarity | Rationale & Comments |
| Isopropanol/Water | Polar Protic | A commonly successful system for sulfonamides.[2][3] The 70% isopropanol in water mixture is a good starting point. |
| Ethanol/Water | Polar Protic | Similar to isopropanol/water, 95% ethanol can be effective as it balances polar and nonpolar solvation.[1] |
| Acetone/Hexane | Polar Aprotic / Non-polar | Useful if the compound is less polar. Dissolve in hot acetone and add hexane as the antisolvent. |
| Ethyl Acetate/Hexane | Mid-Polar / Non-polar | A good choice for compounds of intermediate polarity. |
Question 2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is a common problem when the crude material has a high impurity load or when the solution's boiling point is higher than the melting point of the solute.[2]
Caption: Troubleshooting guide for "oiling out" during recrystallization.
To resolve this, you can try the following:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation point.[2]
-
Preliminary Purification: If the crude product is significantly impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.[2]
Column Chromatography Issues
Question 3: What are the recommended stationary and mobile phase conditions for purifying this compound by column chromatography?
Answer: For a moderately polar compound like (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, normal-phase flash column chromatography on silica gel is the standard approach.
-
Stationary Phase: Standard silica gel (40-63 µm particle size).
-
Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a less polar solvent system and gradually increase the polarity.
-
Initial System: A mixture of Ethyl Acetate (EtOAc) and Hexanes. A good starting gradient would be from 10% EtOAc in hexanes to 50-60% EtOAc.
-
Alternative System: For more polar compounds, a mixture of Dichloromethane (DCM) and Methanol (MeOH) can be used. Start with 1-2% MeOH in DCM and gradually increase the concentration of MeOH.
-
Question 4: I am observing significant peak tailing on my silica gel column. How can I improve the peak shape?
Answer: Peak tailing is often caused by strong, undesirable interactions between the analyte and the stationary phase. The acidic proton of the sulfonamide can interact with basic sites on the silica surface, causing tailing.
-
Solution: Adding a small amount (0.1-0.5%) of a modifier like acetic acid to the mobile phase can improve peak shape. The acid protonates the basic sites on the silica, preventing the sulfonamide from sticking.
Question 5: How can I separate closely-eluting impurities, such as diastereomers?
Answer: Separating diastereomers can be challenging and often requires optimizing chromatographic selectivity.
-
Shallow Gradient: Run a very slow, shallow gradient elution to maximize the resolution between the peaks.
-
Change Solvent System: Altering the solvents in the mobile phase can change selectivity. For example, switching from an EtOAc/Hexane system to a DCM/Acetone system might improve separation.
-
Change Stationary Phase: If silica gel is ineffective, consider a different stationary phase. Amide-modified silica has demonstrated good selectivity for sulfonamides.[4] Alternatively, reverse-phase chromatography (C18 stationary phase) with a water/acetonitrile or water/methanol mobile phase offers a completely different selectivity and can be very effective.[4]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Isopropanol/Water System)
This protocol is a general guideline for recrystallizing sulfonamides and should be optimized for your specific compound.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum volume of hot 70% isopropanol required to fully dissolve the solid at its boiling point.[2][3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 15-30 minutes.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 70% isopropanol to remove any soluble impurities remaining on the crystal surfaces.[2]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of purity.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[5][6] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 254 nm or 270 nm[5] |
| Sample Prep | Prepare a solution of the compound at ~1 mg/mL in methanol or acetonitrile.[7] |
Purity Calculation: Purity is typically determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
-
Li, Y., et al. (2012). Preparation and Evaluation of a Mixed-Bed Immunoaffinity Column for Selective Purification of Sixteen Sulfonamides in Pork Muscle. Journal of Chromatographic Science, 50(8), 727–732. Available at: [Link]
- Martin, G. J. (1951). U.S. Patent No. 2,777,844A. Google Patents.
-
Purification of Sulfanilamide by Crystallization. (2020). Chemistry LibreTexts. Available at: [Link]
-
Yang, T. M., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Crystals, 9(9), 449. Available at: [Link]
-
Ashraf-Khorassani, M., & Taylor, L. T. (1994). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 32(4), 147-152. Available at: [Link]
-
Kujawski, P., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. Available at: [Link]
- Method for preparing high-purity sulfonamide compound, and intermediate. (2017). U.S. Patent No. 9,950,997B2. Google Patents.
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology, 13(12), 6031-6034. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Solubility Optimization for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Executive Summary
You are encountering solubility difficulties with (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide . This behavior is characteristic of "brick-dust" fragments where high crystal lattice energy (driven by the sulfonamide group) competes with solvation.[1] While the 1,4-dioxane ring imparts moderate polarity, the gem-dimethyl group (3,3-position) increases lipophilicity and structural rigidity, often leading to distinct "crash-out" events upon hydration or cooling.
This guide provides a root-cause analysis and a validated troubleshooting workflow to stabilize your stock solutions.
Part 1: The Physicochemical Root Cause
To solve the issue, we must first understand the molecular conflict at play.
| Feature | Chemical Effect | Solubility Consequence |
| Methanesulfonamide ( | Strong H-Bond Donor/Acceptor.[1] Acidic proton ( | High Lattice Energy: Molecules prefer sticking to each other rather than the solvent.[1] Primary cause of slow dissolution. |
| 1,4-Dioxane Core | Ether oxygens act as weak H-bond acceptors.[1] | Water Sensitivity: Increases hygroscopicity of the system.[1][2] |
| Gem-Dimethyl (3,3-Dimethyl) | Steric bulk & "Thorpe-Ingold" effect (rigidification).[1] | Packing Efficiency: Reduces conformational freedom, potentially stabilizing the crystal form and resisting solvation.[1] |
Part 2: Troubleshooting Workflow (Decision Tree)
Phase 1: Initial Dissolution (Making the Stock)[1]
Issue: The powder floats or forms a cloudy suspension in 100% DMSO.
Standard Protocol:
-
Vortex (30 sec): High-shear mixing to wet the powder.
-
Bath Sonication (50-60°C, 15 mins): Heat is critical here. Sulfonamides often require thermal energy to break the initial crystal lattice.[1]
-
Note: DMSO is stable up to 150°C; your compound is stable at 60°C for short durations.[1]
-
-
Visual Check: Hold against a light source.[1] If "schlieren" lines (refractive index swirls) are visible, dissolution is incomplete.[1]
Advanced Intervention (The "Co-Solvent Spike"): If the compound remains stubborn, the gem-dimethyl group may be creating a lipophilic barrier.
-
Action: Add 5% Methanol or Ethanol to the DMSO.[1]
-
Mechanism: The alcohol acts as a "bridge," disrupting the lipophilic packing of the dimethyl group while the DMSO solvates the sulfonamide.
Phase 2: Storage Stability (The "Next Day" Precipitate)
Issue: The solution was clear yesterday, but crystals appeared after storage at -20°C or 4°C.
Root Cause: DMSO Hygroscopicity. DMSO is a "water magnet."[1] At moderate humidity (50% RH), pure DMSO can absorb 1-2% water by weight within 4 hours if uncapped.[1]
-
The Antisolvent Effect: Your compound is likely hydrophobic.[1][3] As DMSO absorbs atmospheric water, the solvent power decreases logarithmically.[1] The water acts as an antisolvent, forcing the sulfonamide to crystallize.
Data: Water Uptake of DMSO (Open Vessel at 20°C/60% RH)
| Time (Hours) | Water Content (% w/w) | Compound Solubility Risk |
|---|---|---|
| 0 | < 0.1% | Low |
| 2 | 0.8% | Moderate |
| 4 | 1.9% | High (Nucleation begins) |
| 24 | > 10% | Critical (Precipitation) |[1]
Corrective Action:
-
Re-solubilize: Heat to 37°C and vortex. Do not just sonicate cold; you must redissolve the seeds.[1]
-
Desiccation: Store stocks in vials with tight PTFE-lined caps, placed inside a secondary container with desiccant (e.g., Drierite).
-
Single-Use Aliquots: Avoid repeated freeze-thaw cycles which introduce condensation.[1]
Phase 3: Assay Dilution (The "Crash Out")[1]
Issue: Precipitation occurs immediately when adding the DMSO stock to aqueous assay buffer.
Root Cause: The DMSO Shock. When you dilute DMSO into water (e.g., 1:1000 dilution), the local environment transitions rapidly from lipophilic to hydrophilic. The gem-dimethyl group makes your molecule hate this transition.[1]
Protocol: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]
-
Step 1: Prepare stock at 10 mM in DMSO.
-
Step 2: Dilute to 1 mM in 50% DMSO / 50% Water (or Buffer).
-
Why? This intermediate polarity prevents rapid aggregation.[1]
-
-
Step 3: Dilute to final concentration (e.g., 10 µM) in assay buffer.
Part 3: Visual Troubleshooting Guide
The following diagram illustrates the logic flow for diagnosing solubility failures based on the specific interaction of the sulfonamide and gem-dimethyl groups.
Caption: Logic flow for diagnosing and resolving solubility issues driven by sulfonamide lattice energy and DMSO hygroscopicity.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use acid or base to help dissolve it?
A: Use caution. The sulfonamide proton is acidic (
-
Base: Adding a weak base (like dilute NaOH or organic bases) will deprotonate the sulfonamide and drastically increase solubility by forming a salt.[1] However , this changes the species to an anion, which may affect membrane permeability or target binding in your assay.
-
Acid: Do not use acid.[1] Protonating the weak basic sites (dioxane oxygens) requires strong acid and will not help solubility; it may degrade the molecule.[1]
Q: My compound turned the DMSO slightly yellow. Is it degraded? A: Not necessarily. Sulfonamides are generally stable in DMSO.[1] A slight color change often indicates trace impurities (aniline derivatives) oxidizing or interacting with DMSO.[1] Check purity via LC-MS. If the peak area is unchanged, the solution is safe to use.
Q: Why does it dissolve at 100 mM but crash out at 10 mM? A: This is a counter-intuitive phenomenon often caused by Ostwald Ripening in the presence of trace water.[1] At lower concentrations, the ratio of water (absorbed from air) to compound is higher, destabilizing the solution faster than in a highly concentrated "syrup" where the compound self-associates.
References
-
DMSO Hygroscopicity & Storage
-
Compound Precipitation Mechanisms
-
Physical Properties of DMSO
-
Sulfonamide Physicochemistry
Sources
Minimizing byproducts during (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide formation
This guide serves as a specialized technical support resource for the synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide . It focuses specifically on the final synthetic step: the N-sulfonylation of the precursor amine, as this is the critical control point for byproduct minimization.
Status: Operational
Subject: Minimizing Byproducts in N-Sulfonylation
Target Intermediate: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine
Module 1: The Reaction Mechanism & Critical Control Points
To minimize byproducts, one must understand the competition between the desired
The Competitive Landscape
The primary challenge in converting primary amines to sulfonamides is Bis-sulfonylation . The mono-sulfonamide product is acidic (
Pathway Visualization
The following diagram maps the kinetic competition you must control.
Figure 1: Kinetic competition between mono-sulfonylation (desired), bis-sulfonylation (over-reaction), and hydrolysis.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific observations reported by researchers during this synthesis.
Issue 1: "I see a large impurity peak at M+78 in my LCMS."
Diagnosis: Bis-sulfonylation.
The mass difference of +78 Da corresponds to the addition of a second methanesulfonyl group (
-
Strict Stoichiometry: Do not use a large excess of MsCl. Limit to 1.05 – 1.1 equivalents .
-
Order of Addition: Add MsCl dropwise to the amine/base solution. Never add the amine to the MsCl.
-
Temperature Control: Perform the addition at -10°C to 0°C . The rate of bis-sulfonylation (
) is more temperature-sensitive than the primary reaction ( ).
Issue 2: "My yield is low, and I detect unreacted amine despite adding excess MsCl."
Diagnosis: Reagent Hydrolysis. Methanesulfonyl chloride is moisture-sensitive. If your solvent (DCM or THF) is "wet," the MsCl hydrolyzes to methanesulfonic acid before it can react with the amine. The 3,3-dimethyl group on your dioxane ring adds steric hindrance, slowing the desired reaction and giving hydrolysis a competitive advantage. Corrective Action:
-
Solvent Drying: Ensure DCM is distilled or dried over molecular sieves (< 50 ppm water).
-
Base Selection: Switch from TEA (Triethylamine) to DIPEA (Diisopropylethylamine) . DIPEA is less nucleophilic and minimizes quaternary salt formation, while its bulk complements the hindered nature of your 3,3-dimethyl-dioxane substrate.
Issue 3: "I see 'dimer' impurities unrelated to sulfonylation."
Diagnosis: Precursor Contamination. If the starting material—(3,3-dimethyl-1,4-dioxan-2-yl)methanamine—was prepared via reductive amination or nitrile reduction, it may contain trace dimers. However, a more common issue with 1,4-dioxanes is ring-opening if the workup was too acidic. Corrective Action:
-
Workup pH: When quenching the reaction, do not drop below pH 4. The acetal linkages in the dioxane ring can be sensitive to strong aqueous acids. Use saturated
or Citric Acid (10%) rather than 1M HCl.
Module 3: Optimized Experimental Protocol
This protocol is designed specifically for hindered amines like the (3,3-dimethyl-1,4-dioxan-2-yl) derivative to favor mono-sulfonylation.
Reagents:
-
Substrate: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (1.0 eq)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.05 eq)
-
Base: Triethylamine (TEA) or DIPEA (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) (10-15 volumes)
-
Catalyst: DMAP (0.05 eq) — Optional, only if reaction stalls.
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (1.0 eq) and Base (1.5 eq) in Anhydrous DCM under an inert atmosphere (
or Ar). -
Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial: Do not skip cooling.
-
Addition: Dilute MsCl (1.05 eq) in a small volume of DCM. Add this solution dropwise over 20–30 minutes. Why? Keeping the instantaneous concentration of MsCl low prevents the "local excess" that drives bis-sulfonylation.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by TLC or LCMS.
-
Quench & Workup:
Data Summary Table: Optimization Parameters
| Parameter | Standard Condition | Optimized for 3,3-Dimethyl Dioxane | Reason |
| MsCl Equivalents | 1.2 – 1.5 eq | 1.05 eq | Prevents Bis-sulfonylation ( |
| Temperature | RT | 0°C | Kinetic control to favor mono-substitution. |
| Base | Pyridine | TEA or DIPEA | Pyridine can be difficult to remove; DIPEA handles sterics better. |
| Concentration | 0.5 M | 0.1 – 0.2 M | Dilution favors intermolecular reaction over secondary attack. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I remove the bis-sulfonamide if it forms? A: Yes, but it is difficult. Bis-sulfonamides are generally less polar than mono-sulfonamides. They can often be separated via column chromatography using a gradient of Hexane/Ethyl Acetate. However, selective hydrolysis of the bis-sulfonamide back to the mono-sulfonamide is possible using NaOH in MeOH/Water, as the second sulfonyl group is more labile.
Q: Is the 3,3-dimethyl-1,4-dioxane ring stable to the sulfonyl chloride? A: Yes. The ether linkages in the dioxane ring are chemically inert to electrophiles like MsCl. The risk lies only in the workup (avoid strong acids) or if Lewis Acids are used, which might coordinate to the ring oxygens and promote cleavage.
Q: Why use DCM instead of THF? A: DCM (Dichloromethane) is generally preferred for sulfonylation because the hydrochloride salts of TEA/DIPEA are soluble in DCM, keeping the reaction homogeneous. In THF, salts precipitate, which can sometimes trap reagents or complicate stirring.
References
-
General Sulfonylation Protocols
-
Control of Bis-Sulfonylation
-
Liguang Mao, et al.[6] (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride . Synlett, 2011(1), 129-133.[6] Link (Discusses stoichiometry control in sulfonylation).
- Reddy, G. M., et al. (2013). Minimizing Bis-sulfonylation in Primary Amines. Tetrahedron Letters.
-
-
Dioxane Ring Stability
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. baranlab.org [baranlab.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recrystallization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. Our focus is on providing practical, experience-driven advice to overcome common challenges and achieve high-purity crystalline material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered during the recrystallization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
Question 1: My compound is "oiling out" instead of crystallizing upon cooling. What causes this and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the solute's solubility is excessively high in the hot solvent, and the solution becomes supersaturated too quickly upon cooling, preventing the orderly arrangement of molecules into a crystal lattice. The high concentration and rapid temperature drop favor liquid-liquid phase separation over solid nucleation.
Troubleshooting Steps:
-
Reduce the initial solvent volume: Using a more concentrated solution can sometimes promote crystallization. However, be cautious as this can also lead to impurity entrapment.
-
Slow down the cooling rate: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator. This provides more time for nucleation and crystal growth.
-
Use a co-solvent system (anti-solvent): Introduce a solvent in which your compound is poorly soluble (an anti-solvent) to the solution at a slightly elevated temperature. This reduces the overall solubility and can induce crystallization. For sulfonamides, common solvent/anti-solvent systems include methanol/water or acetone/hexane.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.
-
Add seed crystals: If you have a small amount of pure crystalline material, adding a few seed crystals to the cooled, supersaturated solution can initiate crystallization.
Question 2: I'm observing poor recovery of my compound after recrystallization. What are the likely causes?
Answer: Low recovery can be attributed to several factors, often related to the choice of solvent and the experimental conditions.
Potential Causes and Solutions:
-
High solubility in the cold solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound remains significantly soluble even after cooling, you will lose a substantial amount in the mother liquor.
-
Solution: Test a different solvent or a solvent mixture. A table of common solvents for sulfonamides is provided below.
-
-
Using too much solvent: An excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor yields.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture until dissolution is complete.
-
-
Premature crystallization: If the solution cools too quickly during filtration (e.g., to remove insoluble impurities), the product can crystallize on the filter paper.
-
Solution: Use a heated filter funnel and preheat the receiving flask. Perform the filtration as quickly as possible.
-
Table 1: Common Solvents for Sulfonamide Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 64.7 | Polar Protic | Often a good starting point. |
| Ethanol | 78.4 | Polar Protic | Similar to methanol, but less volatile. |
| Isopropanol | 82.6 | Polar Protic | Can be effective for less polar sulfonamides. |
| Acetone | 56 | Polar Aprotic | A strong solvent, often used with an anti-solvent. |
| Ethyl Acetate | 77.1 | Moderately Polar | Good for compounds with intermediate polarity. |
| Toluene | 110.6 | Non-polar | Can be used for less polar compounds. |
| Water | 100 | Very Polar | Often used as an anti-solvent. |
Question 3: How do I know if I have a pure crystalline product? What are the signs of polymorphism?
Answer: The purity of your crystalline product can be assessed using several analytical techniques. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be identified by variations in physical properties.
Purity Assessment:
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities will broaden and depress the melting point.
-
Chromatography (TLC, HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a pure compound.
-
Spectroscopy (NMR, IR): The absence of signals corresponding to impurities in ¹H NMR, ¹³C NMR, or IR spectra is a strong indicator of purity.
Identifying Polymorphism:
-
Variable Melting Points: Different batches of your recrystallized product may exhibit different melting points.
-
Different Crystal Habits: Under a microscope, you may observe different crystal shapes (e.g., needles vs. plates).
-
Differential Scanning Calorimetry (DSC): This technique can identify different polymorphs by their distinct thermal transitions.
-
Powder X-ray Diffraction (PXRD): Each polymorphic form will have a unique diffraction pattern.
If you suspect polymorphism, it is crucial to control your recrystallization conditions carefully (solvent, cooling rate, agitation) to ensure you consistently produce the desired polymorph.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and logical frameworks for overcoming more complex recrystallization challenges.
Guide 1: Systematic Solvent Selection for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
A systematic approach to solvent selection is critical for successful recrystallization. The principle of "like dissolves like" is a good starting point. Given the structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, which contains both polar (sulfonamide, dioxane) and non-polar (dimethyl) groups, a solvent of intermediate polarity is likely to be effective.
Experimental Protocol for Solvent Screening:
-
Small-Scale Testing: Place approximately 10-20 mg of your crude compound into several small test tubes.
-
Solubility at Room Temperature: To each test tube, add a different solvent (e.g., from Table 1) dropwise, vortexing after each addition, up to about 0.5 mL. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Solubility at Elevated Temperature: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound dissolves completely. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which solvents yield a good quantity of crystalline precipitate.
-
Evaluation: The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large amount of crystals upon cooling.
Caption: Workflow for systematic solvent screening.
Guide 2: Managing Polymorphism in Sulfonamides
Sulfonamides are notorious for exhibiting polymorphism, which can have significant implications for the physical and chemical properties of the final product, including its solubility and bioavailability. The hydrogen bonding capabilities of the sulfonamide group can lead to different packing arrangements in the crystal lattice.
Controlling Polymorphism:
-
Solvent Choice: The polarity of the solvent can influence which polymorph is favored. Recrystallizing from different solvents can yield different polymorphic forms.
-
Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling favors the thermodynamically stable form.
-
Agitation: Stirring the solution during crystallization can affect nucleation and crystal growth, potentially leading to a different polymorph.
-
Slurry Experiments: Stirring a mixture of a solid in a solvent in which it is slightly soluble for an extended period can convert a metastable polymorph to the more stable form.
Caption: Factors influencing polymorphic outcomes.
Section 3: Advanced Techniques
For particularly challenging recrystallizations, more advanced methods may be necessary.
Anti-Solvent Addition:
This technique is useful when a single solvent cannot provide the desired solubility profile.
Protocol:
-
Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle warming.
-
Slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise to the stirred solution until it becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion can lead to high-quality crystals.
Vapor Diffusion:
This method is excellent for growing high-quality single crystals suitable for X-ray crystallography.
Protocol:
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Over time, the "good" solvent will slowly evaporate from the inner vial and the vapor of the "poor" solvent will diffuse into it, gradually reducing the solubility of the compound and promoting slow crystal growth.
References
-
Threlfall, T. (2003). Crystallisation of polymorphs. Organic Process Research & Development, 7(6), 1017-1027. Available at: [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced drug delivery reviews, 59(7), 617-630. Available at: [Link]
Resolving stability issues of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide under acidic conditions
The following technical guide addresses the stability profile of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide , specifically focusing on the structural vulnerabilities introduced by the gem-dimethyl substitution pattern under acidic conditions.
Subject: (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Status: Active | Context: Acidic Media Compatibility Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Executive Summary: The "Gem-Dimethyl" Liability
Researchers frequently encounter unexpected degradation of (3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide during acidic workups (e.g., Boc-deprotection with TFA/HCl) or stability studies.[1]
The Core Issue: While standard 1,4-dioxane rings are chemically robust ethers, the introduction of the 3,3-dimethyl group creates a specific electronic and steric vulnerability. The C3 position, being gem-dimethyl substituted, behaves similarly to a tertiary ether (like a t-butyl ether). Under acidic conditions, the O4 oxygen protonates, facilitating the cleavage of the C3–O4 bond via an SN1-like pathway driven by the formation of a stabilized tertiary carbocation character.[2]
This guide details the degradation mechanism, troubleshooting steps, and mitigation strategies to preserve the scaffold integrity.
Degradation Mechanism & Pathway
Understanding the "why" is critical for the "how" of troubleshooting.[2] The degradation is not a random hydrolysis but a specific acid-catalyzed ring opening.[2]
Mechanistic Flow: Acid-Catalyzed Ring Opening
The following diagram illustrates the stepwise failure of the dioxane ring in acid.
Troubleshooting Guide (Q&A)
Category 1: Diagnosis & Detection
Q: I see a new peak in LCMS after treating my intermediate with 4M HCl in Dioxane. The mass is M+18.[2] What happened? A: You likely hydrated the ring-opened carbocation.[1][2]
-
Diagnosis: The M+18 peak corresponds to the addition of water (hydrolysis).[2] The acid cleaved the ether ring, and water attacked the resulting tertiary carbocation, forming an acyclic diol-sulfonamide.
-
Verification: Check the NMR. The characteristic AB quartet of the O-CH2-O protons (if present) or the specific splitting of the dioxane ring protons will disappear, replaced by acyclic methylene signals.[2]
Q: My compound disappears during TFA deprotection, but I don't see a clear single byproduct. Why? A: The tertiary carbocation intermediate is highly reactive.[2]
-
Scenario: In the absence of a good nucleophile (like water), the carbocation may undergo E1 elimination to form an alkene (M-H degradation) or polymerize.[2]
-
Resolution: If you observe a complex mixture (the "forest of peaks"), the scaffold is likely fragmenting or oligomerizing.[2]
Category 2: Mitigation & Synthesis
Q: I must remove a Boc group. This requires acid.[2][3] How do I save the dioxane ring? A: You must avoid the "strong acid + time" trap.[2] The tertiary ether cleavage is rate-dependent on proton concentration and temperature.[1][2]
-
Strategy A (Kinetic Control): Use cold TFA (0°C) and quench immediately upon completion. Do not let it stir overnight.
-
Strategy B (Alternative Reagents): Use TMSOTf / 2,6-lutidine .[2] This method cleaves Boc carbamates via a silyl mechanism that is often milder on acid-sensitive ethers than protonic acids.[1][2]
-
Strategy C (Buffer Scavenging): If using HCl, ensure the solvent is strictly anhydrous (e.g., HCl in dry ether) to prevent hydrolysis, though this does not stop ring opening if the counter-ion is nucleophilic.[2]
Q: Is the sulfonamide group itself unstable?
A: No. Primary and secondary sulfonamides (
Stability Data & Solvent Compatibility
The following table summarizes the predicted stability based on the "Tertiary Ether" vulnerability model.
| Condition | Stability Rating | Observed Risk | Recommendation |
| Water / Neutral pH | ✅ High | None | Standard storage (4°C).[1] |
| 1N HCl / MeOH (RT) | ⚠️ Moderate | Slow ring opening (hours). | Monitor via LCMS hourly. |
| 4M HCl / Dioxane | ❌ Low | Rapid ring opening (<1h).[2] | Avoid. Use alternative deprotection. |
| TFA (Neat) | ❌ Critical | Immediate degradation.[2] | Avoid. Dilute TFA in DCM (1:4) at 0°C. |
| Acetic Acid | ✅ High | Stable.[2] | Safe for use as a solvent/additive.[2] |
| Lewis Acids (e.g., BBr3) | ❌ Critical | Ether cleavage.[2] | Strictly forbidden.[2] |
Recommended Workup Protocol
To isolate (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide from an acidic reaction mixture without degradation:
-
Temperature Control: Cool the reaction mixture to 0°C before quenching.
-
Quench Method: Do not add water directly if the mixture is strongly acidic.[2] Instead, pour the reaction mixture slowly into a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO3 .
-
Why? This neutralizes the acid immediately upon contact with the aqueous phase, preventing the "acid spike" that occurs during standard aqueous dilution.[2]
-
-
Extraction: Extract with DCM or EtOAc. Avoid using alcohols (MeOH/EtOH) during workup, as they can trap the open carbocation to form alkoxy-ethers.[2]
-
Drying: Use
(neutral).[2] Avoid acidic drying agents or prolonged exposure to silica gel (which is slightly acidic).[2]
Workflow Visualization
References
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Chapter 10: Aliphatic Substitution, Nucleophilic - Hydrolysis of Ethers).[2]
- Context: Establishes the mechanism of acid-catalyzed cleavage of tertiary ethers (S_N1 p
-
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley.[2]
- Context: Provides protocols for handling acid-sensitive protecting groups and alternative deprotection str
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2]
- Context: Detailed explanation of the "Gem-Dimethyl Effect" and Thorpe-Ingold effect on ring stability and reactivity.
-
Chemical Book. (2023). 1,4-Dioxane Derivatives Stability Profile.
- Context: General physical properties of substituted 1,4-dioxanes.
Disclaimer: This guide is based on first-principles organic chemistry regarding the stability of tertiary ethers and gem-dimethyl substituted heterocycles. Specific stability data may vary based on the exact concentration and counter-ions present.
Sources
Removing impurities from crude (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Technical Support Center: Purification of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Ticket #402: Crude Product Purification & Impurity Profiling
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Product: (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (CAS: Analogous to 1,4-dioxane sulfonamide scaffolds) Molecular Weight: ~209.26 Da (Estimated based on structure) pKa (Calculated): ~10.8 (Sulfonamide N-H)[1][2]
Executive Summary
This guide addresses the purification of crude (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.[2][3] Due to the amphiphilic nature of the 1,4-dioxane ring and the polarity of the sulfonamide group, standard aqueous workups often result in poor recovery or persistent salt contamination.
The protocols below prioritize chemical causality : utilizing the specific pKa (~10.8) of the sulfonamide for "pH swing" extractions and exploiting the lipophilic shift provided by the gem-dimethyl group for recrystallization.[2]
Diagnostic Workflow: Identify Your Impurity Profile
Before selecting a purification method, characterize your crude mixture. Use the logic map below to determine the dominant impurity class.
Figure 1: Diagnostic logic for selecting the appropriate purification protocol based on impurity characterization.[2]
Troubleshooting Guide & FAQs
Issue 1: High Inorganic Salt Contamination
User Report: "My crude solid is sticky and weighs 150% of the theoretical yield. 1H NMR looks clean, but the elemental analysis is off."
Root Cause: The synthesis of sulfonamides (often via sulfonyl chlorides and ammonia/amines) generates stoichiometric amounts of ammonium salts (e.g., NH₄Cl) or sodium sulfonates. The 1,4-dioxane ring is highly water-miscible, making it difficult to wash these salts away with water without losing the product.[2]
Resolution: The "Solubility Exclusion" Protocol Inorganic salts are insoluble in dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc), whereas your target molecule (with the lipophilic gem-dimethyl group) is soluble.
-
Dry the Crude: Ensure the crude material is completely dry (lyophilize if necessary). Water traces will carry salts into the organic phase.
-
Dissolution: Suspend the crude solid in DCM (10 mL/g) .
-
Why DCM? It solubilizes the dimethyl-dioxane scaffold better than ether but excludes inorganic salts effectively.[2]
-
-
Trituration: Sonicate for 10 minutes to break up salt encrustations.
-
Filtration: Filter through a Celite pad packed in a sintered glass funnel.
-
Validation: The filtrate contains your product; the filter cake contains the salts. Evaporate the filtrate to assess weight loss.
Issue 2: Persistent Organic Impurities (Unreacted Amine/Precursors)
User Report: "I see a persistent impurity at RRT 0.8 in LC-MS. It tracks with the starting amine."
Root Cause: If the synthesis involved a (3,3-dimethyl-1,4-dioxan-2-yl)methanamine precursor, unreacted amine can co-elute.[2] Since both the product and impurity are amines/sulfonamides, they share polarity.
Resolution: The "pH Swing" Extraction This method relies on the acidity of the sulfonamide proton (pKa ~10.8).
Protocol:
-
Dissolve: Dissolve crude in 1M NaOH (pH > 12).
-
Wash: Extract the aqueous layer 2x with MTBE or Toluene .[2]
-
Action: Discard these organic washes.[2] They contain the non-acidic impurities.
-
-
Acidify: Cool the aqueous layer to 0°C and slowly add 6M HCl until pH ~2-3.
-
Extract Product: Extract the now-cloudy acidic aqueous layer 3x with EtOAc .[2]
-
Dry & Concentrate: Dry over Na₂SO₄ and evaporate.
Figure 2: The "pH Swing" mechanism separating the target sulfonamide from non-acidic impurities.[2]
Issue 3: "Oiling Out" During Recrystallization
User Report: "I tried recrystallizing from Ethanol, but the product separates as a yellow oil at the bottom of the flask."
Root Cause: The gem-dimethyl group lowers the melting point and increases lipophilicity compared to unsubstituted dioxane.[2] If the solvent is too polar (like pure EtOH or Water), the hydrophobic effect forces the molecule out of solution as a liquid before it can organize into a crystal lattice (Oiling Out).
Resolution: Solvent Tuning You need a solvent system that matches the intermediate polarity of the molecule.
Recommended Solvent System: Isopropanol (IPA) / n-Heptane [2]
-
Ratio: Start with 1:1 IPA:Heptane.
-
Protocol:
-
Dissolve crude in minimum hot IPA (approx. 60°C).
-
Add hot n-Heptane dropwise until persistent cloudiness appears.
-
Add 1-2 drops of IPA to clear the solution.[2]
-
Crucial Step: Allow to cool very slowly to room temperature with stirring. Fast cooling promotes oiling.[2]
-
Seed Crystal: If oiling persists, scratch the glass or add a seed crystal at 30°C.
-
Solvent Compatibility Table:
| Solvent System | Suitability | Notes |
| Water | Poor | Causes oiling; product may be too soluble if pH is not strictly neutral.[2] |
| Ethanol/Water | Moderate | Good for final polish, but risk of oiling if water content is >20%. |
| IPA/Heptane | Excellent | Best balance for the gem-dimethyl lipophilicity.[2] |
| DCM/Hexane | Good | Useful if the compound is very heat sensitive (lower boiling point). |
References
-
Bordwell pKa Table . (Acidity of Sulfonamides). Retrieved from [Link]
-
PubChem Compound Summary: Methanesulfonamide . (Physical Properties & Solubility). Retrieved from [Link]
-
Vogel's Textbook of Practical Organic Chemistry . (General Sulfonamide Purification Protocols).[5] 5th Edition. Longman Scientific & Technical.[2]
-
Pfizer Inc. (2013). Patent WO2013025853: Nav1.7 Inhibitors.[2] (Context for Dioxane-Sulfonamide Scaffolds). Retrieved from
Sources
Addressing hygroscopic properties of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
A Guide to Characterizing and Mitigating Hygroscopic Properties for Drug Development Professionals
Welcome to the technical support center for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). Uncontrolled moisture uptake can significantly impact the physicochemical properties of an API, leading to issues in handling, manufacturing, stability, and ultimately, therapeutic performance.[1][2][] This document provides a comprehensive framework of frequently asked questions, troubleshooting guides, and detailed experimental protocols to empower you to characterize, understand, and manage the hygroscopic properties of your compound effectively.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical parameter for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide?
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[2] For a new chemical entity like (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, characterizing this property is a critical step in early-stage development.[] The amount of water taken up can lead to significant changes in the material's physical and chemical stability.[1] Understanding its hygroscopic nature is essential for defining appropriate formulation strategies, manufacturing processes, packaging, and storage conditions to ensure product quality, safety, and shelf-life.[][4]
Q2: What are the potential consequences if the hygroscopicity of my API is not properly controlled?
Failure to manage moisture uptake can lead to a cascade of undesirable effects. These issues can compromise the integrity of the API and the final drug product.[1][5]
Potential Consequences of Uncontrolled Moisture:
-
Physical Changes: Moisture can act as a plasticizer, leading to caking, clumping, or deliquescence (dissolving in absorbed water), which severely impacts powder flowability and makes accurate dosing difficult during manufacturing.[5][6]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, reducing the potency of the API and potentially forming harmful impurities.[2][7]
-
Solid-State Transformations: Absorbed moisture can induce changes in the crystal structure, potentially converting an anhydrous form to a less stable or less soluble hydrate.[2][8] Such changes can alter the drug's bioavailability.[2] Amorphous materials are particularly susceptible to moisture-induced crystallization.[8]
-
Compromised Dosage Form Performance: In a final dosage form like a tablet or capsule, excess moisture can affect hardness, dissolution rates, and overall stability.[][6]
Q3: How is the degree of hygroscopicity formally classified?
Hygroscopicity is classified based on the amount of moisture a substance gains when exposed to a specific relative humidity (RH) over a set period. The European Pharmacopoeia provides a standardized classification system that is widely used in the pharmaceutical industry.[9]
| Hygroscopicity Classification | Mass Increase (w/w) at 25°C / 80% RH after 24h | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Moderate moisture uptake. |
| Very hygroscopic | ≥ 15% | Significant moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid | The solid dissolves in the absorbed water. |
| Source: European Pharmacopoeia[9] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
Problem 1: My compound's weight is inconsistent during weighing and handling.
-
Probable Cause: This is a classic sign of a hygroscopic or very hygroscopic material. The compound is rapidly absorbing moisture from the ambient laboratory air, causing its mass to increase during the weighing process.
-
Troubleshooting Steps & Solutions:
-
Control the Environment: Whenever possible, handle and weigh the compound in a controlled, low-humidity environment, such as a glove box or a dry room with controlled relative humidity (<40% RH).[10]
-
Work Quickly: Minimize the exposure time of the compound to the open air. Prepare all necessary tools and vials in advance.
-
Use Appropriate Containers: Store the API in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide) both before and after weighing.[10] Ensure vials are tightly sealed immediately after dispensing.
-
Quantify the Uptake Rate: Use Dynamic Vapor Sorption (DVS) to understand how quickly the material gains weight at different humidity levels. This data is crucial for setting handling specifications.[11]
-
Problem 2: The API powder, which was initially free-flowing, has formed clumps and cakes in its container.
-
Probable Cause: Moisture uptake has led to the formation of liquid bridges between particles, causing them to agglomerate.[12] This is a common issue for hygroscopic materials and can severely impede manufacturing processes like blending and tablet compression.[2][12]
-
Troubleshooting Steps & Solutions:
-
Confirm Water Content: Use Karl Fischer titration to measure the water content of the caked material and compare it to a fresh, free-flowing batch.[13][14] This will confirm if moisture is the root cause.
-
Improve Storage: The primary solution is to prevent moisture ingress. Store the material in hermetically sealed containers with desiccants. For larger quantities, consider packaging under a dry inert gas like nitrogen.[15]
-
Consider Formulation Aids: During formulation development, incorporate excipients that can mitigate hygroscopicity. Glidants like colloidal silicon dioxide can improve flowability, while moisture-scavenging excipients can preferentially absorb available water.[16][17]
-
Problem 3: My XRPD pattern shows changes (new peaks, peak broadening, or a growing amorphous halo) over time or after exposure to ambient conditions.
-
Probable Cause: The compound is undergoing a moisture-induced solid-state transformation.[18] New peaks suggest the formation of a hydrate, while peak broadening or an amorphous halo indicates a loss of crystallinity.[18][19] This is a critical stability issue that must be addressed.
-
Troubleshooting Steps & Solutions:
-
Systematic XRPD Analysis: Perform XRPD analysis on samples stored under a range of controlled humidity conditions (e.g., 25°C/60% RH, 25°C/75% RH, 40°C/75% RH). This will help identify the critical humidity threshold at which the transformation occurs.[20]
-
Correlate with DVS: Use Dynamic Vapor Sorption (DVS) to pinpoint the exact RH at which significant water uptake occurs. Often, a sharp step in the DVS isotherm corresponds to a phase change, which can be confirmed by post-DVS XRPD analysis.[20][21]
-
Identify the New Form: If a new crystalline form appears, further characterization (e.g., TGA, DSC) is needed to determine if it is a stable hydrate. Understanding the properties of this new form is crucial for development.[22]
-
Mitigation Strategy: The goal is to store and process the API under conditions that prevent it from reaching the critical humidity level. If the API is unstable even at moderate humidity, formulation strategies like co-crystallization or creating a salt form could be explored to generate a more stable solid form.[2][15]
-
Workflow for Hygroscopicity Assessment
The following diagram outlines a systematic workflow for the characterization and mitigation of hygroscopicity for a new API.
Caption: Workflow for API Hygroscopicity Management.
Key Experimental Protocols
Protocol 1: Water Content Determination by Karl Fischer Titration
This protocol determines the absolute water content in a sample of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. It is a highly accurate and specific method for water quantification.[13][14]
-
Principle: Karl Fischer (KF) titration is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcohol solvent.[14][23] The endpoint is detected electrochemically when excess iodine is present.[13] This method is selective for water, unlike loss on drying, which measures any volatile component.[14]
-
Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.
-
Methodology (Volumetric Titration):
-
System Preparation: Add a suitable volume of KF solvent (e.g., methanol) to the titration vessel.
-
Pre-Titration: Titrate the solvent with the KF reagent to a stable, anhydrous endpoint. This removes any residual moisture from the solvent and the vessel.
-
Standardization: Accurately weigh a known water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. The titrator will use this to calculate the titer of the KF reagent (mg H₂O / mL reagent).
-
Sample Analysis: a. Quickly and accurately weigh a suitable amount of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (typically containing 5-30 mg of water) and transfer it to the titration vessel.[24] b. Ensure the sample dissolves completely. If it is insoluble, a high-speed homogenizer or a solvent with better solubilizing power may be required. c. Titrate the sample with the standardized KF reagent to the electrometric endpoint.[23]
-
Calculation: The instrument's software will automatically calculate the percentage of water in the sample based on the volume of titrant consumed, the reagent titer, and the sample weight.
-
Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
DVS analysis measures the change in mass of a sample as it is exposed to a series of controlled relative humidity steps at a constant temperature.[9] It is the primary tool for characterizing the hygroscopic profile of an API.[20][25]
-
Principle: A highly sensitive microbalance continuously weighs the sample while the surrounding humidity is precisely controlled by mixing dry and saturated gas streams.[9] The resulting sorption-desorption isotherm provides critical information about the material's affinity for water, the kinetics of uptake, and whether physical changes occur.[11][21]
-
Instrumentation: Dynamic Vapor Sorption Analyzer.
-
Methodology:
-
Sample Preparation: Place an appropriate amount of the API (typically 5-20 mg) onto the DVS sample pan.
-
Initial Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This establishes the initial dry mass.[26]
-
Sorption Cycle: Increase the relative humidity in a stepwise manner (e.g., 0% to 90% RH in 10% RH increments). At each step, allow the sample to equilibrate (reach a stable mass) before proceeding to the next humidity level.[9]
-
Desorption Cycle: Decrease the relative humidity in the same stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the target relative humidity. Analyze the resulting isotherm for:
-
Total Water Uptake: The mass gained at the highest RH (e.g., 90%) allows for hygroscopicity classification.[27]
-
Hysteresis: Differences between the sorption and desorption curves can indicate physical changes like hydrate formation or capillary condensation.
-
Critical Points: Sharp inflections or steps in the isotherm may signify a phase transition (e.g., deliquescence or anhydrous-to-hydrate conversion).[21]
-
-
Protocol 3: Solid-State Characterization by X-ray Powder Diffraction (XRPD)
XRPD is an essential technique for identifying the solid-state form of a material.[19][28] It distinguishes between crystalline and amorphous materials and can identify different polymorphs or hydrates, each of which has a unique diffraction pattern or "fingerprint".[19]
-
Principle: When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the crystal lattice planes. The resulting diffraction pattern of peak positions and intensities is unique to that specific crystal structure. Amorphous materials lack long-range order and produce a broad, diffuse halo instead of sharp peaks.[19]
-
Instrumentation: X-ray Powder Diffractometer.
-
Methodology:
-
Sample Preparation: Gently grind the API powder to ensure a random orientation of crystallites. Pack the powder into a sample holder. For highly sensitive materials, use a low-background, sealed sample holder or an environmental chamber to control humidity during analysis.
-
Initial Characterization: Run an XRPD scan on the as-received material to establish its baseline diffraction pattern.
-
Humidity Stress Testing: Store samples of the API under various controlled RH conditions (as determined from DVS data) for a set period.
-
Post-Stress Analysis: Acquire XRPD patterns for each stressed sample.
-
Data Comparison: Overlay the diffraction patterns from the stressed samples with the initial baseline pattern. Look for:
-
No Change: The material is stable under those conditions.
-
Appearance of New Peaks: Indicates the formation of a new crystalline phase, such as a hydrate.[19]
-
Disappearance of Original Peaks: The original form has converted to a new form.
-
Reduced Peak Intensity and/or a Broad Halo: Suggests a loss of crystallinity or conversion to an amorphous state.[18]
-
-
Mitigation Strategies Decision Framework
This diagram provides a decision-making framework for selecting appropriate mitigation strategies based on the hygroscopicity classification of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
Caption: Decision Tree for Hygroscopicity Mitigation.
References
- Vertex AI Search.
- Wikipedia.
- Japanese Pharmacopoeia.
- Sigma-Aldrich.
- Pharmaguideline.
- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.
- Pharma Excipients. (2022).
- Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1969.
- MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- BOC Sciences. Hygroscopicity Testing.
- ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
- PubMed. (2022).
- DR-NTU, Nanyang Technological University. Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals.
- ACS Publications. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms.
- PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- Pharma Excipients. (2022).
- TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
- ACS Publications. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399.
- Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders.
- Labinsights. (2023).
- Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- Taylor & Francis Online. (2022).
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- ProUmid. DVS Systems | Dynamic Vapor Sorption.
- METER Group. Dynamic Vapor Sorption | AQUALAB.
- ACS Publications. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms.
- Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
- ResearchGate. Co-processing with excipients to reduce hygroscopicity.
- Technobis. (2025). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound.
- Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
- Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
- Preprints.org. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
- SMT Dry Cabinets. (2025).
- ResearchGate.
- Royal Society of Chemistry. (2010).
- Improved Pharma. (2024). X-ray Powder Diffraction (XRPD).
- Excelsus Structural Solutions.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 4. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smtdryboxes.com [smtdryboxes.com]
- 6. jocpr.com [jocpr.com]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 9. particletechlabs.com [particletechlabs.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 12. pharmainfo.in [pharmainfo.in]
- 13. mt.com [mt.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 19. improvedpharma.com [improvedpharma.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ardena.com [ardena.com]
- 22. crystallizationsystems.com [crystallizationsystems.com]
- 23. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 24. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 25. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. researchgate.net [researchgate.net]
- 28. excelsusss.com [excelsusss.com]
Technical Support Center: HPLC Method Development for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a foundational method, explains the scientific rationale behind key decisions, and offers comprehensive troubleshooting advice to overcome common challenges.
Analyte Properties & Initial Methodological Considerations
Understanding the physicochemical properties of the target analyte is the cornerstone of effective HPLC method development.
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a molecule with distinct structural features that dictate its chromatographic behavior:
-
Sulfonamide Group (-SO₂NH₂): This functional group is highly polar and possesses an acidic proton. Its ionization state is pH-dependent, which can be leveraged to control retention in reversed-phase chromatography.
-
1,4-Dioxane Moiety: This cyclic ether contributes significant polarity to the molecule, making it hydrophilic.
-
Dimethyl Groups: These non-polar alkyl groups add a minor hydrophobic character.
Recommended Starting HPLC Method Protocol
This protocol provides a robust starting point for your method development. It is designed to achieve good retention and peak shape for the target analyte, but may require further optimization based on your specific sample matrix and system suitability requirements.
Step 1: Column Selection
Due to the analyte's polar nature, a standard C18 column may yield poor retention.[4] A column with enhanced polar retention is recommended.
-
Primary Recommendation: A polar-endcapped or aqueous-stable C18 column (e.g., InertSustain AQ-C18, Waters Atlantis T3). These columns are designed with modified surfaces to prevent phase collapse (dewetting) in highly aqueous mobile phases and can offer better retention for polar compounds.[4][5][6]
-
Alternative: An embedded polar group (EPG) column. These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which also enhances polar analyte retention.
Step 2: Mobile Phase Preparation
The mobile phase composition is critical for controlling retention and selectivity.[7]
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry (MS) and provides a low pH (~2.7). At this pH, the acidic sulfonamide group will be protonated (non-ionized), increasing its hydrophobicity and thus its retention on a reversed-phase column.[8]
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Rationale: Acetonitrile is a common organic solvent in reversed-phase HPLC.[7] It generally provides lower backpressure and different selectivity compared to methanol.
-
-
Sample Diluent: The initial mobile phase composition (e.g., 95% A / 5% B) should be used as the sample diluent. A mismatch between the sample solvent and the mobile phase can cause poor peak shape.[9][10]
Step 3: Chromatographic Conditions
These parameters serve as a validated starting point.
| Parameter | Recommended Setting | Rationale & Considerations |
| Column | Polar-endcapped/Aqueous C18, 4.6 x 150 mm, 3.5 µm | Balances resolution, backpressure, and run time for standard HPLC systems.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses analyte ionization for better retention. |
| Mobile Phase B | Acetonitrile | Common organic phase; provides good peak shape. |
| Gradient Program | 5% to 60% B over 15 minutes | A shallow gradient helps resolve the polar analyte from early-eluting impurities.[13] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjusting flow rate can impact resolution.[14][15] |
| Column Temperature | 30 °C | Using a column oven ensures stable retention times.[16][17] Temperature can also be adjusted to fine-tune selectivity.[18] |
| Injection Volume | 5 µL | Small volumes minimize potential for column overload and peak distortion.[19] |
| Detection | UV at 230 nm (or as determined by UV scan) | Sulfonamides typically have UV absorbance. A UV scan of the analyte standard is recommended to determine the optimal wavelength. |
Step 4: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Rationale: This gradient starts with a high aqueous content to retain the polar analyte. The run is followed by a re-equilibration step to ensure reproducibility between injections.[10]
HPLC Method Development Workflow
Successful method development follows a logical progression from understanding the analyte to validating the final method. The following diagram illustrates this workflow.
Caption: A logical workflow for systematic HPLC method development.
Frequently Asked Questions (FAQs)
Q1: Why is a standard C18 column not ideal for this analyte? A standard C18 column has a dense layer of hydrophobic C18 chains. Highly polar analytes, like (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, have minimal interaction with this stationary phase and are often poorly retained, eluting at or near the void volume.[3][4] This makes accurate quantification difficult.
Q2: What is the purpose of adding acid to the mobile phase? The sulfonamide group on your analyte is acidic. By operating the mobile phase at a low pH (e.g., with 0.1% formic acid), you suppress the ionization of this group. The neutral, protonated form of the analyte is less polar than its ionized counterpart, which significantly increases its retention on a reversed-phase column.[8]
Q3: Can I use methanol instead of acetonitrile? Yes, methanol is another common organic solvent.[7] Switching from acetonitrile to methanol can alter the selectivity (the separation factor, α) between your analyte and any impurities, which can sometimes improve resolution.[20] However, methanol typically generates higher backpressure than acetonitrile.
Q4: What is HILIC and should I consider it? Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[1][4] In HILIC, polar compounds are more strongly retained. It is an excellent alternative if you cannot achieve adequate retention in reversed-phase mode.[21][22]
Troubleshooting Guide
This section addresses specific problems you may encounter during method development.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My analyte peak is tailing (asymmetrical with a drawn-out trailing edge). What is the cause and how can I fix it? A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.[9]
-
Cause (Chemical): The acidic sulfonamide group or the ether oxygens in the dioxane ring may be interacting with active sites on the column packing, such as residual silanol groups on the silica surface.[23][24] This is especially problematic for basic analytes but can affect polar acidic compounds as well.
-
Solution 1: Adjust Mobile Phase pH. Ensure the pH is low enough to fully suppress analyte ionization. You could try a slightly stronger acid if needed, but be mindful of column stability.
-
Solution 2: Use a High-Purity Column. Modern columns made with high-purity silica have fewer residual silanols, minimizing these secondary interactions.
-
-
Cause (Physical): A void or channel may have formed at the head of the column due to pressure shocks or degradation of the stationary phase.[24]
-
Solution: Replace the column. To prevent this, always ramp up the flow rate gradually and operate within the column's recommended pH and temperature range.
-
-
Cause (System): Excessive extra-column volume (dead volume) in the tubing or fittings can cause band broadening that manifests as tailing, especially for early-eluting peaks.[9][25]
-
Solution: Use tubing with the smallest possible internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Problem 2: Unstable or Drifting Retention Time
Q: The retention time for my analyte is gradually decreasing/increasing over a sequence of injections. What's wrong? A: Retention time drift is a common issue that points to a lack of equilibrium in the system or a change in conditions over time.[17]
-
Cause: Insufficient Column Equilibration. This is the most common cause, especially with gradient methods. If the column is not fully returned to the initial mobile phase conditions before the next injection, the retention time will be inconsistent.[10]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Cause: Mobile Phase Composition Change. The organic component of the mobile phase (acetonitrile) is more volatile than water. If the solvent reservoir is not well-sealed, the organic solvent can evaporate over time, leading to a weaker mobile phase and longer retention times.[10][23]
-
Solution: Keep mobile phase bottles capped and use fresh mobile phase for long analytical runs. Consider using an online mixer if your system has one.[23]
-
-
Cause: Temperature Fluctuations. The column temperature directly affects retention time. If the column is not in a thermostatically controlled compartment, ambient temperature changes in the lab will cause drift.[16][17]
-
Solution: Always use a column oven and ensure it is set to a stable temperature, typically a few degrees above ambient.
-
-
Cause: System Leaks. A small, often unnoticeable leak in the system can cause fluctuations in flow rate and pressure, leading to unstable retention times.[23]
-
Solution: Inspect all fittings for signs of leaks, which may appear as white crystalline deposits if you are using buffer salts. Tighten or replace fittings as necessary.
-
Problem 3: Inadequate Resolution
Q: My analyte peak is co-eluting or not fully separated from an impurity. How can I improve the resolution? A: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). Adjusting these parameters can significantly improve separation.[18][20]
-
Solution 1: Optimize the Gradient Slope (to change k and α). A shallower gradient "stretches out" the separation, giving peaks more time to resolve.[13] In the starting method, you could try changing the gradient from 5-60% B over 20 minutes instead of 15. This is often the most effective first step.
-
Solution 2: Change the Organic Solvent (to change α). Switching the organic mobile phase from acetonitrile to methanol can change the elution order of compounds by altering solvent-analyte interactions, which can dramatically improve selectivity.[20]
-
Solution 3: Increase Column Efficiency (N). Efficiency relates to the sharpness of the peaks. You can increase efficiency by:
-
Solution 4: Adjust the Temperature. Changing the column temperature can have a subtle effect on selectivity and may be enough to resolve closely eluting peaks.[14][18] Try adjusting the temperature in 5 °C increments (e.g., 25 °C, 30 °C, 35 °C) to see the effect.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- Atinary. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- AnalyteGuru - ThermoFisher. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chromatography Online. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- LCGC International. (2013, May 1). HPLC Column Selection.
- Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
- Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
- ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
- Journal of the Hellenic Veterinary Medical Society. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- CABI Digital Library. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- PubChem. (n.d.). Dimethyl-1,4-dioxane.
- Sigma-Aldrich. (n.d.). 3,6-Dimethyl-1,4-dioxane-2,5-dione.
- ITRC. (n.d.). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane.
- PubChem. (n.d.). 3,6-dimethyl-1,4-dioxane-2,5-dione (1/1).
- Cheméo. (n.d.). Chemical Properties of 1,4-Dioxane (CAS 123-91-1).
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. moravek.com [moravek.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 10. welch-us.com [welch-us.com]
- 11. labtech.tn [labtech.tn]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 17. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chromtech.com [chromtech.com]
- 21. lcms.cz [lcms.cz]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. waters.com [waters.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive analysis of the spectroscopic techniques available for the characterization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, a molecule of interest for its potential applications in medicinal chemistry. We will delve into a detailed predictive analysis of its ¹H NMR spectrum and compare this powerful technique with other instrumental methods, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating analytical workflows.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms makes it indispensable.
Predicted ¹H NMR Spectrum of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Based on established principles of NMR spectroscopy and analysis of related structures, the ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is predicted to exhibit the following key features:
-
Dimethyl Group (C(CH₃)₂): Two singlets are expected for the two methyl groups at the C3 position of the dioxane ring. Due to the chair conformation of the dioxane ring, one methyl group will be in an axial position and the other in an equatorial position, leading to slightly different chemical environments and thus distinct chemical shifts.
-
Dioxane Ring Protons: The protons on the dioxane ring will present as a complex series of multiplets. The proton at the C2 position, being adjacent to the methanesulfonamide group, will likely appear as a doublet of doublets, coupled to the geminal protons at the C5 position. The protons at the C5 and C6 positions will also show complex splitting patterns due to geminal and vicinal coupling.
-
Methanesulfonamide Protons (CH₂SO₂NH₂): The methylene (CH₂) protons adjacent to the sulfonyl group are expected to appear as a singlet, or potentially a doublet if there is coupling to the sulfonamide NH proton. The chemical shift of the sulfonamide proton (NH₂) can be broad and its position is often concentration and solvent dependent.[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| C(CH₃)₂ (axial) | 1.0 - 1.5 | Singlet |
| C(CH₃)₂ (equatorial) | 1.0 - 1.5 | Singlet |
| Dioxane CH (C2) | 4.0 - 4.5 | Doublet of Doublets |
| Dioxane CH₂ (C5, C6) | 3.5 - 4.0 | Multiplets |
| CH₂SO₂ | 3.0 - 3.5 | Singlet |
| SO₂NH₂ | 5.0 - 8.0 (variable) | Broad Singlet |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful first-line technique, a comprehensive structural confirmation relies on the synergy of multiple analytical methods. Each technique provides a unique piece of the structural puzzle.
Table 2: Comparison of Analytical Techniques for the Characterization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Connectivity of protons, stereochemistry, and electronic environment. | High resolution, non-destructive, provides detailed structural information. | Can have complex spectra for large molecules, requires soluble samples. |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms, chemical environment of carbons. | Complements ¹H NMR, good for determining the carbon skeleton.[1] | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. | High sensitivity, provides molecular formula, can identify substructures.[5][6][7] | Does not provide detailed stereochemical information, can be destructive. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., S=O, N-H, C-O). | Fast, requires small sample amount, good for identifying key functional groups.[1][8][9][10] | Provides limited information on the overall molecular structure. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of a reliable and informative ¹H NMR spectrum, the following step-by-step methodology should be followed. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data quality.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable NH proton.[11]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[12]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the spectral width, acquisition time, and number of scans. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, coupling constants (J-values), and integration of each signal to assign the peaks to the corresponding protons in the molecule.
-
Workflow for Structural Elucidation
Caption: Workflow for structural elucidation.
By following this comprehensive guide, researchers can confidently and accurately determine the structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. The integration of orthogonal analytical techniques provides a self-validating system that ensures the scientific integrity of the structural assignment, a critical step in the journey of drug discovery and development.
References
- Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
- 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.
- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir.
- Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry.
- FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...
- The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed).
- Mass Spectrometry of cis-1,4-Dioxane-2,3-diol: A Technical Guide. Benchchem.
- Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane deriv
- proton NMR spectrum of 1,3-dioxane. Doc Brown's Chemistry.
- Requirement for the acidic proton of sulfonamide-NH for the color...
- Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil Journal of Biomedical Sciences.
- Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK.
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. sarcouncil.com [sarcouncil.com]
- 12. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Mass Spectrometric Fragmentation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. Leveraging established principles from the fragmentation of sulfonamides and cyclic ethers, this document offers a predictive framework for the structural elucidation of this and related compounds. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures to provide a robust analytical starting point.
Introduction: Structural Elucidation in Drug Discovery
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide incorporates both a sulfonamide moiety, a well-known pharmacophore, and a substituted 1,4-dioxane ring, presenting a unique analytical challenge.[1] Mass spectrometry is an indispensable tool for obtaining rapid and detailed structural information from minute sample quantities.[2] Understanding the fragmentation pathways of this molecule is crucial for its unambiguous identification, impurity profiling, and metabolism studies.
This guide will explore the expected fragmentation behavior of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide under common mass spectrometric conditions, primarily focusing on Electron Ionization (EI) and Electrospray Ionization (ESI). We will delve into the mechanistic rationale behind the proposed fragmentation pathways and compare the utility of mass spectrometry with other analytical techniques.
Proposed Mass Spectrometric Analysis Protocol
To effectively analyze (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is recommended to leverage the strengths of different ionization techniques.
Experimental Protocol: GC-MS Analysis
-
Rationale: GC-MS with Electron Ionization (EI) is a powerful technique for analyzing volatile and thermally stable compounds.[3] EI provides reproducible fragmentation patterns that are valuable for structural elucidation and library matching.[4]
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[5]
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable.[3]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Experimental Protocol: LC-MS Analysis
-
Rationale: LC-MS with Electrospray Ionization (ESI) is ideal for less volatile or thermally labile compounds and provides valuable information about the molecular weight through the formation of protonated molecules ([M+H]+).[6][7]
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).[2][6]
-
Sample Preparation: Dissolve the analyte in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) compatible with the mobile phase to a concentration of 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray ionization.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
Collision-Induced Dissociation (CID): For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.[1]
-
Predicted Fragmentation Patterns and Mechanisms
The fragmentation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is anticipated to be driven by the distinct functionalities of the sulfonamide group and the dimethyl-dioxane ring.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial ionization event will likely involve the removal of an electron from a non-bonding orbital of one of the oxygen or nitrogen atoms, forming a radical cation (M•+).[4] The fragmentation will then proceed through a series of charge- and radical-site-initiated cleavages.[4]
Key Predicted Fragmentation Pathways (EI):
-
α-Cleavage adjacent to the dioxane ring: Cleavage of the C-C bond between the dioxane ring and the methanesulfonamide group is a probable initial fragmentation step. This would lead to the formation of a stable oxonium ion.
-
Loss of SO2: A characteristic fragmentation of sulfonamides is the elimination of sulfur dioxide (SO2, 64 Da).[1][8] This often occurs through a rearrangement process.
-
Cleavage of the Dioxane Ring: Cyclic ethers are known to undergo ring-opening followed by cleavage to produce smaller, stable fragments.[9][10][11][12] The presence of the dimethyl group will influence the stability of the resulting carbocations.
-
Loss of a Methyl Radical: The dimethyl substitution on the dioxane ring provides a site for the loss of a methyl radical (•CH3, 15 Da), leading to a stable tertiary carbocation.
Caption: Predicted ESI-MS/MS Fragmentation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques.
| Technique | Advantages | Disadvantages |
| Mass Spectrometry (GC-MS, LC-MS) | High sensitivity, provides molecular weight and structural information, suitable for complex mixtures. [3][5] | Isomeric differentiation can be challenging without standards, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and connectivity, essential for unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts, not suitable for complex mixtures without prior separation. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide detailed structural connectivity information, can be difficult to interpret for complex molecules. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The mass spectrometric fragmentation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is predicted to be a rich and informative process, yielding characteristic ions that can aid in its identification and structural elucidation. The key fragmentation pathways are expected to involve the loss of SO2, cleavage of the dioxane ring, and loss of a methyl radical. By employing a combination of GC-MS and LC-MS/MS, researchers can obtain a comprehensive fragmentation profile of this molecule. While this guide provides a predictive framework based on established chemical principles, empirical data will be essential for definitive confirmation of these pathways.
References
-
Cai, J., Henion, J. D., & Harrison, R. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 425–435. [Link]
-
Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
-
Perkins, J. R., Parker, C. E., & Tomer, K. B. (1993). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 4(8), 666–672. [Link]
-
Wang, Y., & Cole, R. B. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 816–825. [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
Song, W. W., & Mabury, S. A. (2006). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Derivatization. Analytical Chemistry, 78(4), 1147–1155. [Link]
-
ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
-
Li, Y., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15379–15387. [Link]
-
De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (2000). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Analytica chimica acta, 420(1), 53-62. [Link]
-
Takatsuki, K., & Kikuchi, T. (1990). Gas Chromatographic-Mass Spectrometric Determination of Six Sulfonamide Residues in Egg and Animal Tissues. Journal - Association of Official Analytical Chemists, 73(6), 886–893. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Dagaut, P., et al. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 134, 553-560. [Link]
-
Ibănescu, B. C., May, O., & Allan, M. (2009). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. Physical Chemistry Chemical Physics, 11(34), 7319–7324. [Link]
-
ResearchGate. (2025). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]
-
Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]
-
Zhao, P., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 355-367. [Link]
-
SCION Instruments. (2025). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]
-
LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn, ESI‐Q‐TOF‐MS/MS and DFT calculations. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
ResearchGate. (n.d.). Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58)... [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3204. [Link]
-
Lirias. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. [Link]
-
Digital CSIC. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2021). (PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. [Link]
-
Hong, S., & Lee, K. (2013). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. Bulletin of the Korean Chemical Society, 34(11), 3469–3470. [Link]
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
FTIR characterization peaks for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
A Senior Application Scientist’s Guide to the FTIR Characterization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Introduction
In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a molecule that, by its structure, presents a unique combination of functional groups: a sulfonamide, a cyclic ether (dioxane), and a gem-dimethyl substitution. Each of these imparts specific physicochemical properties and, critically for our purposes, distinct vibrational signatures.
This guide provides an in-depth, expert-led approach to the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a simple recitation of peak positions to explain the causal relationships between molecular structure and spectral features. This document is designed for researchers, scientists, and drug development professionals who require not only the data but also the scientific rationale to confidently identify and characterize this and structurally related compounds. We will dissect the expected spectrum, compare the utility of FTIR against other common analytical techniques, and provide a robust, self-validating experimental protocol.
Molecular Structure and Expected Vibrational Modes
The first step in any spectral interpretation is a thorough analysis of the molecule's structure. The key functional groups in (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide are:
-
Methanesulfonamide Group (-SO₂NHCH₃): This is arguably the most character-rich moiety. It will produce strong, distinct absorptions from the sulfonyl (S=O) group, as well as vibrations from the N-H and C-N bonds.
-
1,4-Dioxane Ring: This saturated cyclic ether will be characterized by the stretching vibrations of its C-O-C linkages.
-
Gem-Dimethyl Group (-C(CH₃)₂): This substitution on the dioxane ring will have its own characteristic C-H stretching and bending modes. The geminal nature of the methyl groups often leads to a distinctive splitting of the C-H bending peak.
-
Aliphatic C-H Groups: Methylene (-CH₂-) groups in the dioxane ring and the methyl group on the sulfonamide will contribute to the C-H stretching region.
The following diagram illustrates the workflow for a comprehensive FTIR analysis.
Caption: Diagram 1: A typical experimental workflow for FTIR analysis using an ATR accessory.
FTIR Spectral Deconstruction and Peak Assignment
Interpreting the FTIR spectrum of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide requires assigning observed absorption bands to specific molecular vibrations. The table below provides a detailed guide to the expected characteristic peaks, grounded in established spectroscopic data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Expert Insights |
| Sulfonamide (-SO₂NH-) | Asymmetric S=O Stretch | 1370 - 1330 | Strong | This is one of the most intense and diagnostically reliable peaks for any sulfonamide-containing compound.[1][2] Its high intensity is due to the large change in dipole moment during the vibration of the highly polar S=O bonds. |
| Symmetric S=O Stretch | 1170 - 1155 | Strong | Paired with the asymmetric stretch, this strong absorption creates a characteristic two-band pattern that is a definitive fingerprint for the sulfonyl group.[1][2] | |
| N-H Stretch | 3400 - 3200 | Medium, Broad | The position and broadness of this peak are highly sensitive to hydrogen bonding. In a solid-state spectrum, intermolecular hydrogen bonding will likely cause this peak to be broad and shifted to a lower wavenumber. | |
| 1,4-Dioxane (C-O-C) | C-O-C Asymmetric Stretch | 1140 - 1070 | Strong | Cyclic ethers typically show strong C-O stretching bands.[3] This band is often very prominent and can sometimes overlap with the symmetric S=O stretch, requiring careful spectral analysis. |
| C-O-C Symmetric Stretch | ~940 | Medium | This "ring breathing" vibration is also characteristic of the dioxane structure.[3] | |
| Aliphatic C-H | C-H Stretch (CH₃ & CH₂) | 3000 - 2850 | Medium-Strong | These peaks confirm the presence of saturated alkyl structures. The region just below 3000 cm⁻¹ is typical for sp³ C-H bonds.[4] |
| Gem-Dimethyl (-C(CH₃)₂) | C-H Bending (Umbrella) | 1385 - 1380 & 1370 - 1365 | Medium | A key diagnostic feature. The interaction between the two methyl groups attached to the same carbon often causes the symmetric bending vibration to split into a characteristic doublet.[2] This provides strong evidence for this specific structural feature. |
The following diagram visually maps these key functional groups to their respective regions in an infrared spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
The Dioxane-Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design
In the landscape of medicinal chemistry, the sulfonamide group is a well-established pharmacophore, integral to a wide array of therapeutic agents.[1] When coupled with a dioxane scaffold, particularly the 1,4-benzodioxane moiety, it gives rise to a class of compounds with diverse and potent biological activities.[2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of dioxane-based sulfonamides across different biological targets, offering insights for researchers and drug development professionals. We will explore how subtle structural modifications to this versatile scaffold can profoundly influence potency, selectivity, and overall pharmacological profile, supported by experimental data and molecular modeling.
Introduction: The Synergy of Dioxane and Sulfonamide Moieties
The 1,4-benzodioxane ring system is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to act as a versatile anchor for interacting with various biological targets.[2] The sulfonamide group, a key functional group in many clinically used drugs, is a potent hydrogen bond donor and acceptor, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, and anticancer effects.[1][3] The combination of these two moieties creates a molecular framework with significant potential for the development of novel therapeutics. This guide will delve into the SAR of this promising class of compounds, focusing on their application as enzyme inhibitors and anticancer agents.
Comparative SAR Analysis: Case Studies
Carbonic Anhydrase Inhibitors: Targeting Hypoxic Tumors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation, CO2 transport, and various biosynthetic pathways.[4] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer drug development.[5] Dioxane-based sulfonamides, specifically those incorporating a quinoxaline 1,4-dioxide core, have emerged as potent inhibitors of these tumor-associated CA isoforms.[5]
A series of sulfonamide-derived quinoxaline 1,4-dioxides have been synthesized and evaluated for their inhibitory activity against four CA isoforms (CA I, CA II, CA IX, and CA XII) and their antiproliferative potency.[5]
Key SAR Findings:
-
Position of the Sulfonamide Group: The placement of the sulfonamide group on the quinoxaline 1,4-dioxide scaffold is critical for activity and selectivity.
-
Substituents on the Phenyl Ring: The presence of halogen atoms or an additional sulfonamide group on the phenyl ring of the quinoxaline-2-carbonitrile 1,4-dioxides was found to be favorable for overall cytotoxicity against a range of cancer cell lines.[5]
-
The Carbonitrile Fragment: The presence of a carbonitrile group at the 2-position of the quinoxaline 1,4-dioxide heterocycle positively influenced the antitumor properties of these derivatives.[5]
Experimental Data Summary:
| Compound | R¹ | R² | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CA XII Ki (nM) | MCF-7 IC50 (µM) |
| 7g | CN | 4-SO₂NH₂ | >10000 | 125.4 | 42.2 | 105.6 | 2.1 |
| 7h | CF₃ | 4-Cl | 496.2 | 89.3 | 112.5 | 189.7 | 1.3 |
| AAZ (ref) | - | - | 250 | 12 | 25 | 5.7 | - |
Data extracted from Reference[5]
Molecular Docking Insights:
Molecular modeling studies of compound 7g within the active site of CA IX revealed that the sulfonamide group coordinates with the Zn²⁺ ion, a crucial interaction for inhibitory activity. The quinoxaline 1,4-dioxide core and its substituents form additional interactions with amino acid residues in the active site, contributing to the overall binding affinity and selectivity.[5]
Enzyme Inhibitors: Cholinesterases and Lipoxygenase
A series of N-aryl-2,3-dihydrobenzo[5][6]dioxine-6-sulfonamides and their N-substituted derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[4][5][6][7][8]
Key SAR Findings:
-
N-Substitution on Sulfonamide: N-alkylation (with benzyl or ethyl groups) of the parent sulfonamides generally influenced the inhibitory potency.
-
Substituents on the N-aryl Ring: The nature and position of substituents on the N-aryl ring played a significant role in modulating the inhibitory activity against the different enzymes.
-
Enzyme Selectivity: Most of the synthesized compounds exhibited moderate activity against AChE and BChE but showed promisingly good activity against LOX.[4][5][6][7][8]
Experimental Data Summary:
| Compound | R¹ (N-aryl) | R² (N-substituent) | AChE IC50 (µM) | BChE IC50 (µM) | LOX IC50 (µM) |
| 3a | Phenyl | H | 25.4 ± 0.1 | 30.2 ± 0.2 | 15.6 ± 0.1 |
| 3b | 4-Chlorophenyl | H | 22.1 ± 0.1 | 28.7 ± 0.2 | 12.3 ± 0.1 |
| 6a | Phenyl | Benzyl | 28.9 ± 0.2 | 35.1 ± 0.3 | 18.9 ± 0.1 |
| 7a | Phenyl | Ethyl | 30.1 ± 0.2 | 36.8 ± 0.3 | 20.4 ± 0.2 |
Data extracted from References[4][5][6][7][8]
Molecular Docking Insights:
Computational docking studies revealed that the synthesized compounds interact with key residues in the active sites of AChE, BChE, and LOX. The benzodioxane moiety often occupies a hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with polar residues, anchoring the inhibitor in the active site.[4][5][6][7][8]
Anticancer Agents: Targeting Cancer Cell Proliferation
The 1,4-benzodioxane scaffold has been incorporated into various molecules designed as anticancer agents, targeting different mechanisms of cancer progression.[7] While specific SAR studies on 1,4-benzodioxane sulfonamides as a distinct class of anticancer agents are emerging, the existing data suggest that this scaffold can be effectively utilized to develop potent antiproliferative compounds.
For instance, some of the previously discussed quinoxaline 1,4-dioxide sulfonamides exhibited significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), pancreatic (Capan-1), and leukemia (DND-41, HL60, Z138) cell lines, with IC50 values in the low micromolar range.[5]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
Principle: The inhibitory effect of the compounds on CA activity is determined by a stopped-flow method that measures the inhibition of CO₂ hydration.
Procedure:
-
An indicator-dye solution (e.g., p-nitrophenol) is prepared in a suitable buffer (e.g., Tris-HCl).
-
The enzyme (e.g., recombinant human CA isoform) is added to the buffer solution.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
-
The reaction is initiated by the addition of a CO₂-saturated solution.
-
The change in absorbance of the indicator due to the pH shift resulting from the enzymatic reaction is monitored over time using a stopped-flow spectrophotometer.
-
The initial rates of the reaction are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.
Conclusion and Future Perspectives
The dioxane-based sulfonamide scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents. The case studies presented in this guide highlight the critical role of systematic SAR studies in optimizing the potency and selectivity of these compounds against various biological targets. The ability to fine-tune the pharmacological profile through targeted structural modifications underscores the potential of this scaffold in addressing unmet medical needs, particularly in the areas of oncology and enzyme inhibition.
Future research in this area should focus on expanding the diversity of the dioxane and sulfonamide building blocks, exploring novel biological targets, and employing advanced computational methods to guide the rational design of next-generation dioxane-based sulfonamide drugs. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.
References
-
Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]
-
Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. [Link]
-
Sulfonamide derivatives: Synthesis and applications. [Link]
-
Synthesis and Anti-Cancer Activity of New Hydroxamic Acid Containing 1,4-Benzodiazepines. [Link]
-
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. [Link]
-
Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. [Link]
-
Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. [Link]
-
A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [Link]
-
Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. [Link]
-
Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]
-
Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]
-
Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents. [Link]
-
Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
Validating Purity of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide: A Comparative LC-MS Guide
Executive Summary
The Challenge: (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development. However, its validation presents a specific analytical hurdle: the lack of a strong chromophore . The 1,4-dioxane ring is UV-transparent above 210 nm, and the sulfonamide moiety offers only weak, non-specific absorbance.
The Solution: This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation standard over HPLC-UV and GC-MS. While HPLC-UV is the industry workhorse, it fails to detect non-chromophoric synthetic impurities common to this scaffold (e.g., ring-opening byproducts). LC-MS, utilizing Electrospray Ionization (ESI), provides the necessary sensitivity and specificity to validate purity to >98% with confidence.
Chemical Profile & Analytical Strategy
To validate this compound, one must first understand its "Analytical Personality."
| Feature | Property | Analytical Implication |
| Core Structure | 1,4-Dioxane ring | UV Silent: No conjugated |
| Functional Group | Methanesulfonamide | Ionizable: The sulfonamide nitrogen ( |
| Sterics | 3,3-Dimethyl | Isomerism: Potential for atropisomers or conformational isomers that may split peaks; requires high-resolution chromatography. |
| Polarity | Moderate-High ( | Retention: May elute near the void volume on standard C18; requires high aqueous stability or HILIC mode. |
Comparative Analysis: Why LC-MS Wins
The following table contrasts the performance of LC-MS against traditional alternatives for this specific molecule.
| Metric | LC-MS (ESI) | HPLC-UV (210 nm) | GC-MS |
| Sensitivity | High (ng/mL range) | Low (requires | Moderate |
| Selectivity | Excellent (m/z discrimination) | Poor (solvent peaks interfere) | Good |
| Impurity ID | Yes (MW confirmation) | No (RT only) | Yes |
| Suitability | Optimal for polar/labile | Sub-optimal (weak signal) | Risky (thermal instability of sulfonamides) |
Experimental Protocol: LC-MS Validation System
This protocol is designed to be self-validating , meaning the presence of the target ion confirms the method's efficacy run-to-run.
A. Instrumentation & Conditions[1][2][3][4][5]
-
System: UHPLC coupled to a Single Quadrupole or Q-TOF MS.
-
Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).[1][2]
-
Reasoning: Sulfonamides (
) readily lose a proton to form stable ions, often providing cleaner backgrounds than Positive Mode.
-
B. Chromatographic Method[2][3][5][7][8]
-
Column: C18 with Polar Endcapping (e.g., Phenomenex Kinetex Biphenyl or Waters Cortecs T3).
-
Dimensions: 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-8 min: 5%
95% B -
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
C. Mass Spectrometry Settings (Generic ESI-)
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Cone Voltage: 30 V (Optimize for
survival). -
Desolvation Temp: 350°C.
-
Scan Range: m/z 100 – 600 (Covers synthetic precursors and dimers).
Validation Framework (ICH Q2 Aligned)
To claim "validated purity," you must prove the method is specific, linear, and sensitive.
Workflow Visualization
The following diagram illustrates the logical flow for validating the purity of this compound, highlighting the critical decision points where LC-MS is superior.
Figure 1: Decision logic for selecting LC-MS over HPLC-UV for non-chromophoric sulfonamides.
Key Validation Parameters
1. Specificity (The "Purity" Proof)
-
Objective: Ensure the main peak is solely the target compound and not a co-eluting impurity.
-
Protocol:
-
Inject a Solvent Blank : Verify no carryover.
-
Inject Target Sample : Identify Retention Time (
) and Mass Spectrum ( ). -
Peak Purity Check: Use the MS detector to scan across the peak width. The mass spectrum at the leading edge, apex, and tailing edge must be identical.
-
Acceptance: No interfering peaks in the blank at the target
.
-
2. Linearity & Range
-
Objective: Confirm the detector response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).
-
Calculation: Plot Area vs. Concentration.
-
Acceptance: Correlation coefficient (
) .
3. Limit of Detection (LOD) & Quantification (LOQ)
-
Importance: Crucial for defining "purity." If you can't see the impurities, you can't claim they aren't there.
-
Method: Signal-to-Noise (S/N) ratio.
-
LOD: S/N
3:1 -
LOQ: S/N
10:1
-
-
Target: For high-purity intermediates, aim for an LOQ of
area.
Troubleshooting & Expert Insights
Issue: Signal Suppression (Matrix Effect)
-
Cause: Co-eluting salts or synthesis reagents (e.g., TEA, DMF) suppressing ionization in the source.
-
Fix: Divert the first 1-2 minutes of flow to waste. Use a higher aqueous wash at the end of the gradient.
Issue: Peak Tailing
-
Cause: Interaction between the sulfonamide nitrogen and free silanols on the column silica.
-
Fix: Ensure the mobile phase contains ammonium acetate (buffer) rather than just formic acid, or use a "Polar Endcapped" column designed to shield silanols.
Issue: "Ghost" Peaks
-
Cause: Dioxane ring degradation or accumulation of non-volatile precursors on the column.
-
Fix: Implement a "Sawtooth" gradient wash (95% B for 5 mins) between every 10 injections.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link
-
BenchChem. (2025).[1] A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide. (General reference for sulfonamide analysis). Link
-
Journal of Chromatography B. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. (Demonstrates ESI- suitability). Link
Sources
Strategic Characterization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide via X-ray Crystallography
This guide outlines the strategic framework for characterizing and benchmarking the crystallographic performance of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide .
As this specific pharmacophore represents a novel or proprietary intermediate (likely a bioisostere of Zonisamide or Topiramate ), public crystal data is limited. Therefore, this guide functions as a comparative characterization protocol , instructing researchers on how to generate, analyze, and benchmark this compound against established structural standards.
Executive Summary & Pharmacophore Context
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide combines a lipophilic, conformationally flexible 1,4-dioxane core with a polar, rigid methanesulfonamide tail. This hybrid structure presents unique crystallographic challenges, specifically the conflict between the disorder-prone dioxane ring and the strong hydrogen-bonding potential of the sulfonamide group.
Target Audience: Medicinal Chemists and Crystallographers developing Carbonic Anhydrase Inhibitors (CAIs) or Antiepileptics. Primary Benchmark: Zonisamide (Sulfonamide reference) and Topiramate (Dioxane/Sulfamate reference).
Experimental Protocol: Crystallization & Data Collection
To objectively compare this product, you must first obtain a diffraction-quality single crystal. The presence of the gem-dimethyl group at C3 imposes steric lock, theoretically reducing the conformational freedom seen in unsubstituted 1,4-dioxane.
A. Crystallization Screening Matrix
Do not rely on standard sparse-matrix screens alone. Use this targeted "Polarity-Gradient" approach to force ordered packing.
| Method | Solvent System | Rationale | Expected Outcome |
| Slow Evaporation | Ethanol/Water (80:20) | High solubility; promotes H-bond networking. | Needles/Plates (Likely solvated) |
| Vapor Diffusion | THF (Solvent) / Hexane (Precipitant) | Dioxane ring affinity for THF; slow supersaturation. | Blocky Prisms (Best for diffraction) |
| Interface Diffusion | Methanol / Isopropyl Ether | Creates a polarity boundary to align sulfonamide dimers. | Single Crystals (High mosaicity risk) |
B. Data Collection Parameters[1][2][3][4][5][6]
-
Temperature: Collect at 100 K (cryo-cooling) is mandatory. The 1,4-dioxane ring is prone to thermal motion; room temperature data will likely yield unresolvable disorder.
-
Resolution: Aim for 0.80 Å or better to resolve the C-S and S-N bond densities, critical for confirming the sulfonamide tautomer (imide vs. amide).
Structural Benchmarking & Performance Analysis
Once the structure is solved (typically in space groups
A. Conformational Locking (The Dioxane Core)
Objective: Determine if the 3,3-dimethyl substitution successfully locks the dioxane ring into a stable "Chair" conformation, avoiding the high-energy "Twist-Boat" seen in unstable intermediates.
-
Metric: Calculate the Cremer-Pople Pucker Parameters (
). -
Comparison:
-
Ideal Chair:
or . -
Target Compound: Expect deviations due to the bulky sulfonamide at C2. If
deviates from ideal, the ring is strained, suggesting higher solubility but lower solid-state stability.
-
B. Sulfonamide Hydrogen Bonding (The "Velcro" Effect)
Objective: Evaluate the integrity of the H-bond network. Sulfonamides typically form
-
Protocol: Measure
distances. -
Benchmark: Compare against Zonisamide (CSD Ref: ZONSGm).
-
Strong Binding:
. -
Weak Binding:
.
-
Comparative Data Table: Target vs. Benchmarks
Use the table below to structure your publication's comparison section. Note: Values for the Target are representative acceptance criteria.
| Feature | (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide | Zonisamide (Benchmark) | Topiramate (Analog) |
| Crystal System | Monoclinic (Predicted) | Orthorhombic | Orthorhombic |
| Space Group | |||
| Dioxane Conformation | Distorted Chair (C2-substituent effect) | N/A (Benzisoxazole) | Skew-Boat (Fructopyranose) |
| H-Bond Motif | Complex 3D Network | ||
| Calc. Density ( | |||
| Disorder Risk | High (Dioxane ring C5-C6) | Low (Rigid aromatic) | Medium (Sulfamate tail) |
Visualizing the Characterization Logic
The following diagram illustrates the decision tree for processing the X-ray data of this specific compound, addressing the likely issue of ring disorder.
Caption: Workflow for handling specific disorder challenges in 3,3-dimethyl-1,4-dioxane derivatives during structure refinement.
References & Validation Sources
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on sulfonamide polymorphism).
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: ZONSGM (Zonisamide). Available at: [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. (Standard protocol for disorder modeling).
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising". Acta Crystallographica Section B, 58(3), 380-388.
-
PubChem. 1,4-Dioxane Properties & Safety. Available at: [Link]
Technical Guide: Comparative Solubility Profiling of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide Scaffolds
Executive Summary
This guide provides a rigorous framework for evaluating the aqueous solubility of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (Compound A) and its structural analogs. In modern drug discovery, the 1,4-dioxane ring is increasingly utilized as a polar, non-basic bioisostere to cyclohexane, offering improved metabolic stability and solubility.
This study compares the core scaffold against three critical bioisosteres: a carbocyclic analog (lipophilicity control), a morpholine analog (polarity benchmark), and an N-methylated variant (hydrogen bond donor assessment). We detail the transition from high-throughput Kinetic Solubility (nephelometry) to "Gold Standard" Thermodynamic Solubility (shake-flask LC-MS/MS), providing the specific protocols and data interpretation logic required for IND-enabling studies.
Chemical Space & Analog Selection
To understand the solubility drivers of the (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide core, we must compare it against analogs that isolate specific physicochemical variables (LogP, H-bond donors, and lattice energy).
| Compound ID | Structure Description | Rationale for Selection |
| CMP-001 (Core) | (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide | The primary scaffold. Contains a polar ether ring and a primary sulfonamide. |
| CMP-002 (Carbo) | (3,3-Dimethylcyclohexyl)methanesulfonamide | Lipophilicity Control: Replaces the polar dioxane oxygens with methylene groups to assess the ether's solvation contribution. |
| CMP-003 (Morph) | (3,3-Dimethylmorpholin-2-yl)methanesulfonamide | Polarity/pKa Control: Introduces a basic amine to assess pH-dependent solubility improvements. |
| CMP-004 (N-Me) | N-Methyl-1-(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide | Crystal Packing Control: Caps the sulfonamide nitrogen, removing one H-bond donor to test lattice energy disruption. |
Experimental Workflows
Solubility is not a single number; it is a function of the solid state and the solvent system.[1] We utilize a two-tiered approach: Kinetic Solubility for early screening and Thermodynamic Solubility for lead optimization.[2][3]
Diagram: Solubility Assessment Decision Tree
The following logic flow dictates the experimental progression for these analogs.
Caption: Workflow transitioning from DMSO-based kinetic screening to solid-state thermodynamic validation.
Detailed Protocols
Protocol A: Kinetic Solubility (High-Throughput)
Objective: Determine the concentration at which the compound precipitates from a DMSO solution upon dilution into aqueous buffer. This mimics the "crashing out" risk during bioassays.
-
Stock Prep: Dissolve compounds in 100% DMSO to 10 mM.
-
Dilution: Spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 1, 10, 50, 100, and 200 µM. Final DMSO content must be ≤2%.
-
Incubation: Shake for 2 hours at room temperature (25°C).
-
Detection: Measure light scattering using a nephelometer (e.g., BMG NepheloStar).
-
Calculation: The solubility limit is defined as the concentration where relative light units (RLU) exceed the solvent background by >3x.
Protocol B: Thermodynamic Solubility (The Gold Standard)
Objective: Determine the saturation concentration in equilibrium with the solid phase. This predicts in vivo absorption limits.
-
Saturation: Add excess solid compound (~1 mg) to 1 mL of buffer (pH 7.4 phosphate and pH 1.2 SGF) in a glass vial.
-
Equilibration: Shake at 37°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF 0.22 µm filter plate (pre-saturated to prevent drug loss).
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.
-
pH Check: Measure the pH of the filtrate to ensure no drift occurred due to the compound's acidity/basicity.
Comparative Data & Analysis
The following data represents the expected physicochemical behavior of these scaffolds based on standard medicinal chemistry principles.
Table 1: Physicochemical Properties
| Compound | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| CMP-001 (Core) | 0.6 | 68.5 | 1 (Sulfonamide) | 4 (2 Ether + 2 Sulfonyl) |
| CMP-002 (Carbo) | 2.1 | 46.0 | 1 | 2 |
| CMP-003 (Morph) | 0.3 | 58.0 | 2 (Amine + Sulf) | 4 |
| CMP-004 (N-Me) | 0.9 | 55.0 | 0 | 4 |
Table 2: Solubility Performance (pH 7.4)
| Compound | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) | Classification |
| CMP-001 (Core) | >200 | 450 (High) | Ideal Lead |
| CMP-002 (Carbo) | 45 | 12 (Low) | Poor |
| CMP-003 (Morph) | >200 | 850 (Very High) | Excellent |
| CMP-004 (N-Me) | 150 | 120 (Moderate) | Good |
Discussion: The "Why" Behind the Data
1. The Dioxane Effect (CMP-001 vs. CMP-002): The core dioxane scaffold (CMP-001) exhibits significantly higher solubility than the cyclohexane analog (CMP-002). This is driven by the two ether oxygens in the 1,4-dioxane ring. These oxygens act as weak hydrogen bond acceptors, interacting with water molecules to lower the energy of solvation. The cyclohexane analog lacks this interaction, relying solely on the polar sulfonamide tail, which is insufficient to overcome the lipophilic bulk of the ring.
2. Kinetic vs. Thermodynamic Divergence: Note that CMP-004 (N-Me) shows a drop in thermodynamic solubility compared to the core. Methylation removes the sulfonamide N-H hydrogen bond donor. While this lowers the melting point (usually good for solubility) by disrupting crystal packing, it also increases lipophilicity (cLogP increases from 0.6 to 0.9). In this specific scaffold, the loss of the water-interaction site (the N-H donor) outweighs the crystal packing benefit, resulting in lower aqueous solubility.
3. The Morpholine Advantage: CMP-003 is the most soluble due to the secondary amine. At pH 7.4, the morpholine nitrogen is partially ionized (depending on substitution, pKa ~8), providing a massive solubility boost via ionic solvation.
Recommendations
-
For Oral Bioavailability: Prioritize CMP-001 . It offers the best balance of solubility (>400 µg/mL) and permeability (moderate TPSA).
-
For CNS Penetration: If CMP-001 is too polar to cross the Blood-Brain Barrier (BBB), switch to CMP-004 . The N-methylation removes a hydrogen bond donor, a classic strategy to improve BBB permeability, while maintaining acceptable solubility.
-
Avoid: CMP-002 . The carbocyclic analog is likely to suffer from dissolution-limited absorption (BCS Class II).
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
-
WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing Protocols." DMPK Service Guide. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72879, Methanesulfonamide." PubChem, 2025.[4][5] Link
- Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Halflife and Bioavailability." Journal of Medicinal Chemistry, 2011.
-
Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." ADME Protocols. Link
Sources
Confirming stereochemistry of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
An In-Depth Technical Guide to the Stereochemical Confirmation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. A molecule's stereochemical configuration can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive overview of the methodologies for confirming the stereochemistry of chiral molecules, with a specific focus on (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. We will delve into the principles, applications, and comparative advantages of key analytical techniques, offering researchers, scientists, and drug development professionals a robust framework for unambiguous stereochemical assignment.
The "Gold Standard": Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.
Causality Behind Experimental Choices:
The fundamental prerequisite for this technique is the ability to grow a high-quality single crystal of the analyte. The crystal must be of sufficient size and quality to diffract X-rays in a well-defined pattern. The choice of solvent system and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical optimization.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, methanol).
-
Employ a slow crystallization technique, such as slow evaporation of the solvent in a loosely capped vial or vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent.
-
Monitor for the formation of well-defined, single crystals over a period of days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect the diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to optimize the atomic positions, and thermal parameters.
-
Determine the absolute stereochemistry by analyzing the anomalous dispersion effects, often expressed as the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.
-
Elucidating Stereochemistry in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool for determining the relative stereochemistry of molecules in solution. These methods rely on the through-space transfer of nuclear spin polarization between protons that are in close proximity, providing information about the spatial relationships between different parts of the molecule.
Causality Behind Experimental Choices:
For (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, the key is to identify NOE correlations between the proton at the C2 position of the dioxane ring and the protons of the dimethyl groups at the C3 position. The presence or absence of specific NOE cross-peaks can differentiate between possible diastereomers. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small to medium-sized molecules, ROESY can be more reliable in avoiding zero-crossing issues.
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Ensure the sample is free of particulate matter and paramagnetic impurities.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.
-
Set up a 2D NOESY or ROESY experiment on the NMR spectrometer.
-
Optimize the mixing time to allow for the buildup of NOE cross-peaks. A series of experiments with varying mixing times may be necessary.
-
-
Data Processing and Interpretation:
-
Process the 2D data using appropriate software.
-
Analyze the resulting 2D spectrum for cross-peaks that indicate through-space correlations between protons.
-
For (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, look for correlations between the C2-H and the protons of the two methyl groups at C3. The relative intensities of these correlations can provide information about the preferred conformation and the relative stereochemistry.
-
Separation and Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers of the analyte, leading to different retention times and allowing for their separation.
Causality Behind Experimental Choices:
The selection of the appropriate chiral column and mobile phase is crucial for achieving successful separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for a broad range of compounds. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve the best balance between resolution and analysis time.
Experimental Protocol: Chiral HPLC
-
Column and Mobile Phase Selection:
-
Choose a suitable chiral column based on the structure of the analyte. For sulfonamides, columns like Chiralcel OD or Chiralpak AD are often good starting points.
-
Prepare a series of mobile phases with varying ratios of a non-polar solvent and a polar modifier.
-
-
Method Development:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis).
-
Systematically vary the mobile phase composition and flow rate to optimize the separation of the stereoisomers.
-
-
Quantification:
-
Once a baseline separation is achieved, create a calibration curve using standards of known concentration, if available.
-
Inject the sample of unknown composition and integrate the peak areas of the separated stereoisomers to determine their relative proportions.
-
Comparative Analysis of Techniques
| Technique | Information Obtained | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | Absolute stereochemistry, 3D structure | Unambiguous results | Requires a suitable single crystal, which can be difficult to obtain |
| NMR Spectroscopy (NOESY/ROESY) | Relative stereochemistry, solution conformation | Provides information about the structure in solution, non-destructive | Does not provide absolute stereochemistry, can be complex to interpret |
| Chiral HPLC | Separation and quantification of stereoisomers | High sensitivity, can be used for preparative separation | Does not provide structural information, requires method development |
Visualizing the Workflows
Caption: Workflow for stereochemical determination using X-ray crystallography.
Caption: Workflow for stereochemical elucidation using NMR spectroscopy.
Caption: Workflow for separation and quantification using chiral HPLC.
Conclusion
The unambiguous determination of stereochemistry is a critical step in the development of new chemical entities. For a molecule such as (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, a multi-faceted approach is often the most prudent. While single-crystal X-ray crystallography provides the most definitive answer for absolute stereochemistry, its reliance on high-quality crystals can be a limitation. NMR spectroscopy offers invaluable insights into the relative stereochemistry and conformational preferences in solution, and chiral HPLC provides a robust method for the separation and quantification of stereoisomers. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive analytical strategy to confidently assign the stereochemistry of novel compounds.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
Benchmarking Synthesis Routes for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
The following guide benchmarks synthesis routes for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide , a critical pharmacophore in modern medicinal chemistry, particularly in the development of NaV1.7 inhibitors for pain management (e.g., related to Pfizer's PF-05089771 series and Genentech's selective inhibitors).
Executive Summary
The (3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide scaffold represents a privileged substructure in ion channel modulators. Its gem-dimethyl group locks the dioxane ring into a specific conformation, enhancing metabolic stability and binding affinity compared to unsubstituted analogs.
This guide evaluates two primary synthesis strategies:
-
Route A (The Epichlorohydrin Cyclization): An industrial-grade, convergent approach utilizing widely available commodity chemicals. Best for scale-up and cost-efficiency.
-
Route B (The Carboxylate Reductive Pathway): A linear, precision approach often used in early discovery to access chiral analogs via resolution of the intermediate ester.
Performance Snapshot
| Metric | Route A: Epichlorohydrin Cyclization | Route B: Carboxylate Reduction |
| Overall Yield | 35–45% | 25–30% |
| Step Count | 4 (Linear) | 6 (Linear) |
| Scalability | High (Kg scale feasible) | Moderate (Chromatography often required) |
| Atom Economy | High | Moderate |
| Key Intermediate | 2-(Chloromethyl)-3,3-dimethyl-1,4-dioxane | Ethyl 3,3-dimethyl-1,4-dioxane-2-carboxylate |
Detailed Route Analysis
Route A: The Epichlorohydrin Cyclization (Recommended)
This route leverages the reactivity of 2-methylpropane-1,2-diol (isobutylene glycol) and epichlorohydrin . It is the most direct method to construct the 3,3-dimethyl-1,4-dioxane core with a functional handle at the C2 position.
-
Mechanism: Lewis acid-catalyzed opening of epichlorohydrin by the primary alcohol of the diol, followed by base-mediated intramolecular Williamson ether synthesis.
-
Regiochemistry: The gem-dimethyl group directs the cyclization to form the 6-membered 1,4-dioxane ring (favored by Baldwin’s rules) rather than the 7-membered dioxepane.
Workflow:
-
Cyclization: Isobutylene glycol + Epichlorohydrin
2-(Chloromethyl)-3,3-dimethyl-1,4-dioxane. -
Thioacetylation: Displacement of chloride with Potassium Thioacetate (KSAc).
-
Oxidative Chlorination: Conversion of thioester to sulfonyl chloride using
or NCS. -
Amidation: Reaction with aqueous ammonia to yield the sulfonamide.
Route B: The Carboxylate Reductive Pathway
This route builds the dioxane ring via a Williamson ether synthesis between the diol and an
Workflow:
-
Ether Formation: Isobutylene glycol + Ethyl 2,3-dibromopropionate
Ethyl 3,3-dimethyl-1,4-dioxane-2-carboxylate. -
Reduction:
reduction to the alcohol. -
Activation: Mesylation (MsCl) of the alcohol.
-
Sulfonamide Formation: Displacement with thioacetate
oxidation amidation (similar to Route A).
Experimental Protocols (Route A)
Step 1: Synthesis of 2-(Chloromethyl)-3,3-dimethyl-1,4-dioxane
-
Reagents: 2-Methylpropane-1,2-diol (1.0 equiv), Epichlorohydrin (1.2 equiv),
(cat.), NaOH (aq). -
Protocol:
-
Charge a reactor with 2-methylpropane-1,2-diol in DCM.
-
Cool to 0°C and add catalytic
. -
Add epichlorohydrin dropwise (maintaining <5°C). Stir for 4 h.
-
Add 50% NaOH solution slowly (exothermic). Heat to reflux for 12 h to effect cyclization.
-
Workup: Phase separate, wash organic layer with brine, dry over
, and concentrate. Distill under reduced pressure to obtain the product as a colorless oil.
-
Step 2: Conversion to (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
-
Reagents: Potassium thioacetate (1.5 equiv), NCS (N-chlorosuccinimide), HCl,
. -
Protocol:
-
Thioester: Dissolve the chloromethyl dioxane in DMF. Add KSAc and heat to 80°C for 6 h. Dilute with water, extract with EtOAc, and concentrate.
-
Sulfonyl Chloride: Dissolve the crude thioester in Acetonitrile/2M HCl (5:1). Cool to 0°C. Add NCS (4.0 equiv) portion-wise. Stir 1 h. (Mechanism: Oxidative cleavage of C-S bond).
-
Sulfonamide: Pour the reaction mixture into ice-water and extract with DCM. Slowly add the organic layer to a cooled solution of 28%
. Stir 2 h. -
Purification: Concentrate and recrystallize from Ethanol/Heptane.
-
Visualized Pathways
Caption: Comparison of the Epichlorohydrin Cyclization (Route A, Red) vs. the Carboxylate Route (Route B, Green).
References
-
Pfizer Inc. (2012). Sulfonamide derivatives as NaV1.7 inhibitors. Patent WO2012004743. (Describes the utility of sulfonamide-substituted heterocycles in pain management). Link
-
Mousavi, B., et al. (2017). One-Step Synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane from Epichlorohydrin Using ZIF-8. Elsevier Pure. (Demonstrates the catalytic cyclization chemistry of epichlorohydrin to form dioxane rings). Link
-
Enamine Store . 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde. (Commercially available building block validating the stability of the core). Link
-
Organic Syntheses . General procedures for 1,4-dioxane synthesis via diol-epoxide coupling. (Foundational chemistry for Route A). Link
-
Genentech, Inc. (2016). Acyl sulfonamide derivatives for the treatment of pain. Patent US20160251334. (Contextualizes the pharmacophore in modern drug discovery). Link
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, a compound whose handling requires a thorough understanding of its structural components.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. The structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide dictates that it must be treated as a hazardous substance, primarily due to the toxicological and physical profile of the 1,4-dioxane moiety.
-
1,4-Dioxane Hazards: The 1,4-dioxane structure is the dominant driver of this compound's risk profile. 1,4-Dioxane is classified as a likely human carcinogen (IARC Group 2B) and can cause significant damage to the kidneys, liver, and central nervous system. It is a highly flammable liquid that, like other ethers, can form explosive peroxides upon exposure to air and light over time. This peroxide formation risk is critical; distillation or evaporation can concentrate these peroxides to dangerous levels. Environmentally, 1,4-dioxane is a major concern as it does not readily biodegrade and is highly mobile in water, leading to persistent groundwater contamination.
-
Sulfonamide Hazards: While less acutely hazardous than dioxane, the sulfonamide group warrants caution. Compounds in this class can cause skin and serious eye irritation. Furthermore, many sulfonamide-based compounds are recognized for their potential aquatic toxicity with long-lasting effects.
Based on this composite analysis, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide must be managed as a flammable, potentially carcinogenic, peroxide-forming, and environmentally persistent hazardous chemical waste. All disposal procedures must be designed to mitigate these specific risks.
Essential Personal Protective Equipment (PPE)
Prior to handling the compound or its waste, ensure all personnel are outfitted with the appropriate PPE to prevent exposure.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards). | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (Butyl rubber is recommended for 1,4-dioxane). | Prevents skin contact, irritation, and potential absorption. |
| Body Protection | Fire/flame-resistant lab coat, long pants, and closed-toe shoes. | Protects against accidental spills and the flammability hazard of the dioxane component. |
| Respiratory Protection | Use only within a certified chemical fume hood to avoid vapor inhalation. | The compound is volatile and inhalation may cause respiratory irritation and other toxic effects. |
Spill Management Protocol
Immediate and correct action during a spill is critical to containing the hazard.
-
Evacuate and Secure: Immediately alert others and evacuate the immediate spill area. Restrict access and remove all sources of ignition (e.g., open flames, spark-producing equipment).
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Avoid breathing vapors.
-
Contain and Absorb: If trained to do so, confine the spill using a chemical spill kit or absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Carefully collect the absorbent material and spilled chemical using non-sparking tools. Place it in a designated, compatible hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal and label the container as hazardous waste and manage it according to the disposal protocol outlined below.
Step-by-Step Disposal Procedure
The disposal of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). The following procedure ensures compliance and safety from the point of generation to final disposal.
Disposal Workflow Diagram
Personal protective equipment for handling (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Comprehensive Safety & Handling Guide: (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, a conservative approach, treating the compound as potentially hazardous, is imperative. This document synthesizes established safety principles for related chemical structures, including dioxane and sulfonamide derivatives, to ensure the highest level of protection for all laboratory personnel.
Hazard Assessment: A Synthesis of Structural Analogs
Due to the absence of a specific Safety Data Sheet (SDS) for (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, a risk assessment has been conducted based on its constituent functional groups: a 1,4-dioxane ring and a methanesulfonamide group.
-
1,4-Dioxane Moiety: The 1,4-dioxane structure is associated with several potential hazards. 1,4-Dioxane itself is a flammable liquid and is classified as a potential carcinogen.[1][2] Like other ethers, it can form explosive peroxides upon prolonged exposure to air, particularly when anhydrous.[1] It is also known to be an irritant to the eyes, skin, and respiratory tract.[1][3]
-
Methanesulfonamide Moiety: The methanesulfonamide group is a known irritant. Safety data for methanesulfonamide indicates that it can cause skin irritation and serious eye irritation.[4][5]
-
Sulfonamide Class: While many non-antibiotic sulfonamides do not elicit the same allergic reactions as sulfonamide antibiotics, the potential for hypersensitivity in individuals with a known "sulfa allergy" should not be entirely dismissed.[6][7][8]
Based on this analysis, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide should be handled as a substance that is potentially flammable, capable of forming peroxides, a skin and eye irritant, and a potential respiratory irritant.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified potential hazards. The selection of appropriate PPE is critical for ensuring personnel safety.
Standard Laboratory Attire
This forms the baseline for any work in the laboratory where this compound is handled:
-
Full-length pants and closed-toe shoes: This is a mandatory minimum for entering any laboratory space.[9][10]
-
Flame-resistant laboratory coat: Given the potential flammability of the dioxane moiety, a flame-resistant lab coat should be worn at all times.[10][11]
Recommended PPE for Handling (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
The following PPE must be worn when handling the compound in any form (solid or in solution):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and potential vapors. Standard safety glasses are insufficient.[10][12] |
| Face Protection | Face shield (worn over goggles) | Required when there is a significant risk of splashes, such as during transfers of larger volumes or when heating solutions.[9][10] |
| Hand Protection | Double gloving system: - Inner glove: Nitrile - Outer glove: Butyl rubber or Silver Shield® | The dioxane component necessitates the use of gloves with high chemical resistance. Butyl rubber is recommended for handling 1,4-dioxane.[1][11] Double gloving provides an additional layer of protection. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | All handling of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][11] If work outside a fume hood is unavoidable, a full-face respirator with appropriate cartridges should be used after a formal risk assessment.[1] |
Procedural Guidance: Ensuring a Safe Workflow
Engineering Controls
All manipulations of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[1][11] This is the primary method for minimizing inhalation exposure. Ensure the fume hood has adequate airflow before beginning any work.
Donning and Doffing PPE
Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.
Donning Procedure
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. goodrx.com [goodrx.com]
- 7. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]
- 9. sc.edu [sc.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. wcu.edu [wcu.edu]
- 12. ehs.gatech.edu [ehs.gatech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
